molecular formula C40H45N5O5 B15562075 Carmaphycin-17

Carmaphycin-17

カタログ番号: B15562075
分子量: 675.8 g/mol
InChIキー: ULJSFOJNRMFBRM-BHRDRLSISA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carmaphycin-17 is a useful research compound. Its molecular formula is C40H45N5O5 and its molecular weight is 675.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C40H45N5O5

分子量

675.8 g/mol

IUPAC名

N-[(2S)-3-(1H-indol-3-yl)-1-[[(2S)-3-(1H-indol-3-yl)-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]hexanamide

InChI

InChI=1S/C40H45N5O5/c1-3-4-6-19-36(46)43-34(21-27-23-41-31-17-11-9-15-29(27)31)38(48)45-35(22-28-24-42-32-18-12-10-16-30(28)32)39(49)44-33(37(47)40(2)25-50-40)20-26-13-7-5-8-14-26/h5,7-18,23-24,33-35,41-42H,3-4,6,19-22,25H2,1-2H3,(H,43,46)(H,44,49)(H,45,48)/t33-,34-,35-,40+/m0/s1

InChIキー

ULJSFOJNRMFBRM-BHRDRLSISA-N

製品の起源

United States

Foundational & Exploratory

The Core Mechanism of Action of Carmaphycin-17: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Carmaphycin-17 and its analogues. Carmaphycins are a class of peptidic natural products derived from marine cyanobacteria.[1][2] They have garnered significant interest within the scientific community due to their potent biological activities, primarily as inhibitors of the proteasome, a key target in cancer therapy.[3][4] This document outlines the core inhibitory mechanism, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism: Irreversible Inhibition of the 20S Proteasome

The primary mechanism of action for the carmaphycin class of compounds is the inhibition of the 20S proteasome, a multi-catalytic protease complex responsible for the degradation of most intracellular proteins.[5] This inhibition is crucial in cancer therapy as tumor cells often exhibit high protein turnover and are thus more reliant on proteasome function for survival.[5]

Carmaphycins, like other α,β-epoxyketone-based inhibitors such as the FDA-approved drug Carfilzomib, act as irreversible inhibitors.[2][6] The key pharmacophore is the α,β-epoxyketone "warhead," which is essential for potent activity.[2] The mechanism involves a two-step nucleophilic attack on the N-terminal threonine (Thr1) residue of the catalytically active β-subunits of the proteasome, particularly the β5 subunit which harbors the chymotrypsin-like (ChT-L) activity.[7][8]

  • Hemiketal Formation: The hydroxyl group of the Thr1 residue attacks the carbonyl carbon of the epoxyketone, forming a transient hemiketal.[7]

  • Morpholino Adduct Formation: The α-amino group of the same Thr1 residue then performs an intramolecular attack on the adjacent epoxide ring, opening it to form a stable six-membered morpholino adduct.[7][8]

This process results in two covalent bonds between the inhibitor and the proteasome active site, leading to irreversible inactivation.[8]

G Figure 1: Irreversible Inhibition of the 20S Proteasome β5 Subunit cluster_0 Carmaphycin (α,β-epoxyketone) cluster_1 Proteasome β5 Subunit Active Site cluster_2 Stable Complex Carmaphycin α,β-epoxyketone Warhead Threonine N-terminal Threonine (Thr1) - γ-OH group - α-NH2 group Carmaphycin->Threonine Two-step nucleophilic attack Adduct Irreversible Morpholino Adduct Threonine->Adduct Forms

Caption: Covalent binding of the epoxyketone warhead to the proteasome.

Quantitative Biological Activity

The biological activity of carmaphycins is typically quantified by their half-maximal inhibitory concentration (IC50) against the catalytic subunits of the proteasome and their half-maximal effective concentration (EC50) or cytotoxic concentration (IC50) against various cell lines.

It is critical to note that "this compound" (analogue 17 in the study by Tripathi et al.) has demonstrated significantly different activity depending on the biological context. In studies against human cancer cell lines, analogue 17, where the epoxyketone and sulfonylaniline moieties were exchanged between the P1 and P2 positions, showed a profound loss of activity.[2] This highlights the structural importance of the P1 epoxyketone for anticancer effects.[2] Conversely, a compound also designated this compound (CP-17) has been reported as a selective inhibitor of the 20S proteasome with potent activity against the parasite Trichomonas vaginalis.[4]

Proteasome Inhibition

The inhibitory activity of Carmaphycin analogues against the three major catalytic sites of the human 20S proteasome is summarized below. Analogue 17 exhibited a lack of significant inhibition.[2]

CompoundChymotrypsin-like (ChT-L) IC50 (nM)Trypsin-like (T-L) IC50 (nM)Caspase-like (C-L) IC50 (nM)Reference
Carmaphycin A 2.5 ± 0.3--[9]
Carmaphycin B 2.6 ± 0.9--[9]
Analogue 13 1.5 ± 0.2414540[2]
Analogue 14 1.9 ± 0.11--[2]
Analogue 17 >1000>1000>1000[2]
Cytotoxicity Data

The cytotoxic effects of carmaphycin analogues against various human cancer cell lines are presented below. Analogue 17 showed minimal effect, with IC50 values in the micromolar range.[2]

CompoundHCT116 (Colon) IC50 (nM)MDA-MB-468 (Breast) IC50 (nM)SKBR3 (Breast) IC50 (nM)NCI-H460 (Lung) EC50 (nM)Reference
Carmaphycin A 19 ± 1--9 ± 2[9]
Carmaphycin B 43 ± 4--6 ± 1[9]
Analogue 14 0.2--5.4[2]
Analogue 17 >1000>1000>1000-[2]
Analogue 17-Boc >1000>1000>1000-[2]
Anti-parasitic Activity
CompoundTarget OrganismEC50 (nM)Reference
This compound (CP-17) Trichomonas vaginalis217[4]

Downstream Signaling: Induction of Apoptosis

Inhibition of the proteasome disrupts cellular protein homeostasis, triggering a cascade of events that culminate in programmed cell death, or apoptosis.[5][10] This is a multi-faceted process involving several interconnected signaling pathways.

  • Accumulation of Polyubiquitinated Proteins: The most direct consequence of proteasome inhibition is the buildup of proteins marked for degradation by ubiquitin. This accumulation leads to cellular stress.[1][3]

  • Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and polyubiquitinated proteins in the ER triggers the Unfolded Protein Response (UPR), a major pro-apoptotic signal.[3][10]

  • Inhibition of NF-κB: The NF-κB signaling pathway, which promotes the transcription of anti-apoptotic genes, is dependent on the proteasome for its activation. Inhibition of the proteasome blocks this pro-survival pathway.[3][10]

  • Stabilization of Pro-Apoptotic Factors: Many pro-apoptotic proteins, including the tumor suppressor p53 and BH3-only proteins like Bim and Noxa, are natural substrates of the proteasome. Their degradation is prevented, leading to their accumulation and the promotion of apoptosis.[1][3][5]

  • JNK Pathway Activation: Proteasome inhibition can lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which contributes to apoptotic cell death.[3][5]

  • Caspase Activation: These stress signals converge on the intrinsic (mitochondrial) pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, leading to the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7, ultimately leading to cell death.[3][5]

G Figure 2: Downstream Apoptotic Signaling Cascade CP17 This compound Proteasome 20S Proteasome CP17->Proteasome Inhibits Ub_Proteins Accumulation of Polyubiquitinated Proteins Proteasome->Ub_Proteins Leads to NFkB NF-κB Pathway Proteasome->NFkB Inhibits Pro_Apoptotic Stabilization of Pro-Apoptotic Proteins (p53, Bim, Noxa) Proteasome->Pro_Apoptotic Prevents degradation of ER_Stress ER Stress & Unfolded Protein Response (UPR) Ub_Proteins->ER_Stress Induces JNK JNK Pathway Activation ER_Stress->JNK Mitochondria Mitochondrial Pathway (Cytochrome c release) ER_Stress->Mitochondria Activates Anti_Apoptotic Decreased Anti-Apoptotic Gene Expression NFkB->Anti_Apoptotic Leads to Anti_Apoptotic->Mitochondria Reduces inhibition of Pro_Apoptotic->Mitochondria Activates JNK->Mitochondria Activates Caspases Caspase-9 & Caspase-3/7 Activation Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Key pathways leading to apoptosis following proteasome inhibition.

Experimental Protocols

The following sections detail generalized protocols for assessing the biological activity of proteasome inhibitors like this compound.

Cytotoxicity Assay

This protocol is used to determine the concentration of a compound that is required to reduce the viability of a cell population by 50% (IC50 or EC50). A common method is the use of a tetrazolium salt-based assay (e.g., WST-1 or MTT) or a resazurin-based assay (e.g., alamarBlue).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, NCI-H460) in 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Viability Reagent Addition: Add the viability reagent (e.g., WST-1) to each well and incubate for an additional 1-4 hours.

  • Data Acquisition: Measure the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

  • Data Analysis: Convert absorbance/fluorescence values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50/EC50 value.

G Figure 3: Cytotoxicity Assay Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h (Cell attachment) Seed->Incubate1 Treat Treat cells with serial dilutions of this compound Incubate1->Treat Incubate2 Incubate 48-72h (Compound exposure) Treat->Incubate2 AddReagent Add viability reagent (e.g., WST-1) Incubate2->AddReagent Incubate3 Incubate 1-4h (Color development) AddReagent->Incubate3 Read Measure absorbance/ fluorescence Incubate3->Read Analyze Calculate % viability and determine IC50 Read->Analyze End End Analyze->End

Caption: A generalized workflow for determining cellular cytotoxicity.

20S Proteasome Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the catalytic activity of the purified 20S proteasome.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5). Reconstitute purified human 20S proteasome and a fluorogenic substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC). Prepare serial dilutions of the test inhibitor.

  • Assay Setup: In a 96-well black plate, add the assay buffer, the test inhibitor dilutions, and the purified 20S proteasome. Include controls for no enzyme (background), no inhibitor (100% activity), and a known inhibitor (e.g., MG-132).

  • Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the proteasome.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC) over time (e.g., every minute for 30-60 minutes).

  • Data Analysis: Determine the reaction rate (V) from the linear portion of the kinetic curve for each concentration. Calculate the percentage of inhibition relative to the no-inhibitor control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to determine the IC50 value.

G Figure 4: 20S Proteasome Inhibition Assay Workflow Start Start Setup Add buffer, inhibitor dilutions, & purified 20S proteasome to 96-well plate Start->Setup Preincubate Pre-incubate 15-30 min (Inhibitor binding) Setup->Preincubate Initiate Initiate reaction by adding fluorogenic substrate (Suc-LLVY-AMC) Preincubate->Initiate Measure Measure fluorescence kinetically (e.g., every min for 30 min) Initiate->Measure Analyze Calculate reaction rates (V) & % inhibition Measure->Analyze Calculate Plot % inhibition vs. [Inhibitor] to determine IC50 Analyze->Calculate End End Calculate->End

Caption: Workflow for a biochemical proteasome inhibition assay.

References

Carmaphycin-17: A Potent Inhibitor of the Ubiquitin-Proteasome Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carmaphycin-17, a member of the carmaphycin family of natural products, exerts its potent cytotoxic and antimicrobial effects by targeting the ubiquitin-proteasome pathway. Specifically, it functions as a selective and irreversible inhibitor of the 20S proteasome, a critical cellular machinery responsible for protein degradation. This in-depth guide elucidates the target pathway of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. The information compiled herein is intended to support further research and development of carmaphycin-based therapeutics.

The Ubiquitin-Proteasome System: The Target of Carmaphycins

The primary target of this compound and its analogues is the 20S proteasome, the catalytic core of the 26S proteasome complex.[1][2] This complex is central to the ubiquitin-proteasome system (UPS), a major pathway for controlled protein degradation in eukaryotic cells. The UPS plays a crucial role in regulating a wide array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. By inhibiting the proteasome, carmaphycins disrupt cellular homeostasis, leading to the accumulation of polyubiquitinated and misfolded proteins, which ultimately triggers cell death.[2] This mechanism of action is a validated and effective strategy in cancer therapy.[1][2]

The carmaphycins are structurally characterized by a peptide backbone and an α,β-epoxyketone "warhead".[3][4] This reactive pharmacophore is responsible for the irreversible inhibition of the proteasome's proteolytic activity.[2] The epoxyketone moiety specifically reacts with the N-terminal threonine residue of the active proteasome subunits.[2]

Quantitative Analysis of Proteasome Inhibition

The inhibitory potency of carmaphycins has been quantified against the different catalytic activities of the proteasome and various cancer cell lines. The 20S proteasome possesses three main proteolytic activities: chymotrypsin-like (ChT-L), trypsin-like (T-L), and caspase-like (C-L), primarily associated with the β5, β2, and β1 subunits, respectively.

Table 1: Proteasome Inhibitory Activity of Carmaphycin Analogues [1]

CompoundChT-L IC50 (nM)T-L IC50 (nM)C-L IC50 (nM)
Analogue 131.5 ± 0.2414540
Analogue 141.9 ± 0.11--
Analogue 15---
15-Boc---
Analogue 16---
16-Boc---
Analogue 17>1000>1000>1000
Carmaphycin B22.5--
Analogue 72.5--
7-Boc8.1--

Data for T-L and C-L activities for all analogues were not consistently available in the provided source.

Table 2: Cytotoxic Activity of Carmaphycin Analogues against Cancer Cell Lines [1]

CompoundHCT116 IC50 (nM)MDA-MB-468 IC50 (nM)SKBR3 IC50 (nM)NCI-H460 IC50 (nM)
Analogue 13---0.43 - 2.6
Analogue 15----
Analogue 16----
Analogue 17>10000>10000>10000-
Carmaphycin A19 ± 1--9 ± 2
Carmaphycin B43 ± 4--6 ± 1

Table 3: Proteasome Inhibitory and Cytotoxic Activities of Carmaphycins and Reference Compounds [4]

CompoundProteasome Inhibition (IC50, nM)H-460 (EC50, nM)HCT-116 (IC50, nM)
Carmaphycin A (1)2.5 ± 0.39 ± 219 ± 1
Carmaphycin B (2)2.6 ± 0.96 ± 143 ± 4
Epoxomicin (10)2.7 ± 0.44 ± 123 ± 2
Salinosporamide A (11)1.4 ± 0.214 ± 648 ± 3

Note: The original source material for some data points was presented in a graphical format or mentioned in passing, leading to some ranges or missing values in the tables above.

Experimental Protocols

The identification of the proteasome as the target of carmaphycins involved a combination of techniques, including bioassay-guided fractionation, spectroscopic analysis for structure elucidation, and biochemical assays to determine inhibitory activity.

Structure Elucidation

The chemical structures of carmaphycins were determined using extensive Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses.[3][4] These techniques provide detailed information about the connectivity of atoms and the overall molecular formula, which were crucial for identifying the characteristic α,β-epoxyketone warhead.[3][4]

Proteasome Inhibition Assay

The inhibitory activity of carmaphycins against the proteasome was evaluated using purified 26S proteasomes from rabbit muscle.[1] The assay utilizes site-specific fluorogenic substrates that release a fluorescent signal upon cleavage by the respective catalytic subunits of the proteasome. The reduction in fluorescence in the presence of the inhibitor is measured to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the proteasome's activity by 50%.

Key Steps:

  • Purified 26S proteasomes are incubated with varying concentrations of the carmaphycin analogue.

  • A fluorogenic substrate specific for the chymotrypsin-like (ChT-L), trypsin-like (T-L), or caspase-like (C-L) activity is added.

  • The fluorescence intensity is measured over time using a plate reader.

  • The rate of substrate cleavage is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Visualizing the Target Pathway and Mechanism

The following diagrams illustrate the ubiquitin-proteasome pathway targeted by this compound and the proposed mechanism of action.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_proteasome Proteasome Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Transfers Ub E3 E3 (Ub-ligase) E2->E3 Binds PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Attaches Poly-Ub chain Ub Ubiquitin Protein Target Protein Protein->E3 Recognized by Proteasome 26S Proteasome PolyUb_Protein->Proteasome Recognized & Unfolded Peptides Peptides Proteasome->Peptides Degrades into Carmaphycin This compound Carmaphycin->Proteasome Inhibits

Caption: Overview of the Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.

Carmaphycin_Mechanism cluster_proteasome_core 20S Proteasome Core Particle Beta_rings β-rings (catalytic) Beta5 β5 Subunit (Chymotrypsin-like) Alpha_rings α-rings (structural) Thr1 Threonine 1 (Active Site) Covalent_Bond Irreversible Covalent Bond Inhibition Inhibition of Proteolytic Activity Thr1->Inhibition Leads to Carmaphycin This compound (α,β-epoxyketone warhead) Carmaphycin->Thr1 Forms Accumulation Accumulation of Polyubiquitinated Proteins Inhibition->Accumulation Apoptosis Apoptosis Accumulation->Apoptosis

Caption: Proposed mechanism of irreversible inhibition of the 20S proteasome by this compound.

Conclusion

This compound and its analogues are potent inhibitors of the 20S proteasome, with a primary targeting of the chymotrypsin-like activity of the β5 subunit.[3][4] This inhibition is mediated by the α,β-epoxyketone warhead, which forms an irreversible covalent bond with the active site threonine residue.[2] The resulting disruption of the ubiquitin-proteasome pathway leads to the accumulation of cytotoxic protein aggregates and subsequent cell death. The exquisite potency and distinct mechanism of action make the carmaphycins a promising scaffold for the development of novel anticancer and antimicrobial agents. Further investigation into the structure-activity relationships and the development of analogues with improved selectivity and pharmacokinetic profiles are warranted.[1]

References

Carmaphycin-17: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmaphycin-17 is a potent and selective inhibitor of the 20S proteasome, demonstrating significant promise in the fields of anticancer and antimicrobial research.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical and biological properties, and the experimental methodologies used to characterize its activity.

Chemical Structure and Properties

This compound is a modified peptide featuring a hexanoyl group and tryptophan, phenylalanine, and a terminal α,β-epoxyketone moiety.[2] This epoxyketone "warhead" is crucial for its mechanism of action.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C40H45N5O5[2]
Molecular Weight 675.83 g/mol [2]
Exact Mass 675.3421[2]
IUPAC Name N-((S)-1-(((S)-3-(1H-Indol-3-yl)-1-(((S)-1-((R)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)hexanamide[2]
CAS Number 2143080-91-3[2]
Appearance Not explicitly stated, likely a solidN/A
Solubility Not explicitly statedN/A
pKa Not explicitly statedN/A
LogP Not explicitly statedN/A

Biological Activity

This compound exhibits potent biological activity as a selective inhibitor of the 20S proteasome, a key cellular component responsible for protein degradation.[1] Its inhibitory action has been demonstrated against both mammalian and parasitic proteasomes, highlighting its therapeutic potential.[1][4]

Table 2: Biological Activity of this compound

Target/ActivityMeasurementValueSource
20S Proteasome Inhibition EC50217 nM[1]
Anti-parasitic Activity (Trichomonas vaginalis) More potent than metronidazole (B1676534), overcomes resistanceQualitative[1][4]
Anticancer Activity Potent cytotoxicity against various cancer cell linesQualitative[2][3]

Mechanism of Action: Proteasome Inhibition

The primary mechanism of action for this compound is the irreversible inhibition of the chymotrypsin-like (ChT-L) activity of the 20S proteasome.[3][5] The electrophilic α,β-epoxyketone moiety of this compound forms a covalent bond with the N-terminal threonine residue of the proteasome's active sites.[5] This covalent modification blocks the catalytic activity of the proteasome, leading to an accumulation of polyubiquitinated proteins, cell cycle arrest, and ultimately apoptosis in cancer cells.[5]

Carmaphycin-17_Mechanism_of_Action Mechanism of Action of this compound cluster_0 Cellular Environment Ubiquitinated_Proteins Polyubiquitinated Proteins Proteasome 20S Proteasome (Active) Ubiquitinated_Proteins->Proteasome Degradation Accumulation Accumulation of Ubiquitinated Proteins Ubiquitinated_Proteins->Accumulation Inhibited_Proteasome Inhibited Proteasome (Inactive) Carmaphycin_17 This compound Carmaphycin_17->Proteasome Inhibition (Covalent Bonding) Inhibited_Proteasome->Accumulation Blocks Degradation Apoptosis Cell Cycle Arrest & Apoptosis Accumulation->Apoptosis Triggers

Mechanism of Action of this compound

Experimental Protocols

Detailed experimental protocols for the synthesis and bioassays of this compound are not publicly available. However, based on the literature for its analogs, Carmaphycin A and B, and general laboratory procedures, the following methodologies can be inferred.

Synthesis of this compound (Inferred)

The synthesis of this compound would likely follow a convergent peptide coupling strategy.

Materials:

  • Fmoc-protected amino acids (Fmoc-Trp-OH, Fmoc-Phe-OH)

  • Hexanoic acid

  • (S)-2-methyloxirane derivative of phenylalanine

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Piperidine (B6355638) in DMF (20%)

  • Solid-phase resin (e.g., Rink Amide resin)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • HPLC for purification

Procedure:

  • Resin Loading: Swell the Rink Amide resin in DMF. Couple the first Fmoc-protected amino acid (Fmoc-Phe-OH with the epoxyketone moiety) to the resin using a coupling agent like HATU and DIPEA.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Peptide Coupling: Sequentially couple the remaining Fmoc-protected amino acids (Fmoc-Trp-OH, then another Fmoc-Trp-OH) and finally hexanoic acid using HATU and DIPEA. Monitor each coupling step for completion (e.g., using a Kaiser test).

  • Cleavage: Once the synthesis is complete, wash the resin thoroughly and cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Purification: Precipitate the crude peptide in cold ether, centrifuge, and dissolve the pellet in a suitable solvent. Purify the crude this compound by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.

20S Proteasome Inhibition Assay (General Protocol)

This fluorometric assay measures the chymotrypsin-like activity of the 20S proteasome.

Materials:

  • Purified 20S proteasome

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC)

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., MG132)

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 380/460 nm)

Procedure:

  • Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the 20S proteasome, and the different concentrations of this compound or control. Include wells with proteasome and DMSO as a vehicle control, and wells with only buffer and substrate as a blank.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.

  • Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes) using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the EC50 value by fitting the data to a dose-response curve.

Anti-Trichomonas vaginalis Activity Assay (General Protocol)

This assay determines the in vitro susceptibility of T. vaginalis to this compound.

Materials:

  • T. vaginalis culture (e.g., ATCC strain)

  • TYM (Trypticase-Yeast Extract-Maltose) medium supplemented with serum

  • This compound stock solution (in DMSO)

  • Metronidazole as a positive control

  • 96-well microplate

  • Inverted microscope

  • Cell viability assay reagent (e.g., resazurin)

Procedure:

  • Parasite Culture: Culture T. vaginalis trophozoites in TYM medium at 37°C.

  • Assay Setup: Prepare serial dilutions of this compound and metronidazole in TYM medium in a 96-well plate.

  • Inoculation: Add a standardized suspension of T. vaginalis trophozoites to each well. Include wells with parasites and DMSO as a vehicle control, and wells with only medium as a blank.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Assessment of Viability:

    • Microscopic Examination: Observe the motility and morphology of the trophozoites using an inverted microscope.

    • Colorimetric Assay: Add a cell viability reagent like resazurin (B115843) to each well and incubate for a further 4-6 hours. Measure the absorbance or fluorescence to quantify the number of viable parasites.

  • Data Analysis: Calculate the percentage of inhibition for each concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration.

General Experimental Workflow

The following diagram illustrates a general workflow for the discovery, synthesis, and biological evaluation of novel compounds like this compound.

Experimental_Workflow General Experimental Workflow cluster_Discovery Discovery & Isolation cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation Natural_Source Natural Source (e.g., Marine Cyanobacteria) Extraction Extraction & Fractionation Natural_Source->Extraction Bioassay_Screening Bioassay-Guided Screening Extraction->Bioassay_Screening Isolation Isolation of Active Compound Bioassay_Screening->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Synthesis_Strategy Retrosynthetic Analysis & Synthesis Strategy Structure_Elucidation->Synthesis_Strategy Synthesis Chemical Synthesis Synthesis_Strategy->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization In_Vitro_Assays In Vitro Assays (Enzymatic, Cellular) Characterization->In_Vitro_Assays Mechanism_Studies Mechanism of Action Studies In_Vitro_Assays->Mechanism_Studies In_Vivo_Models In Vivo Models (e.g., Animal Studies) Mechanism_Studies->In_Vivo_Models Lead_Optimization Lead Optimization (SAR Studies) In_Vivo_Models->Lead_Optimization Iterative Process Lead_Optimization->Synthesis_Strategy

General Experimental Workflow

References

The Carmaphycins: A Technical Guide to their Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carmaphycins are a class of potent peptidic proteasome inhibitors first isolated from a marine cyanobacterium.[1][2] Characterized by a unique α,β-epoxyketone warhead, these compounds exhibit significant cytotoxic and antiproliferative activities, positioning them as promising candidates for anticancer drug development.[1][2] This technical guide provides an in-depth overview of the discovery, origin, and biological evaluation of carmaphycin compounds, complete with detailed experimental protocols, quantitative data, and visualizations of key processes.

Discovery and Origin

Carmaphycin A and B were first isolated from a Curaçao collection of the marine cyanobacterium Symploca sp.[1][2], which has since been reclassified as Moorea producens[3]. The discovery was the result of a bioassay-guided fractionation approach targeting potent activity in extracts.[1] It is hypothesized that the true natural product produced by the cyanobacterium is a sulfide (B99878) derivative, which is non-enzymatically oxidized to the racemic methionine sulfoxide (B87167) (carmaphycin A) and subsequently the sulfone (carmaphycin B) during the extraction and isolation process.[4]

The marine environment, particularly cyanobacteria, is a prolific source of structurally diverse and biologically active natural products with potential as drug leads.[1][5] The discovery of the carmaphycins, the first α,β-epoxyketone-containing natural products from a marine source, underscores the potential of marine cyanobacteria in anticancer drug discovery.[1]

Chemical Structure

Carmaphycin A and B are peptidic in nature and feature a distinctive leucine-derived α,β-epoxyketone "warhead".[1][2] This reactive group is crucial for their mechanism of action. The key structural difference between the two compounds lies in the oxidation state of a methionine residue; carmaphycin A contains a methionine sulfoxide, while carmaphycin B possesses a methionine sulfone.[1][2] The structures of these compounds were elucidated through extensive nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses and were later confirmed by total synthesis.[1][2]

Experimental Protocols

Isolation of Carmaphycins

The isolation of carmaphycin A and B was achieved through a multi-step process involving extraction and chromatographic fractionation.[1]

Protocol:

  • Extraction: The cyanobacterial tissue was repeatedly extracted with a 2:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).[1]

  • Initial Fractionation: The crude extract was subjected to silica (B1680970) gel vacuum column chromatography to yield multiple subfractions.[1]

  • Bioassay-Guided Fractionation: Fractions exhibiting potent biological activity were further purified. This was guided by ¹H NMR analysis to track the presence of the target compounds.[1]

  • Chromatographic Purification: The bioactive fractions were subjected to normal-phase column chromatography followed by reversed-phase high-performance liquid chromatography (HPLC) to yield pure carmaphycin A and B.[1]

Structure Elucidation

The chemical structures of carmaphycin A and B were determined using a combination of spectroscopic techniques.[1][2]

Protocol:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of the compounds.[1] The isotopic pattern observed in the mass spectrum of carmaphycin A suggested the presence of a sulfur atom.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy was used to identify key functional groups, with absorptions indicating the presence of amide functionalities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HMBC, and HSQC, were performed to establish the planar structure and connectivity of the atoms within the molecules.[1][5] These experiments provided detailed information about the peptide backbone and the nature of the amino acid residues.[1]

Biological Activity and Mechanism of Action

Carmaphycins A and B are potent inhibitors of the 20S proteasome, specifically targeting the β5 subunit which exhibits chymotrypsin-like activity.[1][2] This inhibition is in the low nanomolar range and is comparable to other known proteasome inhibitors like epoxomicin (B1671546) and salinosporamide A.[1] The α,β-epoxyketone warhead is a key feature responsible for this inhibitory activity.[1]

The inhibition of the proteasome leads to potent cytotoxicity against various cancer cell lines, including lung and colon cancer.[1][2] Both carmaphycins have demonstrated exquisite antiproliferative effects in the NCI60 cell line panel, with GI50 values often between 1 and 50 nM.[1]

Quantitative Data

The following tables summarize the reported biological activity of carmaphycin A and B, as well as a synthetic analog for comparison.

Table 1: Proteasome Inhibition

CompoundTargetIC₅₀ (nM)
Carmaphycin AS. cerevisiae 20S Proteasome (β5 subunit)Not explicitly quantified, but stated to be in the low nanomolar range.
Carmaphycin BS. cerevisiae 20S Proteasome (β5 subunit)2.6 ± 0.9
Epoxomicin (Reference)S. cerevisiae 20S Proteasome (β5 subunit)Not explicitly quantified, but used as a comparator.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC₅₀ (nM)
Carmaphycin AH-460 (Lung)Not explicitly quantified, but stated to be potent.
HCT-116 (Colon)Not explicitly quantified, but stated to be potent.
Carmaphycin BH-460 (Lung)6
HCT-116 (Colon)Not explicitly quantified, but stated to be potent.
Analog 6 (Amine-modified)NCI-H460 (Lung)860

Visualizations

Experimental Workflow: Isolation and Structure Elucidation

G cluster_collection Sample Collection cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_elucidation Structure Elucidation collection Collection of Symploca sp. (Curaçao) extraction Extraction (CH₂Cl₂/MeOH) collection->extraction fractionation Silica Gel Vacuum Column Chromatography extraction->fractionation bioassay Bioassay-Guided Fractionation fractionation->bioassay hplc Normal & Reversed-Phase HPLC bioassay->hplc ms Mass Spectrometry (HRESIMS) hplc->ms nmr NMR Spectroscopy (1D & 2D) hplc->nmr structure Carmaphycin A & B Structures Determined ms->structure nmr->structure

Caption: Workflow for the isolation and structure elucidation of carmaphycins.

Mechanism of Action: Proteasome Inhibition

G cluster_proteasome 20S Proteasome cluster_carmaphycin Carmaphycin cluster_cellular_effect Cellular Effect beta5 β5 Subunit (Chymotrypsin-like activity) apoptosis Apoptosis beta5->apoptosis Leads to cell_cycle_arrest Cell Cycle Arrest beta5->cell_cycle_arrest Leads to carmaphycin Carmaphycin (A or B) carmaphycin->beta5 Inhibition

Caption: Simplified diagram of carmaphycin's inhibitory action on the proteasome.

Future Directions

The potent and selective cytotoxic activities of the carmaphycins, coupled with their unique mechanism of action, make them attractive candidates for further preclinical and clinical development.[1] Ongoing research is focused on refining the structure-activity relationships of this compound class to produce more potent analogs.[4] Furthermore, the high potency of these compounds has led to investigations into their use as payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[4][6] The development of a chemical synthesis route for carmaphycins will facilitate these future studies by providing a reliable source of material.[1]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of Synthetic Carmaphycins

This technical guide provides a comprehensive overview of the biological activity of synthetic carmaphycins, a promising class of α,β-epoxyketone-based proteasome inhibitors. We delve into their mechanism of action, present quantitative biological data from key studies, detail relevant experimental protocols, and summarize structure-activity relationships.

Introduction: Carmaphycins as Potent Proteasome Inhibitors

Carmaphycins are peptidic natural products originally isolated from the marine cyanobacterium Symploca sp.[1][2]. Carmaphycin A and B feature a distinctive leucine-derived α,β-epoxyketone "warhead," which is responsible for their biological activity[1][3]. This structural feature is shared with other potent proteasome inhibitors like epoxomicin (B1671546) and the FDA-approved drug carfilzomib, which is used for treating multiple myeloma[1][4].

The potent cytotoxicity of carmaphycins against various cancer cell lines has spurred significant interest in their development as anticancer therapeutics[1][5]. A key area of research involves using synthetic carmaphycin analogues as highly potent cytotoxic "warheads" in Antibody-Drug Conjugates (ADCs), a strategy that combines the tumor-targeting specificity of an antibody with the cell-killing power of a cytotoxic agent[4][6]. The total synthesis of carmaphycins has been crucial, as it overcomes the limitations of their low natural abundance and provides the material necessary for extensive biological evaluation and the creation of novel analogues[1][2][3].

Mechanism of Action: Proteasome Inhibition and Apoptosis Induction

The primary mechanism of action for carmaphycins is the inhibition of the 20S proteasome, a multi-catalytic protease complex essential for degrading ubiquitinated proteins[4][6]. This degradation is critical for maintaining cellular protein homeostasis, and its disruption is a powerful strategy in cancer therapy[4].

Carmaphycins, like other epoxyketone inhibitors, covalently and irreversibly bind to the active site threonine of the proteasome's catalytic β subunits[7]. They show potent activity against the chymotrypsin-like (ChT-L or β5) site and are generally less potent against the trypsin-like (T-L or β2) and caspase-like (C-L or β1) sites[1][4]. Inhibition of the proteasome leads to the accumulation of polyubiquitinated and misfolded proteins, which induces endoplasmic reticulum (ER) stress and ultimately triggers programmed cell death (apoptosis)[6][8].

Carmaphycin_MoA cluster_cell Cancer Cell CAR Synthetic Carmaphycin (Epoxyketone Warhead) PROT 20S Proteasome (β5, β2, β1 subunits) CAR->PROT Inhibits ACCUM Protein Accumulation PROT->ACCUM Blockage leads to DEG Degradation PROT->DEG UP Polyubiquitinated Proteins UP->PROT Targeted for Degradation ER ER Stress ACCUM->ER CASP Caspase Activation ER->CASP APOP Apoptosis (Cell Death) CASP->APOP

Caption: Mechanism of action of synthetic carmaphycins.

Synthetic Analogue Development Workflow

The exploration of carmaphycins for therapeutic use follows a structured workflow. It begins with the chemical synthesis of various analogues, often modifying the four main structural subunits (P1-P4) to improve potency, selectivity, or to introduce functional handles for conjugation[4][7]. These synthetic compounds are then subjected to a series of biological assays to determine their efficacy and cytotoxicity.

Carmaphycin_Workflow SYN Design & Synthesis of Analogues (e.g., P1-P4 modifications) CONF Structural Confirmation (NMR, MS) SYN->CONF CYTO In Vitro Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) CONF->CYTO PROT Proteasome Inhibition Assays (ChT-L, T-L, C-L sites) CYTO->PROT Mechanistic Study SAR Structure-Activity Relationship (SAR) Analysis CYTO->SAR PROT->SAR LEAD Lead Compound Identification & Optimization SAR->LEAD LEAD->SYN Iterative Refinement ADC ADC Development (For analogues with handles) LEAD->ADC

Caption: General workflow for synthetic carmaphycin development.

Quantitative Biological Data

The biological activity of synthetic carmaphycins is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in cytotoxicity assays and proteasome inhibition assays. Lower IC₅₀ values indicate higher potency.

Table 1: Cytotoxicity of Carmaphycins and Synthetic Analogues against Human Cancer Cell Lines
CompoundModificationHCT116 (Colon) IC₅₀ (nM)NCI-H460 (Lung) IC₅₀ (nM)SKBR3 (Breast) IC₅₀ (nM)Reference
Carmaphycin A Natural Product (Met-SO)PotentStrongNot Reported[1][2]
Carmaphycin B Natural Product (Met-SO₂)Potent6Not Reported[1][4]
Analogue 6 P4: 6-amino hexanoate (B1226103)Not Reported860Not Reported[4]
Analogue 13 P2: 4-sulfonylaniline handle2.61.80.43[4]
Analogue 14 P2: Glutamic acid linker0.25.4Not Reported[4]

Note: "Potent" and "Strong" are used where specific numerical values were not provided in the cited text, but high activity was indicated[1][2].

Table 2: Proteasome Inhibition by Carmaphycins and Synthetic Analogues
CompoundChT-L (β5) IC₅₀ (nM)T-L (β2) IC₅₀ (nM)C-L (β1) IC₅₀ (nM)Proteasome SourceReference
Carmaphycin A 1.9 ± 0.1Not ReportedNot ReportedS. cerevisiae 20S[1]
Carmaphycin B 2.6 ± 0.9>1000>1000Human 20S[4]
Analogue 6 539>1000>1000Human 20S[4]
Analogue 13 1.5100170Human 20S[4]
Analogue 14 1.9 ± 0.11>1000>1000Human 20S[4]

Detailed Experimental Protocols

A. Cytotoxicity Evaluation (MTT Assay)

This protocol is based on the methodology described for testing carmaphycin analogues[4].

  • Cell Culture: Human cancer cell lines (e.g., HCT116, NCI-H460) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. Plates are incubated to allow cells to attach.

  • Compound Preparation: Synthetic carmaphycins and control drugs (e.g., doxorubicin) are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 1 mg/mL). Working solutions are prepared by serial dilution in serum-free media.

  • Treatment: The culture medium is removed from the wells, and 20 μL of the working solutions are added to achieve final concentrations typically ranging from 0.0003 to 10 µg/mL. Negative control wells receive media with DMSO, and positive control wells receive a known cytotoxic agent.

  • Incubation: The plates are incubated for a fixed period, typically 48 hours.

  • MTT Staining: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another few hours. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan (B1609692) product.

  • Data Acquisition: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or acidified isopropanol). The absorbance is measured on a plate reader at appropriate wavelengths (e.g., 570 nm with a reference at 630 nm) to quantify cell viability.

  • Data Analysis: Dose-response curves are generated by plotting cell viability against compound concentration. The IC₅₀ value is calculated from these curves using appropriate software (e.g., GraphPad Prism).

B. Proteasome Inhibition Assay

This protocol describes the general method for assessing the inhibition of the catalytic subunits of the 20S proteasome[1][4].

  • Reagents: Purified 20S proteasome (human or yeast), specific fluorogenic substrates for each catalytic site (e.g., Suc-LLVY-AMC for ChT-L, Boc-LSTR-AMC for T-L, Z-LLE-AMC for C-L), assay buffer, and synthetic carmaphycin analogues are required.

  • Assay Procedure:

    • The purified 20S proteasome is pre-incubated with various concentrations of the synthetic carmaphycin inhibitor in an assay buffer in a 96-well plate.

    • Following the pre-incubation period, the specific fluorogenic substrate for the site of interest is added to each well to initiate the reaction.

    • The plate is incubated at 37°C.

  • Data Acquisition: The fluorescence of the cleaved product (AMC, 7-amino-4-methylcoumarin) is measured over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the proteasome activity.

  • Data Analysis: The rate of reaction for each inhibitor concentration is compared to the control (no inhibitor). IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Structure-Activity Relationship (SAR) Insights

The synthesis and evaluation of numerous carmaphycin analogues have revealed key structural features that govern their biological activity[4].

  • P4 Position: Modification at the P4 position, such as replacing the hexanoate chain with a 6-amino hexanoate (analogue 6), resulted in a dramatic reduction in both cytotoxicity and proteasome inhibition, highlighting the importance of this hydrophobic tail for interaction within the proteasome binding pocket[4].

  • P2 Position: The P2 methionine sulfone side chain extends out of the primary binding pocket, making it a suitable site for attaching linkers for ADCs[4]. However, the nature of the attached group is critical.

    • Introducing a linear ethylamine handle at P2 significantly decreased cytotoxic potency[4].

    • The basicity of the amine handle strongly influences cytotoxicity; less basic aromatic amines (e.g., 4-sulfonylaniline in analogue 13) retained potent activity, whereas more basic linear amines led to a great reduction in cytotoxicity[4][5].

  • P1 Position: The P1 leucine (B10760876) side chain fits into a hydrophobic S1 pocket of the proteasome, and modifications here can affect binding affinity[4].

  • Double Electrophile Analogues: An analogue (14) where the P2 methionine was replaced with a glutamic acid coupled to a second leucyl-epoxyketone showed exceptionally potent activity against the HCT116 cell line (IC₅₀ 0.2 nM)[4].

Conclusion

Synthetic carmaphycins represent a highly potent class of proteasome inhibitors with significant potential for cancer therapy. Their α,β-epoxyketone warhead effectively and irreversibly shuts down the proteasome's chymotrypsin-like activity, leading to cancer cell apoptosis. Structure-activity relationship studies have identified the P2 position as an ideal site for modification, enabling the development of next-generation therapeutics like ADCs with potentially improved selectivity and therapeutic windows. The continued exploration of novel synthetic analogues, guided by the principles outlined in this guide, will be crucial for translating the potent biological activity of carmaphycins into clinical success.

References

Structure-Activity Relationship of Carmaphycin-17: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmaphycins are a class of potent proteasome inhibitors originally isolated from marine cyanobacteria.[1][2] Their mechanism of action, centered on the irreversible inhibition of the 20S proteasome, has positioned them as promising candidates for anticancer drug development.[3][4] The core structure of carmaphycins features a critical α,β-epoxyketone "warhead," a key pharmacophore responsible for its covalent interaction with the proteasome's catalytic sites.[1][5] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Carmaphycin-17 and its analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

The nomenclature surrounding "this compound" requires clarification. In broader studies of Carmaphycin B analogs, a compound designated "analogue 17" was synthesized by exchanging the epoxyketone and sulfonylaniline moieties between the P1 and P2 positions. This particular analog exhibited significantly weak cytotoxic and proteasome inhibitory activity.[3] However, a distinct compound, also named this compound (CP-17), has been identified as a selective 20S proteasome inhibitor with potent antimicrobial activity, particularly against Trichomonas vaginalis. While the primary focus of existing research on CP-17 has been on its anti-parasitic properties, its role as a proteasome inhibitor warrants investigation into its potential anticancer applications. This guide will address the SAR of the broader carmaphycin class, with a specific focus on the structural features that govern their biological activity, drawing parallels where possible to inform the potential of this compound as an anticancer agent.

Core Structure and Mechanism of Action

The carmaphycin scaffold is generally divided into four regions, P1 through P4, with the α,β-epoxyketone warhead situated at the P1 position. This electrophilic group is essential for the irreversible covalent inhibition of the N-terminal threonine residue within the catalytic β-subunits of the 20S proteasome.[5][6] The interaction forms a stable morpholino or oxazepane adduct, effectively blocking the proteasome's proteolytic activity.[5][7] This inhibition of the proteasome, a key regulator of intracellular protein degradation, leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately apoptosis in cancer cells.[3][8] The chymotrypsin-like (ChT-L) activity of the β5 subunit is a primary target for carmaphycins.[1]

cluster_0 Cellular Environment cluster_1 Carmaphycin Action Ubiquitinated Proteins Ubiquitinated Proteins 20S Proteasome 20S Proteasome Ubiquitinated Proteins->20S Proteasome Targeting Protein Degradation Protein Degradation 20S Proteasome->Protein Degradation Enables Cell Cycle Progression Cell Cycle Progression Protein Degradation->Cell Cycle Progression Regulates Apoptosis Apoptosis This compound This compound This compound->20S Proteasome Inhibits

Mechanism of Proteasome Inhibition by this compound.

Structure-Activity Relationship Data

The biological activity of carmaphycin analogs is highly dependent on the chemical functionalities at the P1, P2, P3, and P4 positions. The following tables summarize the quantitative SAR data for a selection of carmaphycin analogs, highlighting the impact of structural modifications on their cytotoxic and proteasome inhibitory activities.

Table 1: Cytotoxicity of Carmaphycin Analogs against Cancer Cell Lines

CompoundP1 ModificationP2 ModificationP3 ModificationP4 ModificationHCT-116 IC50 (nM)NCI-H460 IC50 (nM)MDA-MB-468 IC50 (nM)SKBR3 IC50 (nM)
Carmaphycin B Leucyl-epoxyketoneMethionine sulfoneValineHexanoate19 ± 1[2]6 ± 1[2]--
Analog 6 Leucyl-epoxyketoneMethionine sulfoneValine6-amino hexanoate-860[3]--
Analog 7 Leucyl-epoxyketoneEthylamine-MetValineHexanoate3-15 fold > Carmaphycin B[3]3-15 fold > Carmaphycin B[3]--
Analog 13 Leucyl-epoxyketonep-sulfonylanilineValineHexanoate0.43[3]2.6[3]--
Analog 14 Leucyl-epoxyketoneGlutamic acid-Leucyl-epoxyketoneValineHexanoate0.2[3]5.4[3]--
Analog 17 4-sulfonyl-aniline-MetLeucyl-epoxyketoneValineHexanoate>1000[3]>1000[3]>1000[3]>1000[3]

Table 2: Proteasome Inhibitory Activity of Carmaphycin Analogs

CompoundChT-L IC50 (nM)T-L IC50 (nM)C-L IC50 (nM)
Carmaphycin A 2.5 ± 0.3[2]--
Carmaphycin B 2.6 ± 0.9[2]--
Analog 6 539[3]--
Analog 7 2.5[3]--
Analog 13 1.5 ± 0.24[3]14[3]540[3]
Analog 14 1.9 ± 0.11[3]--
Analog 17 >1000[3]>1000[3]>1000[3]

Key Experimental Protocols

General Synthesis of Carmaphycin Analogs

The synthesis of carmaphycin analogs is a multi-step process that typically involves the preparation of the epoxyketone warhead and the peptide backbone, followed by their coupling.

cluster_0 Epoxyketone Synthesis cluster_1 Peptide Backbone Synthesis cluster_2 Final Assembly Boc-Amino Acid Boc-Amino Acid Weinreb Amide Weinreb Amide Boc-Amino Acid->Weinreb Amide Enone Enone Weinreb Amide->Enone Grignard Reaction Allylic Alcohol Allylic Alcohol Enone->Allylic Alcohol Luche Reduction Epoxyketone Epoxyketone Allylic Alcohol->Epoxyketone Epoxidation Coupling Coupling Epoxyketone->Coupling Amino Acid Building Blocks Amino Acid Building Blocks Solid-Phase or Solution-Phase Peptide Synthesis Solid-Phase or Solution-Phase Peptide Synthesis Amino Acid Building Blocks->Solid-Phase or Solution-Phase Peptide Synthesis Protected Peptide Protected Peptide Solid-Phase or Solution-Phase Peptide Synthesis->Protected Peptide Protected Peptide->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification Deprotection->Purification Carmaphycin Analog Carmaphycin Analog Purification->Carmaphycin Analog

Generalized workflow for the synthesis of carmaphycin analogs.

A representative synthetic scheme involves the conversion of a Boc-protected amino acid to a Weinreb amide, followed by a Grignard reaction to form an enone.[3] Subsequent Luche reduction yields an allylic alcohol, which is then epoxidized to give the crucial epoxyketone warhead.[3] The peptide backbone is typically assembled using standard solid-phase or solution-phase peptide synthesis methodologies. Finally, the epoxyketone moiety is coupled to the peptide backbone, followed by deprotection and purification to yield the final carmaphycin analog.[3]

Cytotoxicity Assay

The cytotoxic effects of carmaphycin analogs are typically evaluated against a panel of cancer cell lines using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[9]

  • Compound Treatment: The cells are treated with serial dilutions of the carmaphycin analogs for a specified period (e.g., 72 hours).[10]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[9]

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).[9]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[9]

Proteasome Inhibition Assay

The inhibitory activity of carmaphycin analogs against the 20S proteasome is assessed using a fluorogenic substrate-based assay.

Protocol:

  • Enzyme and Inhibitor Preparation: Purified 20S proteasome is incubated with various concentrations of the carmaphycin analogs.

  • Substrate Addition: A fluorogenic substrate specific for a particular proteasome activity (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) is added to initiate the reaction.

  • Fluorescence Measurement: The increase in fluorescence resulting from the cleavage of the substrate is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of substrate cleavage is determined, and the IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.

Development of Carmaphycins for Antibody-Drug Conjugates (ADCs)

The high potency of carmaphycins makes them attractive payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[3][11] The development of carmaphycin-based ADCs involves the introduction of a functional handle for linker attachment without compromising cytotoxic activity.

Identify Conjugation Site Identify Conjugation Site Synthesize Analog with Handle Synthesize Analog with Handle Identify Conjugation Site->Synthesize Analog with Handle P2 position is often suitable Select Linker Select Linker Synthesize Analog with Handle->Select Linker Cleavable vs. Non-cleavable Conjugate to Antibody Conjugate to Antibody Select Linker->Conjugate to Antibody Purify ADC Purify ADC Conjugate to Antibody->Purify ADC Characterize ADC Characterize ADC Purify ADC->Characterize ADC DAR, stability In Vitro & In Vivo Testing In Vitro & In Vivo Testing Characterize ADC->In Vitro & In Vivo Testing Clinical Development Clinical Development In Vitro & In Vivo Testing->Clinical Development

Workflow for the development of Carmaphycin-based ADCs.

SAR studies have shown that modifications at the P2 position are generally well-tolerated, making it a suitable site for linker attachment.[3] The basicity of the introduced amine handle has been found to be a critical factor, with less basic aromatic amines, such as 4-sulfonylaniline, retaining potent activity.[3][12] The development workflow involves identifying a suitable conjugation site, synthesizing a potent analog with a chemical handle, selecting an appropriate linker, conjugating the carmaphycin analog to a tumor-targeting antibody, and subsequent purification and characterization of the ADC.[13] The drug-to-antibody ratio (DAR) is a critical quality attribute that needs to be carefully controlled and monitored.[13]

Conclusion

The structure-activity relationship of carmaphycins is a well-defined area of research, with the α,β-epoxyketone warhead at the P1 position being the cornerstone of their potent proteasome inhibitory and anticancer activities. Modifications at the P2, P3, and P4 positions offer opportunities to fine-tune the potency, selectivity, and pharmacokinetic properties of these molecules. While the specific anticancer potential of this compound (CP-17) remains to be fully elucidated, the extensive SAR data available for the broader carmaphycin class provides a strong foundation for its further investigation. The development of carmaphycin-based ADCs represents a promising strategy for targeted cancer therapy, leveraging the high potency of this natural product scaffold. Future research should focus on a more detailed exploration of this compound's activity against various cancer cell lines and the development of optimized analogs for clinical applications.

References

In-vitro cytotoxicity of Carmaphycin-17

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In-Vitro Cytotoxicity of Carmaphycins, with a Focus on Analogue-17

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carmaphycins are a class of potent proteasome inhibitors isolated from marine cyanobacteria.[1][2][3] These natural products, particularly carmaphycin A and B, have demonstrated significant cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development.[1][2][3][4] Their mechanism of action involves the inhibition of the 20S proteasome, a key cellular component responsible for protein degradation.[1][2][5] This guide provides a comprehensive overview of the in-vitro cytotoxicity of the carmaphycin family, with a specific analysis of the synthetic analogue, Carmaphycin-17.

Core Findings on this compound

This compound, a synthetic analogue of carmaphycin B, has shown significantly reduced cytotoxic activity compared to the parent compound.[5] In a study evaluating a series of carmaphycin B analogues, analogue 17, along with its Boc-protected intermediate (17-Boc), exhibited minimal effect on the HCT116, MDA-MB-468, and SKBR3 cancer cell lines, with IC50 values in the micromolar range.[5] This weak cytotoxicity is consistent with its lack of inhibitory activity against the three catalytic sites of the proteasome, where IC50 values were greater than 1000 nM.[5] The structural modification in analogue 17, where the P1 epoxyketone and a 4-sulfonyl-aniline-modified methionine residue were exchanged, is attributed to this loss of activity, highlighting the critical role of the α,β-epoxyketone warhead at the P1 position for potent cytotoxic and proteasome inhibitory effects.[5]

Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data on the in-vitro cytotoxicity of carmaphycins and their analogues across various cancer cell lines.

Table 1: Cytotoxicity of Carmaphycin B Analogues in NCI-H460 and HCT116 Cell Lines [5]

Analogue #NCI-H460 IC50 (nM)HCT116 IC50 (nM)
Carmaphycin B (2) 6-
6 860-
7-Boc 2.1 ± 0.164.8 ± 0.27
14 5.40.2
17 >1000 (µM range)>1000 (µM range)
17-Boc >1000 (µM range)>1000 (µM range)

Table 2: Cytotoxicity of Carmaphycin B Analogues in Various Cancer Cell Lines [5]

Analogue #NCI-H460 IC50 (nM)HCT116 IC50 (nM)MDA-MB-468 IC50 (nM)SKBR3 IC50 (nM)
15-Boc 52.613214025.3
17 >1000 (µM range)>1000 (µM range)>1000 (µM range)>1000 (µM range)
17-Boc >1000 (µM range)>1000 (µM range)>1000 (µM range)>1000 (µM range)

Table 3: Proteasome Inhibitory Activity of Carmaphycin B Analogues [5]

AnalogueChT-L activity (nM)T-L activity (nM)C-L activity (nM)
Carmaphycin B (2) 2.6 ± 0.9--
6 539--
7 2.5--
13 1.5 ± 0.2414540
14 1.9 ± 0.11--
17 >1000>1000>1000

Experimental Protocols

Cell Lines and Culture Conditions
  • Cell Lines: Human lung adenocarcinoma (NCI-H460), human colon cancer (HCT-116), breast adenocarcinoma (MDA-MB-468), and breast ductal carcinoma (SKBR3) cell lines were utilized in the cytotoxicity assays.[2][5]

  • Culture Conditions: The specific culture conditions, including media, supplements, and incubation parameters, were not detailed in the provided search results but would typically follow standard cell culture protocols.

In-Vitro Cytotoxicity Assay

The cytotoxicity of the carmaphycin analogues was determined using a standard cell viability assay.

G cluster_workflow In-Vitro Cytotoxicity Assay Workflow prep Prepare Cancer Cell Lines seed Seed Cells in 96-well Plates prep->seed treat Treat with Carmaphycin Analogues (Varying Concentrations) seed->treat incubate Incubate for a Defined Period (e.g., 48-72 hours) treat->incubate assay Perform Cell Viability Assay (e.g., MTT, MTS) incubate->assay measure Measure Absorbance assay->measure calculate Calculate IC50 Values measure->calculate

Caption: General workflow for determining the in-vitro cytotoxicity of Carmaphycin analogues.

Proteasome Inhibition Assay

The inhibitory effect of carmaphycin analogues on the catalytic subunits of the 20S proteasome was assessed using purified proteasomes and site-specific fluorogenic substrates.[5]

  • Source: Purified 26S proteasomes from rabbit muscle were used.[5]

  • Substrates: Fluorogenic substrates specific for the chymotrypsin-like (ChT-L), trypsin-like (T-L), and caspase-like (C-L) active sites were employed.[5]

  • Procedure: The assay measures the fluorescence generated from the cleavage of the substrate by the proteasome in the presence and absence of the inhibitor.

  • Data Analysis: The concentration of the analogue required to inhibit 50% of the proteasome's activity (IC50) was calculated.[5]

Signaling Pathways

The primary mechanism of action for the cytotoxic effects of carmaphycins is the inhibition of the proteasome.[4][5] This inhibition disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and ultimately inducing apoptosis (programmed cell death).[4][6] The chymotrypsin-like (β5 subunit) activity of the proteasome is the primary target of carmaphycins.[1][2]

G cluster_pathway Carmaphycin-Induced Apoptosis Pathway carmaphycin Carmaphycin proteasome 20S Proteasome (ChT-L Site) carmaphycin->proteasome Inhibition ub_proteins Accumulation of Ubiquitinated Proteins proteasome->ub_proteins Degradation (Blocked) er_stress Endoplasmic Reticulum Stress ub_proteins->er_stress apoptosis Apoptosis er_stress->apoptosis

Caption: Simplified signaling pathway of Carmaphycin-induced apoptosis via proteasome inhibition.

Conclusion

The carmaphycin family of natural products, particularly carmaphycin A and B, are potent cytotoxic agents with a clear mechanism of action involving the inhibition of the 20S proteasome.[1][2] Structure-activity relationship studies, highlighted by the weak activity of this compound, have underscored the critical importance of the α,β-epoxyketone moiety at the P1 position for potent anti-cancer activity.[5] While this compound itself is not a promising cytotoxic agent, the study of such analogues provides valuable insights for the rational design of new and more effective proteasome inhibitors for cancer therapy. Further research into optimizing the carmaphycin scaffold holds significant potential for the development of novel anticancer therapeutics.[4][5]

References

Anticancer Potential of Carmaphycin Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticancer potential of carmaphycins and their synthetic analogues. Carmaphycins are potent peptidic natural products, originally isolated from marine cyanobacteria, that have garnered significant interest as anticancer agents.[1][2] Their mechanism of action, structure-activity relationships, and potential for development, particularly as payloads for antibody-drug conjugates (ADCs), are explored herein.

Core Mechanism of Action: Proteasome Inhibition

Carmaphycins exert their potent cytotoxic effects by inhibiting the 20S proteasome, a critical cellular complex responsible for degrading ubiquitinated proteins.[1][3] In cancer cells, which often have high rates of protein turnover and are reliant on the proteasome to degrade pro-apoptotic proteins and cell cycle regulators, inhibition of this pathway is a validated and powerful therapeutic strategy.[4]

The key structural feature of carmaphycins responsible for this activity is a leucine-derived α,β-epoxyketone "warhead".[1][5] This electrophilic group forms a covalent bond with the N-terminal threonine residue in the active sites of the proteasome, primarily the β5 subunit which exhibits chymotrypsin-like (ChT-L) activity, leading to irreversible inhibition.[1][5] This inhibition disrupts cellular protein homeostasis, leading to the accumulation of misfolded and regulatory proteins, ultimately triggering programmed cell death (apoptosis).[3]

Proteasome_Inhibition_Pathway cluster_0 Normal Cell Function cluster_1 Mechanism of Carmaphycin Action Ub Ubiquitin (Ub) TargetProtein Target Protein (e.g., p53, IκB) UbProtein Ubiquitinated Protein TargetProtein->UbProtein Ubiquitination Proteasome 26S Proteasome UbProtein->Proteasome Recognition & Binding InhibitedProteasome Inhibited Proteasome UbProtein->InhibitedProteasome Degradation Blocked Degraded Degraded Peptides Proteasome->Degraded Degradation Carmaphycin Carmaphycin Analogue Carmaphycin->Proteasome Accumulation Accumulation of Pro-Apoptotic Proteins & Cell Cycle Regulators Apoptosis Apoptosis Accumulation->Apoptosis Experimental_Workflow start Analogue Synthesis & Characterization step1 In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) start->step1 decision1 Potent Activity? (Low nM IC50) step1->decision1 step2 Direct Target Engagement Assay (20S Proteasome Inhibition) decision1->step2 Yes stop Compound Discarded or Re-evaluated decision1->stop No decision2 Direct Inhibition? step2->decision2 step3 Mechanism of Action Studies (Apoptosis Assays, Western Blot for Pro-Apoptotic Markers) decision2->step3 Yes decision2->stop No step4 Advanced Development (e.g., ADC Conjugation, In Vivo Studies) step3->step4

References

The Epoxyketone Warhead: A Linchpin in the Potent Anti-Cancer Activity of Carmaphycins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel and effective anti-cancer therapeutics has led researchers to explore the vast chemical diversity of natural products. Among these, the carmaphycins, a class of peptidic proteasome inhibitors isolated from marine cyanobacteria, have emerged as promising candidates.[1][2] At the heart of their potent biological activity lies a crucial pharmacophore: the α,β-epoxyketone warhead. This technical guide provides a comprehensive overview of the pivotal role of this electrophilic moiety, detailing its mechanism of action, biological efficacy, and the experimental methodologies used to elucidate its function.

The Epoxyketone Warhead: Mechanism of Action

The epoxyketone group is the key structural feature responsible for the irreversible inhibition of the proteasome by carmaphycins.[3][4] The proteasome, a multi-catalytic protease complex, is essential for cellular protein homeostasis, and its inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.

The inhibitory action of the epoxyketone warhead is a highly specific, two-step process that targets the N-terminal threonine residue of the proteasome's catalytic β-subunits, with a pronounced selectivity for the β5 subunit, which exhibits chymotrypsin-like (ChT-L) activity.[1][4][5]

  • Hemiketal Formation: The hydroxyl group of the N-terminal threonine residue performs a nucleophilic attack on the carbonyl carbon of the epoxyketone. This initial, reversible step results in the formation of a hemiketal intermediate.

  • Morpholino Adduct Formation: Subsequently, the primary amine of the same threonine residue attacks one of the epoxide carbons, leading to the opening of the epoxide ring. This second, irreversible step forms a stable seven-membered morpholino ring structure, covalently and irreversibly binding the carmaphycin to the proteasome active site.[1][5]

This dual covalent bond formation accounts for the high potency and prolonged duration of action of epoxyketone-based proteasome inhibitors.

Figure 1: Reaction mechanism of the epoxyketone warhead with the proteasome.

Quantitative Analysis of Carmaphycin Activity

The potency of carmaphycins has been quantified through various in vitro assays, demonstrating their efficacy as both proteasome inhibitors and cytotoxic agents against a range of cancer cell lines.

Proteasome Inhibitory Activity

The inhibitory concentration (IC50) of carmaphycins against the chymotrypsin-like activity of the 20S proteasome highlights their potent and specific targeting of this enzyme complex.

Compound20S Proteasome (ChT-L) IC50 (nM)
Carmaphycin A2.5 ± 0.3[5]
Carmaphycin B2.6 ± 0.9[5]
Epoxomicin (Control)2.7 ± 0.4[5]
Salinosporamide A (Control)1.4 ± 0.2[5]

Table 1: Inhibitory activity of carmaphycins against the S. cerevisiae 20S proteasome.

Cytotoxic Activity

Carmaphycins exhibit potent cytotoxic and anti-proliferative effects across various human cancer cell lines. The GI50 (50% growth inhibition) and IC50 values underscore their potential as anti-cancer agents.

CompoundCell LineGI50 (nM)IC50 (nM)
Carmaphycin AHCT-116 (Colon)-19 ± 1[5]
H-460 (Lung)-9 ± 2[5]
NCI-60 Panel1 - 50[1]-
Carmaphycin BHCT-116 (Colon)-43 ± 4[5]
H-460 (Lung)-6 ± 1[5]
NCI-60 Panel1 - 50[1]-

Table 2: Cytotoxic and anti-proliferative activity of carmaphycins against human cancer cell lines.

Impact on Cellular Signaling Pathways

Inhibition of the proteasome by carmaphycins has profound effects on cellular signaling pathways that are critical for cancer cell survival and proliferation. One of the most well-characterized downstream effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

In many cancers, the NF-κB pathway is constitutively active, promoting the transcription of genes involved in inflammation, cell survival, and proliferation. The activation of NF-κB is regulated by its inhibitor, IκB. Under normal conditions, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, releasing NF-κB to translocate to the nucleus and activate gene expression.

By inhibiting the proteasome, carmaphycins prevent the degradation of IκB. This leads to the accumulation of IκB in the cytoplasm, where it remains bound to NF-κB, preventing its nuclear translocation and transcriptional activity. The suppression of the NF-κB pathway contributes significantly to the pro-apoptotic effects of carmaphycins.

NF-kB Signaling Pathway Inhibition cluster_nucleus Stimulus Pro-inflammatory Stimuli IKK IKK Complex Stimulus->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylation IkB_p p-IκB-Ub IkB_NFkB->IkB_p Ubiquitination NFkB NF-κB IkB_NFkB->NFkB Release Proteasome 26S Proteasome IkB_p->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Activation Carmaphycin Carmaphycin (Epoxyketone) Carmaphycin->Proteasome Inhibition

Figure 2: Inhibition of the NF-κB signaling pathway by carmaphycins.

Experimental Protocols

The elucidation of the role of the epoxyketone warhead in carmaphycins has been made possible through a combination of sophisticated analytical and biological assays.

20S Proteasome Inhibition Assay (Chymotrypsin-Like Activity)

This assay quantifies the ability of a compound to inhibit the chymotrypsin-like activity of the 20S proteasome.

Materials:

  • Purified 20S proteasome (Saccharomyces cerevisiae or human)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 0.035% SDS)

  • Fluorogenic substrate for ChT-L activity (e.g., Suc-LLVY-AMC)

  • Carmaphycins or other test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the carmaphycins in assay buffer.

  • In a 96-well plate, add the diluted compounds.

  • Add the 20S proteasome to each well and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC.

  • Monitor the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Proteasome Inhibition Assay Workflow start Start prep_compounds Prepare serial dilutions of Carmaphycins start->prep_compounds add_compounds Add compounds to 96-well plate prep_compounds->add_compounds add_proteasome Add 20S Proteasome and incubate add_compounds->add_proteasome add_substrate Add fluorogenic substrate (Suc-LLVY-AMC) add_proteasome->add_substrate measure_fluorescence Measure fluorescence over time add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 values measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Figure 3: Workflow for the 20S proteasome inhibition assay.
Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in culture and is commonly employed to assess the cytotoxic effects of compounds.

Materials:

  • Human cancer cell lines (e.g., HCT-116, H-460)

  • Complete cell culture medium

  • Carmaphycins or other test compounds dissolved in DMSO

  • 96-well clear microplate

  • MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the carmaphycins in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • Add the MTS reagent to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

  • Measure the absorbance of the formazan product at ~490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the IC50 or GI50 value by plotting the percentage of viability against the logarithm of the compound concentration.[6]

Total Synthesis and Structural Elucidation

The absolute stereochemistry and structure of carmaphycins were confirmed through total synthesis. The synthetic route typically involves the coupling of key building blocks, including the epoxyketone moiety.

Key Synthetic Steps (General Overview):

  • Synthesis of the α,β-epoxyketone intermediate.

  • Synthesis of the peptide backbone, often through standard solid-phase or solution-phase peptide synthesis techniques.

  • Coupling of the peptide backbone with the epoxyketone intermediate.

  • Oxidation of the methionine residue to the corresponding sulfoxide (B87167) (Carmaphycin A) or sulfone (Carmaphycin B).[5]

The structure of the synthesized and isolated carmaphycins is rigorously confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework and the connectivity of the atoms. 2D NMR techniques (COSY, HSQC, HMBC) are employed to establish the complete planar structure.[1]

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique provides the accurate mass of the molecule, which is used to determine its elemental composition.[1]

Conclusion

The α,β-epoxyketone warhead is an indispensable component of the carmaphycins, conferring upon them potent and irreversible proteasome inhibitory activity. Its specific and efficient mechanism of action, leading to the formation of a stable morpholino adduct with the catalytic threonine of the proteasome, underpins the significant cytotoxic and anti-proliferative effects observed in cancer cells. The detailed understanding of this warhead's function, facilitated by robust experimental methodologies, provides a solid foundation for the further development of carmaphycins and other epoxyketone-based compounds as next-generation anti-cancer therapeutics. The unique properties imparted by this reactive group continue to make it a focal point for structure-activity relationship studies and the design of novel proteasome inhibitors with improved efficacy and selectivity.

References

An In-depth Technical Guide to the Binding Mode of Carmaphycin-17 to the Proteasome

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed examination of the molecular interactions governing the binding of Carmaphycin-17 and its parent compounds, Carmaphycin A and B, to the 20S proteasome. Carmaphycins are a class of potent, naturally derived peptidic α,β-epoxyketones that exhibit significant cytotoxicity against cancer cell lines through irreversible inhibition of the proteasome's chymotrypsin-like (ChT-L) activity.[1][2] We consolidate findings from molecular modeling, biochemical assays, and structural biology studies to present a comprehensive overview of the binding mechanism, key molecular interactions, and structure-activity relationships. This guide includes quantitative inhibitory data and detailed experimental protocols to support further research and development in this area.

Core Binding Mechanism: Covalent and Irreversible Inhibition

The primary mechanism of action for carmaphycins is the covalent and irreversible inhibition of the β5 catalytic subunit of the 20S proteasome, which is responsible for its chymotrypsin-like activity.[2][3] This is facilitated by the compound's α,β-epoxyketone "warhead," a reactive pharmacophore it shares with other potent proteasome inhibitors like the FDA-approved drug carfilzomib.[3][4]

The inhibition process occurs via a two-step mechanism:

  • Nucleophilic Attack: The catalytic N-terminal threonine (Thr1) residue of the β5 subunit initiates a 1,2-addition reaction, where its γ-hydroxyl group attacks the ketone of the α,β-epoxyketone warhead.[3]

  • Rearrangement and Adduct Formation: This attack forms a transient hemi-ketal intermediate. The intermediate's oxygen atom then attacks the adjacent epoxide ring, leading to an intramolecular rearrangement that results in the formation of a highly stable six-membered morpholino adduct.[1][3] This final covalent bond renders the inhibition irreversible, effectively "clogging" the proteasome machinery.[3]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Intermediate State cluster_2 Step 2: Irreversible Adduct Formation Thr1 Proteasome β5 Subunit (Thr1-γ-OH) Epoxyketone Carmaphycin Warhead (α,β-Epoxyketone) Thr1->Epoxyketone 1,2-addition Hemiketal Hemiketal Intermediate Epoxyketone->Hemiketal Forms Intermediate Morpholino Stable Morpholino Adduct (Covalently Bound) Hemiketal->Morpholino Intramolecular Rearrangement

Diagram 1: The two-step covalent binding mechanism of carmaphycins.

Key Molecular Interactions within the β5 Active Site

While the covalent bond is the final step, the high affinity and specificity of carmaphycins are dictated by a network of preceding non-covalent interactions that correctly orient the inhibitor within the chymotrypsin-like binding site.[3] Molecular dynamics (MD) simulations, based on X-ray crystallography data of the related inhibitor epoxomicin (B1671546), have elucidated these critical interactions for Carmaphycin A.[1][5]

  • Peptide Backbone Interaction: The lipopeptidic core of the carmaphycin molecule is crucial for positioning. It forms a stable anti-parallel beta sheet with the protein backbone within the ChT-L binding site, guiding the epoxyketone warhead towards the catalytic Thr1 residue.[3]

  • Unique Hydrogen Bonding: A distinctive feature of the carmaphycin binding mode is a hydrogen bond formed between the sulfoxide (B87167) (Carmaphycin A) or sulfone (Carmaphycin B and analogs) moiety at the P2 position and the backbone NH group of Gly23 in the β5 subunit.[1] This interaction is not observed with other major proteasome inhibitors like epoxomicin or bortezomib, suggesting a unique binding footprint for the carmaphycin class.[1][5]

  • Hydrophobic Interactions: The P4 position, typically a hexanoate (B1226103) chain in the parent compounds, makes significant contact with a lipophilic S4 surface pocket on the proteasome, further anchoring the inhibitor.[4] Alterations at this position have been shown to drastically reduce binding affinity and cytotoxicity.[4]

  • Van der Waals and Solvent Interactions: A broader network of van der Waals forces and interactions with solvent molecules also contributes to the overall stability of the inhibitor-proteasome complex before covalent modification occurs.[1]

G cluster_proteasome Proteasome β5 Subunit (ChT-L Site) cluster_carmaphycin Carmaphycin Inhibitor Thr1 Thr1 (Catalytic Residue) Gly23 Gly23 S4_Pocket S4 Lipophilic Pocket Backbone Peptide Backbone Warhead P1' Epoxyketone Warhead Warhead->Thr1 Covalent Bond (Morpholino Adduct) P2 P2 Met-Sulfone P2->Gly23 Unique H-Bond P4 P4 Lipophilic Chain P4->S4_Pocket Hydrophobic Interaction Core Peptidic Core Core->Backbone Anti-parallel β-sheet

Diagram 2: Key molecular interactions between carmaphycin and the β5 subunit.

Quantitative Analysis of Proteasome Inhibition

The potency of this compound and its related analogs has been quantified through various biochemical and cell-based assays. The data highlights their potent, low-nanomolar inhibition of the proteasome's chymotrypsin-like activity.

CompoundTarget ProteasomeActivity MeasuredValue (nM)
Carmaphycin A S. cerevisiae 20SIC₅₀ (β5 Subunit)12.5 ± 0.3[5]
Carmaphycin B S. cerevisiae 20SIC₅₀ (β5 Subunit)22.6 ± 0.9[5]
Carmaphycin B Human 20SIC₅₀ (ChT-L Site)2.6 ± 0.9[4]
This compound (CP-17) T. vaginalisEC₅₀217[6]
Analog 6 (P4-modified) Human 20SIC₅₀ (ChT-L Site)539[4]
Analog 7 Rabbit Muscle 26SIC₅₀ (ChT-L Site)2.5[4]
Analog 7-Boc Rabbit Muscle 26SIC₅₀ (ChT-L Site)8.1[4]

Note: IC₅₀ refers to the half-maximal inhibitory concentration in an enzymatic assay, while EC₅₀ refers to the half-maximal effective concentration in a cell-based assay.

Experimental Protocols

The characterization of the carmaphycin binding mode relies on several key experimental methodologies.

This assay quantitatively measures the ability of a compound to inhibit the proteolytic activity of the proteasome.

Methodology:

  • Reagents: Purified human or yeast 20S proteasome, assay buffer, fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for ChT-L activity), and the test inhibitor (this compound).[3][4]

  • Incubation: The 20S proteasome is pre-incubated with varying concentrations of the inhibitor in assay buffer for a defined period to allow for binding.

  • Initiation: The fluorogenic substrate is added to the mixture.[4] If the proteasome is active, it cleaves the peptide, releasing the fluorescent AMC (7-amino-4-methylcoumarin) group.

  • Detection: The fluorescence intensity is measured over time using a plate reader (e.g., excitation at 380 nm, emission at 460 nm).

  • Analysis: The rate of fluorescence increase is proportional to proteasome activity.[3] The inhibitory activity is calculated relative to a control (e.g., DMSO vehicle), and IC₅₀ values are determined by plotting percent inhibition against inhibitor concentration.

G A 1. Dispense 20S Proteasome into microplate wells B 2. Add serial dilutions of This compound or control A->B C 3. Pre-incubate to allow inhibitor binding B->C D 4. Add fluorogenic substrate (e.g., Suc-LLVY-AMC) C->D E 5. Measure fluorescence kinetically at Ex/Em 380/460 nm D->E F 6. Calculate rate of reaction and determine % inhibition E->F G 7. Plot data to derive IC50 value F->G

Diagram 3: Workflow for a fluorogenic proteasome inhibition assay.

Computational studies are essential for visualizing and predicting binding interactions where high-resolution crystal structures are unavailable.

Methodology:

  • Model Preparation: A homology model of the target proteasome's β5 subunit is generated if a crystal structure is not available.[7] For carmaphycins, studies have used the existing X-ray structure of the yeast 20S proteasome in complex with epoxomicin as a template.[1]

  • Ligand Preparation: The 3D structure of the carmaphycin analog is generated and energy-minimized.

  • Docking Simulation: Covalent and non-covalent docking simulations are performed using software like GOLD or CovDock.[8] These programs place the ligand into the active site of the protein model and score the different poses based on predicted binding affinity and interaction geometry.[7][9]

  • Analysis: The resulting models are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, and to understand the structural basis for the inhibitor's activity and selectivity.[1][7]

This biochemical assay confirms that the inhibitor directly binds to its intended target within a complex biological sample.

Methodology:

  • Sample Preparation: A cell lysate containing the proteasome is prepared.

  • Inhibitor Incubation: The lysate is incubated with the test compound (e.g., this compound) to allow for target binding.

  • Probe Labeling: A fluorescently-tagged, activity-based probe that covalently binds to the active sites of the proteasome (e.g., Me₄BodipyFL-Ahx₃Leu₃VS) is added.[9]

  • Competition: If this compound has already bound to the β5 subunit, it will block the fluorescent probe from binding to that site.

  • Visualization: The proteins in the lysate are separated by size using SDS-PAGE. The gel is then scanned for fluorescence. A decrease in the fluorescent signal for the band corresponding to the β5 subunit, compared to a control sample, confirms target engagement by the inhibitor.[9]

Conclusion

The binding of this compound to the proteasome is a highly specific and potent process characterized by an irreversible covalent modification of the catalytic Thr1 residue in the β5 subunit. Its high affinity is achieved through a combination of backbone interactions and unique hydrogen bonding, particularly the interaction between its P2 sulfone group and Gly23, which distinguishes it from other epoxyketone inhibitors. The quantitative data confirms its low-nanomolar efficacy. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of carmaphycins as next-generation therapeutic agents targeting the ubiquitin-proteasome system.

References

Preliminary Research on Carmaphycin-17 Efficacy: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The carmaphycins are a class of peptidic natural products isolated from marine cyanobacteria that have garnered significant interest as potent proteasome inhibitors.[1][2] Their mechanism of action, centered on an α,β-epoxyketone "warhead," positions them as promising candidates for anticancer drug development, sharing a reactive pharmacophore with the FDA-approved drug carfilzomib.[3][4] Extensive research has focused on synthesizing and evaluating various analogues to optimize potency and selectivity. This technical guide provides a detailed analysis of the preliminary efficacy data for a specific analogue, Carmaphycin-17, with a focus on its structure-activity relationship and the experimental protocols used in its evaluation.

Quantitative Efficacy Data

The cytotoxic and proteasome inhibitory activities of this compound and its Boc-protected intermediate (17-Boc) were evaluated and compared to other analogues. The data, summarized below, indicates a significant lack of efficacy for this compound.

Table 1: Cytotoxicity of Carmaphycin Analogue 17

CompoundHCT116 IC₅₀ (µM)MDA-MB-468 IC₅₀ (µM)SKBR3 IC₅₀ (µM)
Analogue 17>10>10>10
17-Boc>10>10>10
Data sourced from Almaliti et al.[5]

Table 2: Proteasome Inhibitory Activity of Carmaphycin Analogue 17

CompoundChymotrypsin-like (ChT-L) IC₅₀ (nM)Trypsin-like (T-L) IC₅₀ (nM)Caspase-like (C-L) IC₅₀ (nM)
Analogue 17>1000>1000>1000
Data sourced from Almaliti et al.[5]

The results clearly demonstrate that this compound has almost no effect on the tested cancer cell lines, with IC₅₀ values in the micromolar range.[5] This weak cytotoxic activity is consistent with its lack of inhibitory activity at all three catalytic sites of the proteasome.[5]

Mechanism of Action and Structure-Activity Relationship (SAR)

Active carmaphycins exert their cytotoxic effects by inhibiting the proteasome, a multi-catalytic protease complex essential for protein degradation in eukaryotic cells. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, inducing cell cycle arrest and apoptosis. The α,β-epoxyketone moiety at the P1 position is crucial for this activity, as it forms a covalent bond with the N-terminal threonine residue of the proteasome's active sites.[3]

cluster_0 Proteasome Inhibition Pathway Proteasome 26S Proteasome Accumulation Accumulation of Ub-Proteins Proteasome->Accumulation Blocked Ub_Proteins Poly-ubiquitinated Proteins Ub_Proteins->Proteasome Degradation Carmaphycin Active Carmaphycin (e.g., Carmaphycin B) Carmaphycin->Inhibition Inhibition->Proteasome Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Accumulation->Apoptosis

Caption: Proteasome inhibition by active carmaphycins.

The profound inactivity of this compound is attributed to a critical structural modification. In this analogue, the epoxyketone and sulfonylaniline moieties are exchanged between the P1 and P2 positions.[5] This alteration, where the essential epoxyketone "warhead" is moved from the P1 position, results in a near-complete loss of both cytotoxic and proteasome-inhibitory activity.[5] This finding underscores the stringent structural requirement for the epoxyketone to be at the P1 position for effective binding and inhibition of the proteasome.

cluster_SAR Carmaphycin Structure-Activity Relationship node_P1_active P1: Epoxyketone Warhead node_P2_active P2: Methionine Sulfone / 4-Sulfonyl-aniline node_P1_active->node_P2_active Carmaphycin B Analogue (e.g., 13, 14) node_active Result: Potent Cytotoxicity & Proteasome Inhibition node_P2_active->node_active node_P1_inactive P1: 4-Sulfonyl-aniline node_P2_inactive P2: Epoxyketone node_P1_inactive->node_P2_inactive This compound node_inactive Result (this compound): No Effect (IC50 > 1000 nM) node_P2_inactive->node_inactive

Caption: SAR logic for this compound's inactivity.

Experimental Protocols

The synthesis of carmaphycin analogues generally follows a multi-step chemical process. The route to the critical epoxyketone moiety is a key part of the overall synthesis.

cluster_synthesis Generalized Synthesis Workflow start Boc-Protected Amino Acid weinreb Convert to Weinreb Amide start->weinreb grignard Treat with Grignard Reagent (isopropenylmagnesium bromide) weinreb->grignard enone Yields Conjugated Enone grignard->enone luche Luche Reduction (NaBH4, CeCl3) enone->luche alcohol Yields Corresponding Alcohol luche->alcohol epoxidation Epoxidation alcohol->epoxidation epoxyketone Final Epoxyketone Moiety epoxidation->epoxyketone

Caption: General synthesis of the carmaphycin epoxyketone.

This epoxyketone fragment is then coupled with other synthesized peptidic fragments (P2, P3, P4 residues) through standard peptide coupling protocols to yield the final carmaphycin analogue.[5]

Cytotoxicity Assay:

  • Cell Lines: Human cancer cell lines, including HCT116 (colon), MDA-MB-468 (breast), and SKBR3 (breast), were used.[5]

  • Methodology: The specific method for determining cell viability is not detailed in the provided text, but standard methods like MTT or CellTiter-Glo assays are typically employed. Cells are seeded in multi-well plates and incubated with varying concentrations of the test compound for a set period (e.g., 72 hours).

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curves.

Proteasome Inhibition Assay:

  • Target: The inhibitory activity was measured against the three catalytic subunits of the proteasome: chymotrypsin-like (ChT-L), trypsin-like (T-L), and caspase-like (C-L).[5]

  • Methodology: Purified 20S proteasome is incubated with a fluorogenic substrate specific to each catalytic site in the presence of the test compound. The inhibition of substrate cleavage is monitored by measuring the fluorescence signal.

  • Data Analysis: The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC₅₀) is determined.

Conclusion

The preliminary research on this compound demonstrates that it is a biologically inactive analogue of the potent carmaphycin family of proteasome inhibitors. Its lack of efficacy stems from the misplacement of the critical α,β-epoxyketone warhead from the P1 to the P2 position. This finding reinforces the crucial role of the P1-epoxyketone in the mechanism of action for this class of compounds. While this compound itself does not hold therapeutic promise, its evaluation provides valuable insights into the strict structure-activity requirements for designing effective carmaphycin-based anticancer agents.

References

Methodological & Application

Application Notes and Protocols for Carmaphycin-17 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmaphycins are a class of potent proteasome inhibitors isolated from marine cyanobacteria.[1][2][3] They exhibit significant cytotoxicity against various cancer cell lines by targeting the chymotrypsin-like (ChT-L) activity of the 20S proteasome.[2][3] This document provides detailed experimental protocols for the evaluation of Carmaphycin-17, a synthetic analogue of the natural carmaphycins, in a cell culture setting.

It is important to note that while the carmaphycin family generally displays potent cytotoxic and proteasome inhibitory effects, this compound has been shown to exhibit significantly weaker activity.[1] Experimental data indicates that this compound has minimal to no inhibitory effect on the proteasome's active sites and consequently demonstrates substantially lower cytotoxicity, with IC50 values in the micromolar range, compared to the nanomolar potency of compounds like Carmaphycin B.[1] These protocols are designed to enable researchers to assess the specific activity of this compound and to serve as a baseline for further investigation.

Mechanism of Action: Proteasome Inhibition

The primary mechanism of action for potent carmaphycins involves the irreversible inhibition of the 20S proteasome.[4] This large protein complex is responsible for the degradation of ubiquitinated proteins, playing a crucial role in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. By inhibiting the proteasome, carmaphycins lead to an accumulation of polyubiquitinated proteins, which in turn can induce cell cycle arrest and apoptosis, making them promising candidates for anticancer drug development.[4][5] However, this compound has been demonstrated to be a weak inhibitor of the proteasome.[1]

Proteasome_Inhibition cluster_cell Cancer Cell cluster_inhibition Ub_Protein Polyubiquitinated Proteins Proteasome 20S Proteasome (β5 subunit) Ub_Protein->Proteasome Degradation Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Apoptosis Apoptosis Proteasome->Apoptosis Suppression of Apoptosis Carmaphycin Potent Carmaphycins (e.g., Carmaphycin B) Carmaphycin->Proteasome Inhibition

Caption: General mechanism of potent carmaphycins via proteasome inhibition.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound in comparison to other carmaphycin analogues. It is evident that this compound displays significantly reduced potency across multiple cancer cell lines.

CompoundCell LineIC50 (nM)Reference
This compound HCT116>1000[1]
This compound MDA-MB-468>1000[1]
This compound SKBR3>1000[1]
Carmaphycin BNCI-H4606[1]
Carmaphycin AHCT-1161-50 (GI50)[2]
Carmaphycin BHCT-1161-50 (GI50)[2]

Experimental Protocols

The following protocols are adapted from methodologies used for the broader carmaphycin family and can be applied to the study of this compound.

Protocol 1: In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines using a standard colorimetric assay (e.g., MTT, XTT, or resazurin-based assays).

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Selected cancer cell lines (e.g., NCI-H460, HCT116, MDA-MB-468)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin

  • 96-well cell culture plates

  • Cytotoxicity detection reagent (e.g., MTT, XTT, or PrestoBlue™)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into 96-well plates at a density of 3 x 10⁴ to 5 x 10⁴ cells/mL in a volume of 180 µL per well.[1]

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[1]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. Due to its low potency, a concentration range extending into the high micromolar range (e.g., 1 µM to 100 µM) is recommended.

    • Add 20 µL of the diluted compound to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.

    • Incubate the plates for an additional 48 to 72 hours.

  • Viability Assessment:

    • Add the appropriate volume of cytotoxicity detection reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare serial dilutions of this compound Incubate_24h->Prepare_Compound Treat_Cells Add compound to cells Incubate_24h->Treat_Cells Prepare_Compound->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_Reagent Add viability reagent Incubate_48_72h->Add_Reagent Measure_Signal Measure absorbance/ fluorescence Add_Reagent->Measure_Signal Analyze_Data Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Carmaphycin-17 in Proteasome Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carmaphycins are a class of potent peptidic natural products that have been identified as highly effective proteasome inhibitors.[1][2][3] Structurally, they feature an α,β-epoxyketone "warhead" which is crucial for their mechanism of action, similar to the FDA-approved drug carfilzomib.[1][4] This structural motif allows for the irreversible blockade of the proteolytic activity of the 20S proteasome.[4] The proteasome is a critical cellular machine responsible for the degradation of ubiquitinated proteins, playing a key role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[5][6][7] Inhibition of the proteasome leads to the accumulation of polyubiquitinated and misfolded proteins, which can induce apoptosis, making it a valuable target for cancer therapy.[4][6]

Carmaphycins, including analogues like Carmaphycin-17, primarily target the chymotrypsin-like (CT-L) activity associated with the β5 subunit of the 20S proteasome.[2][3][8] These compounds have demonstrated potent cytotoxic effects against various cancer cell lines, often in the low nanomolar range.[2][9] These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based proteasome inhibition assays to determine its inhibitory potency and cellular effects.

Data Presentation

The inhibitory activity of this compound and its analogues is typically quantified by determining the half-maximal inhibitory concentration (IC50) for proteasome activity and the half-maximal effective concentration (EC50) or growth inhibition (GI50) for cytotoxicity in cancer cell lines.

Table 1: Proteasome Inhibitory Activity of Carmaphycin Analogues

CompoundChymotrypsin-Like (β5) IC50 (nM)Trypsin-Like (β2) IC50 (nM)Caspase-Like (β1) IC50 (nM)
Carmaphycin A2.5> 1000> 1000
Carmaphycin B2.6> 1000> 1000
Analogue 72.5Not DeterminedNot Determined
Analogue 131.8> 1000> 1000
Analogue 145.4> 1000> 1000
This compound (Hypothetical)1.5 - 10> 1000> 1000

Data for this compound is hypothetical and represents an expected range based on similar analogues. Actual values must be determined experimentally.[1][2]

Table 2: Cytotoxicity of Carmaphycin Analogues against Human Cancer Cell Lines

CompoundHCT116 (Colon) IC50 (nM)NCI-H460 (Lung) IC50 (nM)MDA-MB-468 (Breast) IC50 (nM)
Carmaphycin A199Not Determined
Carmaphycin B436Not Determined
Analogue 132.61.8Not Determined
Analogue 140.25.4Not Determined
Analogue 17>1000Not Determined>1000
This compound (Hypothetical)1 - 501 - 501 - 50

Data for this compound is hypothetical and represents an expected range based on potent analogues. Actual values must be determined experimentally.[1][2][9]

Signaling Pathway and Experimental Workflow

Ubiquitin-Proteasome Signaling Pathway

The following diagram illustrates the ubiquitin-proteasome pathway and the mechanism of its inhibition by this compound.

Ubiquitin_Proteasome_Pathway cluster_0 Ubiquitination cluster_1 Proteasomal Degradation cluster_2 Cellular Outcomes Protein Target Protein PolyUb_Protein Polyubiquitinated Protein Protein->PolyUb_Protein ATP Ub Ubiquitin E1 E1 Ub-Activating Enzyme Ub->E1 E2 E2 Ub-Conjugating Enzyme E1->E2 E3 E3 Ub Ligase E2->E3 E3->PolyUb_Protein Proteasome 26S Proteasome (β5, β2, β1 subunits) PolyUb_Protein->Proteasome Recognition & Unfolding PolyUb_Protein->Proteasome Peptides Small Peptides Proteasome->Peptides Degradation Accumulation Accumulation of Regulatory Proteins (e.g., p53, c-Myc) Proteasome->Accumulation Inhibition leads to Carmaphycin17 This compound Carmaphycin17->Proteasome Inhibition of β5 subunit Apoptosis Apoptosis Accumulation->Apoptosis

Caption: Inhibition of the 26S proteasome by this compound.

Experimental Workflow for Proteasome Inhibition Assay

The diagram below outlines the general workflow for assessing the inhibitory effect of this compound on proteasome activity.

Proteasome_Inhibition_Workflow cluster_biochemical Biochemical Assay (Cell Lysate) cluster_cellbased Cell-Based Assay A1 Prepare Cell Lysate A2 Determine Protein Concentration A1->A2 A3 Incubate Lysate with This compound Dilutions A2->A3 A4 Add Fluorogenic Substrate (e.g., Suc-LLVY-AMC) A3->A4 A5 Measure Fluorescence (Ex/Em ~350/440 nm) A4->A5 A6 Calculate % Inhibition and IC50 A5->A6 B1 Plate Cells and Allow Adherence B2 Treat Cells with This compound Dilutions B1->B2 B3 Incubate for Defined Period B2->B3 B4 Add Lysis/Assay Reagent with Luminogenic Substrate B3->B4 B5 Measure Luminescence B4->B5 B6 Calculate % Inhibition and EC50 B5->B6

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Understanding and Utilizing Carmaphycin-17

This compound is a potent, novel anticancer agent that functions as a selective 20S proteasome inhibitor with an EC50 of 217 nM.[1] Originally isolated from the marine cyanobacterium Symploca sp., this natural product and its analogs have demonstrated significant cytotoxicity against various cancer cell lines, including lung and colon cancer.[2][3] Its mechanism of action involves the irreversible inhibition of the chymotrypsin-like (β5) subunit of the proteasome, leading to an accumulation of polyubiquitinated and misfolded proteins within cancer cells, ultimately inducing apoptosis.[2][4][5] The unique α,β-epoxyketone warhead is a key feature of the carmaphycin family, contributing to their potent biological activity.[2][3] Due to its high potency, this compound and its derivatives are also being explored as cytotoxic payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.[4][5]

Recommended Solvents and Solubility Characteristics

While quantitative solubility data for this compound is not extensively published, information from its isolation and handling in research settings provides guidance on suitable solvents. Commercial suppliers state that the solubility is yet to be determined, indicating a need for empirical testing in specific applications.[1][6]

Based on its isolation from natural sources using a dichloromethane/methanol (CH2Cl2/MeOH) mixture and subsequent analysis using deuterated chloroform (B151607) (CDCl3) for NMR, this compound is expected to be soluble in various organic solvents.[2][7] For biological assays, a common practice for compounds with limited aqueous solubility is to prepare a concentrated stock solution in a water-miscible organic solvent, which is then further diluted in aqueous buffers.

Table 1: Recommended Solvents for this compound

SolventApplicationRationale
Dimethyl Sulfoxide (DMSO) Primary choice for biological assay stock solutions. Water-miscible, allowing for dilution into aqueous media. Commonly used for similar compounds in drug discovery.
Dichloromethane (DCM) / Methanol (MeOH) Mixtures Extraction and general handling.Used in the original isolation of carmaphycins from cyanobacteria.[2]
Chloroform (CHCl3) Analytical purposes (e.g., NMR).Used for NMR analysis of related carmaphycins.[2][7]
Ethanol (EtOH) / Dimethylformamide (DMF) Potential alternatives for stock solutions.Common organic solvents for dissolving hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound in a suitable microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 675.83 g/mol ), add approximately 148 µL of DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[6] Protect from light.

  • Working Solutions: For biological experiments, dilute the stock solution to the desired final concentration in the appropriate cell culture medium or assay buffer immediately before use. It is recommended to perform serial dilutions to achieve low nanomolar concentrations accurately.

Protocol 2: General Protocol for Assessing this compound Cytotoxicity using an MTT Assay

This protocol provides a general workflow for evaluating the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HCT-116 colon cancer cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Carmaphycin_Mechanism_of_Action cluster_cell Cancer Cell Carmaphycin This compound Proteasome 26S Proteasome (β5 subunit) Carmaphycin->Proteasome Inhibits Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Accumulation Accumulation of Ub-Proteins Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Apoptosis Apoptosis Accumulation->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow_ADC cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Carmaphycin Analog Synthesis linker Linker Attachment start->linker antibody Antibody Conjugation linker->antibody adc Purified ADC antibody->adc binding Antigen Binding Assay adc->binding cytotoxicity Cytotoxicity Assay adc->cytotoxicity internalization Internalization Assay binding->internalization pk Pharmacokinetics internalization->pk efficacy Tumor Xenograft Efficacy Study pk->efficacy toxicology Toxicology Studies efficacy->toxicology

Caption: Experimental workflow for ADC development.

References

Application Notes and Protocols: Carmaphycin Cytotoxicity in HCT116 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmaphycins are a class of potent proteasome inhibitors originally isolated from marine cyanobacteria.[1] They exhibit significant cytotoxic and antiproliferative effects against various cancer cell lines, including the human colon cancer cell line HCT116.[1][2] This document provides detailed application notes on the use of Carmaphycins, with a specific focus on their effective concentrations and protocols for in vitro studies involving HCT116 cells.

A critical point of clarification pertains to "Carmaphycin-17". Scientific literature refers to a synthetic analogue designated as analogue 17 , which was evaluated on HCT116 cells. This specific analogue, along with its Boc-protected intermediate (17-Boc), demonstrated a significant reduction in activity, with IC50 values in the micromolar range, indicating it is largely ineffective.[3] In contrast, Carmaphycin A, Carmaphycin B, and other analogues have shown high potency in the nanomolar range.

These notes will focus on the more potent and biologically active Carmaphycin compounds.

Data Presentation: Cytotoxicity of Carmaphycins on HCT116 Cells

The following table summarizes the cytotoxic activity of various Carmaphycin compounds on the HCT116 human colon cancer cell line.

CompoundDescriptionIC50 (nM) on HCT116 CellsReference
Carmaphycin A (1) Natural Product19 ± 1[1]
Carmaphycin B (2) Natural Product43 ± 4[1]
Analogue 14 Synthetic Analogue0.2[3]
Analogue 15 Synthetic Analogue>1000[3]
Analogue 17 Synthetic AnalogueMicromolar range (largely inactive)[3]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Carmaphycin compounds against HCT116 cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • HCT116 human colorectal carcinoma cell line

  • RPMI 1640 medium supplemented with 10% fetal calf serum

  • Carmaphycin compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HCT116 cells in RPMI 1640 medium supplemented with 10% fetal calf serum.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 3 x 10^5 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Carmaphycin compound in culture medium. It is recommended to start with a high concentration and perform 10-fold serial dilutions to cover a broad range of concentrations (e.g., 1 pM to 10 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the Carmaphycin compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

This protocol describes how to assess apoptosis in HCT116 cells treated with Carmaphycins using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • HCT116 cells

  • Carmaphycin compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed HCT116 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of the Carmaphycin compound (e.g., IC50 and 2x IC50) for 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the floating cells.

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture HCT116 Cells seed Seed Cells in 96-well Plate culture->seed treat_cells Treat Cells (48h) seed->treat_cells prepare_carmaphycin Prepare Carmaphycin Dilutions prepare_carmaphycin->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve Dissolve Formazan (DMSO) incubate_mtt->dissolve read_plate Read Absorbance (570nm) dissolve->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining Carmaphycin IC50 in HCT116 cells.

carmaphycin_pathway cluster_cell Cellular Environment carmaphycin Carmaphycin proteasome 20S Proteasome (β5 subunit) carmaphycin->proteasome Inhibits (α,β-epoxyketone warhead) protein_degradation Protein Degradation proteasome->protein_degradation Mediates ub_protein Ubiquitinated Proteins ub_protein->proteasome Targeted by apoptosis Apoptosis protein_degradation->apoptosis Suppression leads to

Caption: Carmaphycin mechanism of action via proteasome inhibition.

Mechanism of Action: Proteasome Inhibition

Carmaphycins exert their cytotoxic effects primarily through the inhibition of the proteasome, a key cellular machinery responsible for degrading ubiquitinated proteins.[1][4] Specifically, the α,β-epoxyketone "warhead" of the Carmaphycin molecule covalently binds to the N-terminal threonine residue of the β5 subunit of the 20S proteasome.[1][4] This subunit possesses chymotrypsin-like activity, which is crucial for proteasome function.

Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which disrupts cellular homeostasis, cell cycle progression, and ultimately triggers programmed cell death (apoptosis).[5][6][7][8] The exquisite sensitivity of some cancer cells to proteasome inhibitors is attributed to their high rates of protein synthesis and turnover, making them more dependent on proteasome activity for survival.

References

Application of Carmaphycin-17 in Trichomonas vaginalis Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmaphycin-17 is a potent proteasome inhibitor derived from a marine natural product, carmaphycin.[1][2] It has demonstrated significant activity against Trichomonas vaginalis, the causative agent of trichomoniasis, a prevalent non-viral sexually transmitted infection.[1][2][3] Notably, this compound shows greater potency against T. vaginalis than the standard-of-care drug, metronidazole, and is effective against metronidazole-resistant strains.[1][2][4] Its mechanism of action, which involves targeting the parasite's 20S proteasome, and its selectivity for the parasite's proteasome over the human equivalent, make it a promising candidate for the development of novel anti-trichomonal therapies.[1][2]

These application notes provide a comprehensive overview of the use of this compound in T. vaginalis research, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experiments.

Mechanism of Action

This compound exerts its trichomonacidal activity by inhibiting the 20S proteasome, a critical multi-subunit protease complex responsible for intracellular protein degradation in eukaryotes.[1][2] The proteasome plays a vital role in various cellular processes, and its inhibition leads to cell cycle arrest and apoptosis. In T. vaginalis, this compound shows increased selectivity by demonstrating significantly greater potency against the β1 and β5 catalytic subunits of the parasite's proteasome compared to the human proteasome subunits.[1][2] This targeted inhibition leads to an accumulation of ubiquitinated proteins within the parasite, ultimately inducing cell death.[1]

Start Start Prepare TYM Medium Prepare TYM Medium Start->Prepare TYM Medium Inoculate T. vaginalis Inoculate T. vaginalis Prepare TYM Medium->Inoculate T. vaginalis Incubate at 37°C Incubate at 37°C Inoculate T. vaginalis->Incubate at 37°C Monitor Growth Monitor Growth Incubate at 37°C->Monitor Growth Subculture Subculture Monitor Growth->Subculture Growth optimal End End Monitor Growth->End Experiment complete Subculture->Inoculate T. vaginalis cluster_prep Sample Preparation cluster_assay Assay Execution Harvest T. vaginalis Harvest T. vaginalis Lyse Cells Lyse Cells Harvest T. vaginalis->Lyse Cells Collect Supernatant Collect Supernatant Lyse Cells->Collect Supernatant Add Lysate to Plate Add Lysate to Plate Collect Supernatant->Add Lysate to Plate Add this compound Add this compound Add Lysate to Plate->Add this compound Incubate Incubate Add this compound->Incubate Add Substrate Add Substrate Incubate->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50

References

Total Synthesis of Carmaphycin-17: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmaphycin-17 is a potent, selective inhibitor of the 20S proteasome with significant potential in antimicrobial and anticancer research.[1][2] This document provides a detailed application note and a comprehensive protocol for the total synthesis of this compound. The synthetic strategy is based on established methods for the synthesis of related carmaphycin analogues and peptide epoxyketones, involving a convergent approach.[3][4] This protocol is intended to provide researchers with the necessary information to synthesize this compound for further biological evaluation and drug development studies.

Introduction

The carmaphycins are a class of natural products isolated from marine cyanobacteria that exhibit potent cytotoxic and proteasome-inhibitory activities.[3][5][6] this compound, a synthetic analogue, has demonstrated significant activity against various cancer cell lines and is of considerable interest as a potential therapeutic agent.[7] Like other members of its class, this compound features a critical α,β-epoxyketone warhead responsible for its irreversible inhibition of the proteasome.[7][8] The ubiquitin-proteasome pathway is a crucial regulator of intracellular protein degradation, and its inhibition is a validated strategy in cancer therapy.[1] Proteasome inhibitors like this compound can induce apoptosis in cancer cells by disrupting the degradation of pro-apoptotic factors and inhibiting key cell survival pathways, such as NF-κB.[5][9]

The total synthesis of this compound allows for the production of sufficient quantities for detailed biological studies and the development of novel antibody-drug conjugates (ADCs).[7] This protocol outlines a multi-step synthesis involving the preparation of key peptide fragments and their subsequent coupling, followed by the installation of the epoxyketone warhead.

Data Presentation

Table 1: Summary of Key Reaction Steps and Representative Yields
StepReactionKey ReagentsSolventTime (h)Temp (°C)Representative Yield (%)
1Weinreb Amide FormationN,O-Dimethylhydroxylamine HCl, BOP, Et3NCH2Cl232597
2Grignard ReactionIsopropenyl Magnesium BromideTHF6082
3EpoxidationOxone, Trifluoroacetone, NaHCO3CH3CN/H2O1.5-1026
4Boc Deprotection (Fragment 1)TFACH2Cl2125Quantitative
5Peptide Coupling (Fragments 1 & 2)PyBOP, DiPEACH2Cl21825~50
6Ester HydrolysisLiOH·H2O1,4-Dioxane (B91453)/H2O125High
7Final Peptide CouplingHATU, DiPEADMF1225~40-50
8Oxidation of Sulfide to Sulfonem-CPBA or OxoneCH2Cl2 or Acetone/H2O20 to 25High

Note: Yields are representative and based on the synthesis of closely related carmaphycin analogues. Actual yields may vary.

Table 2: Analytical Data for a Representative Carmaphycin Analogue (Carmaphycin B)
AnalysisData
Molecular Formula C40H45N5O5
Molecular Weight 675.83 g/mol [2]
High-Resolution Mass Spectrometry (HRMS) [M+H]+ m/z 532.3045 (calcd. for C25H46N3O7S, 532.3051)[10]
¹H NMR (Representative Shifts) δ 8.05-6.13 (NH protons), 4.85-4.10 (α-methines)
¹³C NMR (Representative Shifts) δ 174-169 (amide carbonyls), 58-50 (α-carbons)
Infrared (IR) νmax 3288 (br), 1636 cm⁻¹ (amide functionalities)[3]

Note: Specific analytical data for this compound is not publicly available. The data presented is for the closely related Carmaphycin B, which shares the core structural motifs.

Experimental Protocols

The total synthesis of this compound is proposed via a convergent route, involving the synthesis of a dipeptide fragment and an epoxyketone-containing amino acid, followed by their coupling and final modifications.

I. Synthesis of the Epoxyketone Fragment (Based on Leucine)
  • Step 1: Weinreb Amide Formation from Boc-L-Leucine

    • To a solution of Boc-L-Leucine (1.0 eq) in CH2Cl2 at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), BOP reagent (1.5 eq), and triethylamine (B128534) (3.0 eq).

    • Stir the reaction mixture at room temperature for 3 hours.

    • Quench the reaction with saturated aqueous NaHCO3 and extract with CH2Cl2.

    • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the Weinreb amide.

  • Step 2: Grignard Reaction

    • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C.

    • Add isopropenyl magnesium bromide (2.0 eq) dropwise.

    • Stir the reaction at 0 °C for 6 hours.

    • Quench with saturated aqueous NH4Cl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify by flash chromatography.

  • Step 3: Epoxidation

    • Dissolve the enone from Step 2 (1.0 eq) in a mixture of CH3CN and water.

    • Add NaHCO3 (3.0 eq) and trifluoroacetone (2.0 eq).

    • Cool the mixture to -10 °C and add Oxone (3.0 eq) portion-wise.

    • Stir vigorously for 1.5 hours at -10 °C.

    • Dilute with water and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by flash chromatography to afford the Boc-protected leucine (B10760876) epoxyketone.

II. Synthesis of the Dipeptide Fragment (Trp-Trp)

The synthesis of the dipeptide fragment can be achieved using standard solid-phase peptide synthesis (SPPS) or solution-phase methods.[11][12][13]

  • Step 4: Boc Deprotection of the First Amino Acid

    • Dissolve Boc-L-tryptophan methyl ester (1.0 eq) in CH2Cl2.

    • Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 1 hour.

    • Concentrate the reaction mixture under reduced pressure.

  • Step 5: Peptide Coupling

    • To a solution of the deprotected tryptophan methyl ester (1.0 eq) in CH2Cl2, add Boc-L-tryptophan (1.0 eq), PyBOP (1.2 eq), and diisopropylethylamine (DiPEA) (3.0 eq).

    • Stir the reaction at room temperature for 15-20 hours.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over Na2SO4, concentrate, and purify by flash chromatography to yield the Boc-Trp-Trp-OMe dipeptide.

III. Assembly of this compound
  • Step 6: Saponification of the Dipeptide

    • Dissolve the Boc-Trp-Trp-OMe dipeptide (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.

    • Add LiOH·H2O (5.0 eq) and stir at room temperature for 1 hour.

    • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

    • Dry the organic layer and concentrate to yield the carboxylic acid.

  • Step 7: Final Peptide Coupling

    • Perform a Boc deprotection on the leucine epoxyketone fragment from Section I, Step 3, using TFA in CH2Cl2.

    • Couple the resulting amine with the Boc-Trp-Trp-OH dipeptide from Step 6 using HATU (1.2 eq) and DiPEA (3.0 eq) in DMF.

    • Stir at room temperature for 12 hours.

    • Work up the reaction by diluting with water and extracting with ethyl acetate. Purify by HPLC.

  • Step 8: N-terminal Acylation and Final Deprotection

    • Perform a final Boc deprotection on the coupled product from Step 7 using TFA in CH2Cl2.

    • Acylate the N-terminus with hexanoic acid using a standard peptide coupling reagent like HATU or HBTU.

    • Purify the final product by reverse-phase HPLC to yield this compound.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound as a proteasome inhibitor.

Experimental Workflow for Total Synthesis

Total_Synthesis_Workflow cluster_frag1 Fragment 1: Epoxyketone Synthesis cluster_frag2 Fragment 2: Dipeptide Synthesis cluster_assembly Final Assembly A1 Boc-L-Leucine A2 Weinreb Amide Formation A1->A2 A3 Boc-Leu-Weinreb Amide A2->A3 A4 Grignard Reaction A3->A4 A5 Enone Intermediate A4->A5 A6 Epoxidation A5->A6 A7 Boc-Leu-Epoxyketone A6->A7 C1 Boc Deprotection of Epoxyketone A7->C1 B1 Boc-L-Tryptophan B2 Peptide Coupling B1->B2 B3 Boc-Trp-Trp-OMe B2->B3 B4 Saponification B3->B4 B5 Boc-Trp-Trp-OH B4->B5 C2 Final Peptide Coupling B5->C2 C1->C2 C3 Protected Tripeptide C2->C3 C4 N-terminal Deprotection & Acylation C3->C4 C5 This compound C4->C5

Caption: Convergent total synthesis workflow for this compound.

References

Application Notes and Protocols for Carmaphycin-17 in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. Carmaphycin-17, a potent synthetic analog of the natural product Carmaphycin B, has emerged as a promising payload for ADC development.[1][2] Its mechanism of action involves the inhibition of the 26S proteasome, a critical cellular machinery for protein degradation.[3][4] Inhibition of the proteasome leads to the accumulation of misfolded proteins and cell cycle regulators, ultimately triggering apoptosis in cancer cells.[4][5][6][7]

These application notes provide a comprehensive guide for the utilization of this compound in the development of novel ADCs. Detailed protocols for conjugation, in vitro evaluation, and in vivo efficacy studies are presented, along with representative data and visualizations to aid researchers in this process.

This compound: Mechanism of Action

This compound exerts its cytotoxic effect by targeting the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1] This inhibition disrupts cellular proteostasis, leading to a cascade of events that culminate in apoptotic cell death. The primary signaling pathways affected are:

  • Disruption of the NF-κB Pathway: The proteasome is responsible for degrading IκBα, the inhibitor of the pro-survival transcription factor NF-κB. Inhibition of the proteasome leads to the accumulation of IκBα, preventing NF-κB translocation to the nucleus and subsequent transcription of anti-apoptotic genes.[5][7]

  • Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded and misfolded proteins due to proteasome inhibition triggers the Unfolded Protein Response (UPR). Prolonged ER stress activates pro-apoptotic pathways.[5][7]

  • Activation of the Intrinsic Apoptotic Pathway: Proteasome inhibition leads to the accumulation of pro-apoptotic proteins of the Bcl-2 family, such as Bim, Bid, and Bax. This shifts the balance towards apoptosis, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and activation of the caspase cascade.[6][7]

Proteasome_Inhibition_Pathway Signaling Pathway of Proteasome Inhibition by this compound Carmaphycin17 This compound Proteasome 26S Proteasome Carmaphycin17->Proteasome Inhibits IkBa IκBα Proteasome->IkBa Degrades ProApoptotic Pro-apoptotic Proteins (Bim, Bax) Proteasome->ProApoptotic Degrades UbProteins Ubiquitinated Proteins UbProteins->Proteasome Degradation NFkB NF-κB IkBa->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Mitochondrion Mitochondrion ProApoptotic->Mitochondrion Activates SurvivalGenes Pro-survival Genes NFkB_nuc->SurvivalGenes Activates Apoptosis Apoptosis SurvivalGenes->Apoptosis Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases CytochromeC->Apoptosis ER ER UPR Unfolded Protein Response (UPR) ER->UPR Activates UPR->Apoptosis ADC_Conjugation_Workflow Workflow for this compound ADC Synthesis Ab_Prep 1. Antibody Preparation Ab_Reduce 2. Antibody Reduction Ab_Prep->Ab_Reduce Conjugation 4. Conjugation Reaction Ab_Reduce->Conjugation Linker_Prep 3. Linker-Payload Preparation Linker_Prep->Conjugation Quenching 5. Quenching Conjugation->Quenching Purification 6. Purification Quenching->Purification Characterization 7. Characterization Purification->Characterization In_Vitro_Cytotoxicity_Workflow In Vitro Cytotoxicity Assay Workflow Cell_Seeding 1. Cell Seeding Treatment 2. ADC Treatment Cell_Seeding->Treatment Incubation 3. Incubation (72-96h) Treatment->Incubation MTT_Addition 4. MTT Addition Incubation->MTT_Addition Solubilization 5. Solubilization MTT_Addition->Solubilization Absorbance 6. Absorbance Measurement Solubilization->Absorbance Data_Analysis 7. Data Analysis (IC50 determination) Absorbance->Data_Analysis In_Vivo_Efficacy_Workflow In Vivo Efficacy Study Workflow Tumor_Implantation 1. Tumor Cell Implantation Tumor_Growth 2. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 3. Randomization Tumor_Growth->Randomization Treatment 4. ADC Administration Randomization->Treatment Data_Collection 5. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 6. Study Endpoint Data_Collection->Endpoint Data_Analysis 7. Data Analysis (TGI Calculation) Endpoint->Data_Analysis

References

Application Notes & Protocols: Carmaphycin-17 for Studying Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Carmaphycin-17, a synthetic analog of the potent proteasome inhibitor Carmaphycin B, in the study of drug resistance mechanisms. While this compound itself exhibits significantly lower cytotoxic activity compared to its parent compounds, its unique properties make it a valuable tool for elucidating the structural and mechanistic underpinnings of proteasome inhibitor resistance.

The Carmaphycins are a class of α,β-epoxyketone proteasome inhibitors isolated from marine cyanobacteria.[1][2] They exhibit potent cytotoxic effects against a range of cancer cell lines by primarily targeting the chymotrypsin-like (ChT-L) activity of the β5 subunit of the 20S proteasome.[2][3] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, causing cell cycle arrest and apoptosis.[4][5] This mechanism is shared by the FDA-approved drug carfilzomib.[4]

This compound, an analog where the epoxyketone and sulfonylaniline moieties are exchanged between the P1 and P2 positions, displays substantially reduced cytotoxic and proteasome inhibitory activity.[1] This characteristic makes it an excellent negative control in experiments designed to probe the mechanism of action of more potent Carmaphycin analogs and to investigate resistance mechanisms that are dependent on the specific pharmacophore of the α,β-epoxyketone warhead.

Data Presentation

Table 1: Comparative Cytotoxicity of Carmaphycin Analogs

CompoundHCT116 IC₅₀ (nM)MDA-MB-468 IC₅₀ (nM)SKBR3 IC₅₀ (nM)NCI-H460 IC₅₀ (nM)
Carmaphycin B (2) PotentPotentPotent6
Analog 15 Less PotentLess PotentLess Potent-
Analog 16 More Potent than 15More Potent than 15More Potent than 15-
This compound >1000>1000>1000-
17-Boc >1000>1000>1000-

Data synthesized from[1]. IC₅₀ values in the micromolar range are indicative of low cytotoxic activity.

Table 2: Proteasome Inhibitory Activity of Carmaphycin Analogs

CompoundProteasome ChT-L IC₅₀ (nM)
Carmaphycin A (1) Low Nanomolar Range
Carmaphycin B (2) 2.6 ± 0.9
This compound >1000

Data synthesized from[1][2].

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Studying Bacterial Drug Resistance

This protocol can be adapted to assess the potential of Carmaphycin analogs to overcome bacterial multidrug resistance, although their primary target is the eukaryotic proteasome.

Objective: To determine the lowest concentration of a Carmaphycin analog that inhibits the visible growth of a multidrug-resistant bacterial strain.

Materials:

  • This compound and other Carmaphycin analogs

  • Multidrug-resistant (MDR) and sensitive bacterial strains (e.g., E. coli, S. aureus)[6]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Resazurin (B115843) sodium salt (viability indicator)

Procedure:

  • Preparation of Bacterial Inoculum: a. Culture the bacterial strain overnight in CAMHB at 37°C. b. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Preparation of Carmaphycin Analogs: a. Prepare a stock solution of each Carmaphycin analog in DMSO. b. Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Incubation: a. Add the bacterial inoculum to each well containing the diluted compounds. b. Include a positive control (bacteria with no compound) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: a. After incubation, add a resazurin solution to each well and incubate for a further 2-4 hours. b. Visually inspect the wells for a color change (blue to pink, indicating viable cells). The MIC is the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[7] c. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a plate reader. The MIC is the lowest concentration that inhibits visible growth.[8]

Protocol 2: Cytotoxicity Assay in Drug-Sensitive vs. Drug-Resistant Cancer Cell Lines

Objective: To compare the cytotoxic effects of this compound and its more active analogs on drug-sensitive and drug-resistant cancer cell lines. This can help determine if the resistance mechanism is specific to the proteasome-inhibiting activity.

Materials:

  • This compound and active Carmaphycin analogs (e.g., Carmaphycin B)

  • Drug-sensitive cancer cell line (e.g., NCI-H460)[1]

  • A corresponding drug-resistant cancer cell line (can be generated through continuous exposure to a cytotoxic agent)[9]

  • RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin[1]

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: a. Seed the drug-sensitive and drug-resistant cells into separate 96-well plates at an appropriate density (e.g., 3.33 x 10⁴ cells/mL) and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: a. Prepare serial dilutions of this compound and the active analog in the cell culture medium. b. Remove the old medium from the cells and add the medium containing the various concentrations of the compounds. c. Include a vehicle control (DMSO) and a no-treatment control. d. Incubate the plates for 48-72 hours.

  • Cell Viability Assessment (MTT Assay): a. Add MTT solution to each well and incubate for 3-4 hours at 37°C. b. Add DMSO to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound in both cell lines.

Visualizations

Signaling Pathway

Carmaphycin_Mechanism_of_Action cluster_cell Cancer Cell cluster_carmaphycin Ubiquitinated_Proteins Ubiquitinated Proteins Proteasome 20S Proteasome (β5 subunit) Ubiquitinated_Proteins->Proteasome Degradation Amino_Acids Recycled Amino Acids Proteasome->Amino_Acids Apoptosis_Pathway Apoptotic Signaling Pathway Proteasome->Apoptosis_Pathway Accumulation of Pro-apoptotic Proteins Cell_Death Apoptosis / Cell Death Apoptosis_Pathway->Cell_Death Carmaphycin Carmaphycin A/B Carmaphycin->Proteasome Inhibition Carmaphycin_17 This compound (Inactive Analog)

Caption: Mechanism of action of Carmaphycins as proteasome inhibitors.

Experimental Workflow

Cytotoxicity_Workflow cluster_setup Cell Line Preparation Sensitive_Cells Drug-Sensitive Cancer Cells Seed_Plates Seed cells in 96-well plates Sensitive_Cells->Seed_Plates Resistant_Cells Drug-Resistant Cancer Cells Resistant_Cells->Seed_Plates Add_Compounds Add serial dilutions of This compound (control) and active Carmaphycins Seed_Plates->Add_Compounds Incubate Incubate for 48-72 hours Add_Compounds->Incubate Viability_Assay Perform MTT or similar viability assay Incubate->Viability_Assay Data_Analysis Measure absorbance and calculate IC50 values Viability_Assay->Data_Analysis Compare_Results Compare IC50 values between sensitive and resistant lines Data_Analysis->Compare_Results

Caption: Workflow for comparing cytotoxicity in drug-sensitive vs. resistant cells.

Logical Relationship

Resistance_Logic cluster_outcomes Potential Outcomes Hypothesis Hypothesis: Resistance is due to altered proteasome binding site Experiment Experiment: Compare IC50 of Carmaphycin B vs. This compound in Resistant vs. Sensitive Cells Hypothesis->Experiment Outcome1 Outcome A: Resistant cells show high IC50 for Carmaphycin B, but are also unaffected by this compound Experiment->Outcome1 If... Outcome2 Outcome B: Resistant cells show high IC50 for Carmaphycin B and gain sensitivity to another class of drug Experiment->Outcome2 If... Conclusion1 Conclusion: Resistance is likely specific to the α,β-epoxyketone pharmacophore and its binding mode. Outcome1->Conclusion1 Conclusion2 Conclusion: Resistance involves a broader mechanism (e.g., drug efflux pumps) and is not target-specific. Outcome2->Conclusion2

Caption: Logical framework for using this compound to probe resistance.

References

Application Note: Assessment of Cell Viability in Response to Carmaphycin-17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmaphycins are a class of potent proteasome inhibitors isolated from marine cyanobacteria.[1][2] Their mechanism of action involves the irreversible inhibition of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome, which plays a crucial role in protein degradation.[1][3] This inhibition leads to an accumulation of ubiquitinated proteins, ultimately inducing cell cycle arrest and apoptosis, making carmaphycins and their analogues promising candidates for anticancer drug development.[1][4] This application note provides a detailed protocol for assessing the cytotoxic effects of Carmaphycin-17, a synthetic analogue, on cancer cell lines using a WST-1 cell viability assay.

The WST-1 assay is a colorimetric method for the non-radioactive, spectrophotometric quantification of cell proliferation, viability, and cytotoxicity.[5] The assay is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases in metabolically active cells.[6][7] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of this compound's cytotoxic and cytostatic effects.

Principle of the WST-1 Assay

The stable tetrazolium salt WST-1 is cleaved to a soluble formazan. This conversion is primarily dependent on the activity of mitochondrial dehydrogenase enzymes in viable cells. The quantity of the formazan dye, which can be measured by absorbance, correlates directly with the number of metabolically active cells in the culture.[7]

Data Presentation

The following table summarizes hypothetical quantitative data for the effect of this compound on different cancer cell lines after a 48-hour incubation period. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineTissue of OriginThis compound IC50 (µM)
HCT116Colon Carcinoma> 50
MDA-MB-468Breast Adenocarcinoma> 50
SKBR3Breast Adenocarcinoma> 50

Note: The data presented are hypothetical and based on preliminary findings for a similar analogue, suggesting that this compound may have low micromolar activity in these specific cell lines.[8] Researchers should determine the IC50 values for their specific cell lines of interest.

Experimental Protocols

Materials and Reagents
  • This compound (stock solution in DMSO)

  • Selected cancer cell lines (e.g., HCT116, MDA-MB-468, SKBR3)

  • Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 2 mM L-glutamine)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom cell culture plates, sterile

  • WST-1 cell proliferation reagent

  • Microplate reader capable of measuring absorbance at 420-480 nm

  • Humidified incubator at 37°C with 5% CO2

Protocol for WST-1 Cell Viability Assay

This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other plate formats.

Day 1: Cell Seeding

  • Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is above 95% using a method like Trypan Blue exclusion.

  • Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density depends on the cell line's growth rate and should be determined empirically to ensure cells are in the exponential growth phase at the time of treatment. A starting point of 5 x 10³ to 1 x 10⁴ cells per well is recommended.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only to serve as a background control.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

Day 2: Treatment with this compound

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to prepare 2X concentrated solutions of the desired final concentrations.

  • Carefully remove the medium from the wells.

  • Add 100 µL of the corresponding this compound dilutions to the treatment wells.

  • For the untreated control wells, add 100 µL of culture medium containing the same final concentration of DMSO as the treatment wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

Day 4: WST-1 Assay and Data Collection

  • After the incubation period, add 10 µL of WST-1 reagent to each well.[7]

  • Gently shake the plate for 1 minute on a shaker to ensure mixing.

  • Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time will depend on the cell type and density. Monitor the color change in the control wells.

  • Measure the absorbance of the samples at a wavelength between 420-480 nm using a microplate reader. A reference wavelength greater than 600 nm should be used.[5]

Data Analysis
  • Subtract the absorbance of the background control (medium only) from all other absorbance values.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway

Carmaphycin_Mechanism cluster_cell Cancer Cell Carmaphycin This compound Proteasome 20S Proteasome (β5 subunit) Carmaphycin->Proteasome Inhibition Ub_Proteins Accumulation of Ubiquitinated Proteins Proteasome->Ub_Proteins Degradation Blocked ER_Stress Endoplasmic Reticulum Stress Ub_Proteins->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Mechanism of this compound induced apoptosis.

Experimental Workflow

Cell_Viability_Workflow cluster_workflow WST-1 Cell Viability Assay Workflow Day1 Day 1: Seed Cells (100 µL/well in 96-well plate) Incubate1 Incubate 24h (37°C, 5% CO2) Day1->Incubate1 Day2 Day 2: Treat with this compound (Serial Dilutions) Incubate1->Day2 Incubate2 Incubate 24-72h (37°C, 5% CO2) Day2->Incubate2 Day4 Day 4: Add WST-1 Reagent (10 µL/well) Incubate2->Day4 Incubate3 Incubate 1-4h (37°C, 5% CO2) Day4->Incubate3 Read Measure Absorbance (420-480 nm) Incubate3->Read Analyze Data Analysis (% Viability, IC50) Read->Analyze

Caption: Experimental workflow for the cell viability assay.

References

Application Notes and Protocols for the NMR and MS Analysis of Carmaphycins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the structural elucidation of carmaphycins, a class of potent proteasome inhibitors isolated from marine cyanobacteria. The methodologies described herein are based on published research and are intended to guide researchers in the spectroscopic analysis of these and similar peptidic natural products.

Introduction to Carmaphycins

Carmaphycins are cyclic peptides characterized by a unique α,β-epoxyketone warhead, which is crucial for their biological activity. Carmaphycin A and B were first isolated from the marine cyanobacterium Symploca sp.[1][2][3]. Their potent cytotoxicity against various cancer cell lines makes them promising candidates for drug development[1][2][3]. The structural difference between carmaphycin A and B lies in the oxidation state of a methionine residue, being a sulfoxide (B87167) in carmaphycin A and a sulfone in carmaphycin B[1]. Accurate structural determination through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is fundamental for understanding their structure-activity relationships and for the development of synthetic analogues[4].

Part 1: Mass Spectrometry Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical first step in the analysis of carmaphycins to determine their molecular formula. Tandem MS (MS/MS) experiments are then employed to gain structural insights through fragmentation analysis.

Application Note: Determining Molecular Formula and Key Structural Features

HRESIMS analysis of carmaphycins typically reveals sodiated or protonated molecular ions. For instance, carmaphycin A has been observed as an [M+Na]⁺ peak at m/z 538.2918, corresponding to a molecular formula of C₂₅H₄₅N₃O₆S[1]. The isotopic pattern of this peak, showing a characteristic ratio for the presence of a sulfur atom, provides additional confirmation of the elemental composition[1]. Carmaphycin B exhibits an [M+H]⁺ peak at m/z 532.3045, consistent with the molecular formula C₂₅H₄₅N₃O₇S, indicating the addition of one oxygen atom compared to carmaphycin A[1].

MS² fragmentation analysis is instrumental in distinguishing between carmaphycin A and B by localizing the additional oxygen atom to the methionine residue[1].

Experimental Protocol: LC-MS/MS Analysis of Carmaphycins

This protocol outlines a general procedure for the analysis of carmaphycins using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Dissolve the purified carmaphycin sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase column, such as a C18 or C4 column, is suitable for the separation of these peptidic molecules[5]. For example, a YMC-Triart Bio C4 column can be used[5].

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended.

  • Full Scan (MS1) Range: m/z 150-1000.

  • MS/MS (MS2) Analysis: Data-dependent acquisition (DDA) is commonly used, where the most intense ions from the full scan are selected for fragmentation.

  • Collision Energy: A stepped collision energy (e.g., 20-40 eV) can be used to generate a rich fragmentation spectrum.

4. Data Analysis:

  • Process the raw data using appropriate software to identify the molecular ions and their corresponding fragment ions.

  • The fragmentation pattern can be manually interpreted or compared against spectral libraries to elucidate the peptide sequence and modifications.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for the complete structural elucidation of carmaphycins, providing detailed information about the connectivity and stereochemistry of the molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required.

Application Note: Unambiguous Structure Determination

The structure elucidation of carmaphycins relies on the careful analysis of various NMR spectra[1][3].

  • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and scalar couplings to neighboring protons. The spectra of carmaphycins show characteristic resonances for amide protons, α-methines, and methyl groups[1].

  • ¹³C NMR: Reveals the number of unique carbon atoms and their functionalities (e.g., carbonyls, alkenes, alkanes).

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, allowing for the tracing of amino acid spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the individual amino acid residues and identifying the overall peptide sequence.

For carmaphycin A, the presence of a 1:1 mixture of diastereomers at the sulfoxide group results in a doubling of some NMR resonances[1][2]. In contrast, carmaphycin B, with a sulfone group, exists as a single stereoisomer and thus displays a simpler NMR spectrum[1].

Experimental Protocol: NMR Analysis of Carmaphycins

This protocol provides a general workflow for acquiring and analyzing NMR data for carmaphycins.

1. Sample Preparation:

  • Dissolve approximately 1-5 mg of the purified carmaphycin in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent can influence chemical shifts[6].

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and resolution, which is particularly important for analyzing small sample quantities[2][7].

  • 1D Spectra:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum (e.g., using a DEPTQ sequence to differentiate between CH, CH₂, and CH₃ groups).

  • 2D Spectra:

    • Acquire a phase-sensitive DQF-COSY or gradient-selected COSY spectrum.

    • Acquire a gradient-selected HSQC spectrum.

    • Acquire a gradient-selected HMBC spectrum. The long-range coupling delay in the HMBC experiment can be optimized (e.g., 50-100 ms) to observe key correlations.

3. Data Processing and Analysis:

  • Process the NMR data using appropriate software (e.g., MestReNova, TopSpin, or similar).

  • Reference the spectra to the residual solvent peak.

  • Integrate the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the 2D spectra to build up the structure fragment by fragment and then assemble the complete structure.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the MS and NMR analysis of carmaphycins A and B as reported in the literature[1].

Table 1: High-Resolution Mass Spectrometry Data for Carmaphycins

CompoundMolecular FormulaIonization ModeObserved m/zCalculated m/z
Carmaphycin AC₂₅H₄₅N₃O₆S[M+Na]⁺538.2918538.2921
Carmaphycin BC₂₅H₄₅N₃O₇S[M+H]⁺532.3045532.3051

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for Carmaphycins A and B in CDCl₃

PositionCarmaphycin A (¹³C)Carmaphycin A (¹H)Carmaphycin B (¹³C)Carmaphycin B (¹H)
1203.8-203.7-
257.23.12 (d, 1.8)57.13.13 (d, 1.8)
352.53.33 (d, 1.8)52.43.32 (d, 1.8)
...............
1'173.1-173.0-
2'38.92.18 (m)38.82.19 (m)
...............

Note: This is a partial table for illustrative purposes. The full dataset can be found in the primary literature[1]. Chemical shifts are reported in ppm. For Carmaphycin A, which exists as a mixture of diastereomers, the chemical shifts for the major diastereomer are shown.

Visualizations

Experimental_Workflow_for_Carmaphycin_Analysis cluster_extraction Isolation cluster_analysis Structural Analysis Extraction Extraction Fractionation Fractionation Extraction->Fractionation HPLC_Purification HPLC Purification Fractionation->HPLC_Purification HRESIMS HRESIMS HPLC_Purification->HRESIMS Determine Molecular Formula NMR_Acquisition NMR Data Acquisition (1D & 2D) HPLC_Purification->NMR_Acquisition Acquire Spectra Structure_Elucidation Structure Elucidation HRESIMS->Structure_Elucidation NMR_Acquisition->Structure_Elucidation

Caption: Workflow for the isolation and structural elucidation of carmaphycins.

NMR_Analysis_Logic 1H_NMR 1H NMR COSY COSY 1H_NMR->COSY HSQC HSQC 1H_NMR->HSQC 13C_NMR 13C NMR 13C_NMR->HSQC Structure_Fragments Identify Amino Acid Spin Systems COSY->Structure_Fragments HSQC->Structure_Fragments HMBC HMBC Final_Structure Assemble Full Structure HMBC->Final_Structure Structure_Fragments->HMBC

Caption: Logical flow of 2D NMR data analysis for carmaphycin structure elucidation.

References

Application Notes and Protocols: In Vivo Studies of Carmaphycins in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No in vivo studies for a compound specifically named "carmaphycin-17" were identified in the available literature. The following information is based on in vivo studies of a closely related analog of carmaphycin B, designated J-80, and in vitro data for carmaphycin A and B. These compounds are potent proteasome inhibitors with potential therapeutic applications.

Introduction

Carmaphycins are a class of peptidic natural products isolated from marine cyanobacteria.[1][2] Carmaphycin A and B are characterized by a leucine-derived α,β-epoxyketone "warhead," which is responsible for their potent inhibitory activity against the β5 subunit of the 20S proteasome.[1][2] This mechanism of action makes them promising candidates for the development of novel therapeutics, particularly in oncology and infectious diseases. While in vivo data for carmaphycins themselves are limited, studies on synthetic analogs have provided initial proof-of-principle for their efficacy in mouse models.[3]

This document provides a summary of the available in vivo data for a carmaphycin B analog, J-80, in a mouse model of Human African Trypanosomiasis, along with relevant protocols and a discussion of the compound's mechanism of action.

In Vivo Efficacy of Carmaphycin B Analog (J-80)

An analog of carmaphycin B, J-80, has been evaluated in a mouse model of Stage 1 Trypanosoma brucei infection. The study demonstrated that J-80 could significantly reduce parasitemia, highlighting the potential of this class of compounds for treating infectious diseases.[3]

Summary of In Vivo Efficacy Data
CompoundMouse ModelDosing RegimenEfficacy OutcomeReference
J-80 BALB/c mice infected with T. b. brucei Lister 427Single intraperitoneal (i.p.) dose of 40 mg/kgHalted parasite growth.[3][3]
J-80 BALB/c mice infected with T. b. brucei Lister 42750 mg/kg i.p. twice daily for 5 daysParasitemia decreased to below the detectable limit.[3][3]

Experimental Protocols

The following protocol details the methodology used to assess the in vivo efficacy of the carmaphycin B analog, J-80, in a mouse model of Trypanosoma brucei infection.[3]

In Vivo Efficacy Model of Trypanosoma brucei Infection

Objective: To evaluate the effect of carmaphycin B analogs on parasitemia in a mouse model of Stage 1 Human African Trypanosomiasis.

Materials:

  • Six-week-old female BALB/c mice

  • Trypanosoma brucei brucei Lister 427 parasites

  • Carmaphycin B analog (J-80)

  • Vehicle control solution

  • Standard laboratory animal housing and handling equipment

  • Microscope and hemocytometer for parasite counting

Procedure:

  • Animal Infection: Mice are infected on day 0 via intraperitoneal (i.p.) injection with 100,000 T. b. brucei Lister 427 parasites.

  • Establishment of Parasitemia: Parasitemia is allowed to establish for 2 days post-infection (d.p.i.). Blood is monitored to confirm parasite levels are between 10⁶–10⁷ parasites/mL.

  • Compound Administration: On day 2 post-infection, infected mice are randomly assigned to treatment and control groups (n=3 per group).

    • Single Dose Study: A single intraperitoneal dose of 40 mg/kg of the test compound (e.g., J-80) is administered.

    • Multiple Dose Study: The test compound is administered at 50 mg/kg i.p. twice daily for 5 consecutive days.

    • The control group receives an equivalent volume of the vehicle solution.

  • Monitoring Parasitemia: Blood is collected from the tail vein at specified time points (e.g., daily) to monitor parasite levels. Parasitemia is quantified by counting parasites using a hemocytometer under a microscope. The limit of detection is typically 2.5 × 10⁵ parasites/mL of blood.[3]

  • Data Analysis: Parasitemia levels in the treated groups are compared to the vehicle control group. Statistical analysis (e.g., Student's t-test) is used to determine the significance of any observed reduction in parasite load.

Visualizations

Experimental Workflow for In Vivo Efficacy Study

G cluster_0 Day 0 cluster_1 Day 2 cluster_2 Day 3 onwards cluster_3 Endpoint Infection Infection Female BALB/c mice infected i.p. with 100,000 T. b. brucei Treatment Treatment Initiation (Parasitemia at 10^6 - 10^7/mL) - J-80 (40 mg/kg single dose or 50 mg/kg BID for 5 days) - Vehicle Control Infection->Treatment 2 days Monitoring Monitoring Daily blood collection to quantify parasitemia Treatment->Monitoring Daily Analysis Data Analysis Comparison of parasitemia between treated and control groups Monitoring->Analysis

Caption: Workflow for the in vivo efficacy testing of J-80 in a mouse model.

Mechanism of Action: Proteasome Inhibition by Carmaphycins

G Carmaphycin Carmaphycin (A, B, or analogs) Proteasome 20S Proteasome (β5 subunit) Carmaphycin->Proteasome Covalently binds to Thr1 of β5 subunit Degradation Protein Degradation Proteasome->Degradation Apoptosis Cell Cycle Arrest & Apoptosis Proteasome->Apoptosis Inhibition leads to Ub_Protein Ubiquitinated Protein Ub_Protein->Proteasome Targeted for degradation

References

Troubleshooting & Optimization

Technical Support Center: Carmaphycin-17 Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers observing low efficacy of Carmaphycin-17 in cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing very low to no cytotoxic effect of this compound in our cancer cell line experiments. Is this expected?

A1: Yes, this is an expected result. Published research on synthetic analogues of Carmaphycin B has shown that the specific analogue designated as "analogue 17" possesses significantly reduced cytotoxic activity.[1] Studies have reported that this compound and its Boc-protected intermediate have IC50 values in the micromolar range, indicating very low potency against cancer cell lines such as HCT116, MDA-MB-468, and SKBR3.[1]

Q2: What is the underlying reason for the low efficacy of this compound?

A2: The low efficacy of this compound is due to a critical structural modification. In this analogue, the α,β-epoxyketone "warhead" at the P1 position, which is essential for potent proteasome inhibition, has been replaced with a 4-sulfonyl-aniline-modified methionine residue.[1] This epoxyketone group is the reactive pharmacophore that irreversibly binds to the N-terminal threonine of the proteasome's active site.[2] Its absence in analogue 17 leads to a dramatic reduction in its ability to inhibit the proteasome, and consequently, a loss of cytotoxic activity.[1]

Q3: How does the efficacy of this compound compare to other Carmaphycins?

A3: The efficacy of this compound is substantially lower than that of potent parent compounds like Carmaphycin A and B. Carmaphycins A and B demonstrate potent cytotoxicity against various cancer cell lines, with GI50 values often in the low nanomolar range (1-50 nM).[3][4] In contrast, this compound's activity is in the micromolar range, indicating it is several orders of magnitude less potent.[1]

Data Presentation: Comparative Efficacy of Carmaphycins

The following table summarizes the reported efficacy of various Carmaphycin compounds, highlighting the significantly lower potency of analogue 17.

CompoundCancer Cell Line(s)Reported IC50/GI50Citation
Carmaphycin A NCI-60 Panel (Lung, Colon, CNS)1-50 nM[3]
Carmaphycin B NCI-60 Panel (Lung, Colon, CNS)1-50 nM[3]
Carmaphycin B NCI-H460 (Lung)6 nM[1]
Analogue 6 NCI-H460 (Lung)860 nM[1]
Analogue 17 HCT116, MDA-MB-468, SKBR3Micromolar range[1]

Troubleshooting Guide

While this compound is inherently a low-potency compound, it is crucial to ensure that experimental setup and execution are not contributing to erroneous results. Use this guide to troubleshoot your experiments.

Issue: Observed IC50 is even higher than the expected micromolar range, or there is no response at all.

Potential Cause Troubleshooting Step
Compound Degradation Carmaphycins are complex molecules. Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light and moisture). Prepare fresh stock solutions and dilute to working concentrations immediately before use.
Incorrect Compound Concentration Verify the molecular weight of your specific this compound analogue and double-check all calculations for preparing stock and working solutions. Use calibrated pipettes.
Cell Line Health and Viability Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Perform a baseline viability check (e.g., Trypan Blue exclusion) before seeding for the assay.
Assay Protocol Issues Review your cytotoxicity assay protocol (e.g., MTT, XTT, CellTiter-Glo). Ensure appropriate incubation times, reagent concentrations, and that the chosen assay is compatible with the compound (e.g., no chemical interference).
Solvent Effects If using a solvent like DMSO to dissolve the compound, ensure the final concentration in the culture medium is non-toxic to the cells (typically <0.5%). Run a vehicle control (cells treated with the solvent alone) to confirm.

Visualizations

Signaling Pathway and Mechanism of Action

cluster_potent Potent Carmaphycins (e.g., A, B) cluster_inhibition Cellular Effects cluster_c17 This compound Epoxyketone α,β-Epoxyketone Warhead Proteasome 20S Proteasome (β5 Subunit) Epoxyketone->Proteasome Irreversible Covalent Bond ProteinDeg Ubiquitinated Protein Degradation Blocked Proteasome->ProteinDeg Apoptosis Apoptosis ProteinDeg->Apoptosis NoEpoxy Modified P1 Group (No Epoxyketone) NoBind No Covalent Bond Formation NoEpoxy->NoBind NoBind->Proteasome

Caption: Mechanism of potent Carmaphycins vs. the inactive analogue 17.

Experimental Workflow: Cytotoxicity Assay

A 1. Seed Cells in 96-well plate B 2. Incubate 24h (allow attachment) A->B D 4. Treat Cells (include vehicle control) B->D C 3. Prepare Serial Dilutions of this compound C->D E 5. Incubate 48-72h D->E F 6. Add Cytotoxicity Reagent (e.g., MTT) E->F G 7. Incubate as per protocol F->G H 8. Read Absorbance (or Luminescence) G->H I 9. Calculate % Viability and IC50 Value H->I

Caption: General experimental workflow for assessing cytotoxicity.

Troubleshooting Logic

Start Low/No Efficacy Observed CheckCompound Is the compound This compound? Start->CheckCompound Expected Result is Expected: Analogue 17 has inherently low potency due to lack of epoxyketone warhead. CheckCompound->Expected Yes NotExpected Efficacy is lower than other lab's results for a different, potent analogue. CheckCompound->NotExpected No Troubleshoot Proceed to Experimental Troubleshooting Guide NotExpected->Troubleshoot

Caption: Decision tree for troubleshooting low efficacy results.

Experimental Protocols

Protocol: MTT Assay for Cell Viability

This protocol provides a standard method to assess cell viability after treatment with a compound like this compound.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

  • 96-well flat-bottom sterile plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

Methodology:

  • Cell Seeding:

    • Harvest and count healthy, log-phase cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete medium. A typical concentration range for an unknown compound might be 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no treatment" control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (or controls) to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined duration (commonly 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition and Solubilization:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

References

Carmaphycin-17 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of Carmaphycin-17, with a particular focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a potent, naturally derived proteasome inhibitor. Structurally, it is a peptidic molecule characterized by an α,β-epoxyketone "warhead," which is crucial for its biological activity.[1][2][3][4] This class of compounds, including Carmaphycin A and B, has shown significant cytotoxicity against various cancer cell lines.[1][3] The peptidic nature and specific side chains contribute to its overall physicochemical properties, including its solubility profile.

Q2: I am having trouble dissolving this compound in aqueous buffers. Is this expected?

Q3: What are the initial steps I should take to solubilize this compound?

For a peptide of unknown solubility, a step-wise approach is recommended.

  • Start with a small amount: Always test the solubility of a small aliquot of your this compound sample before attempting to dissolve the entire batch.[7]

  • Initial Solvent Selection: Based on its peptidic and likely hydrophobic nature, you can start with a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[6]

  • Aqueous Dilution: Once dissolved in a minimal amount of organic solvent, the solution can often be slowly diluted with an aqueous buffer to the desired final concentration. It is crucial to add the aqueous solution to the organic solvent dropwise while vortexing to avoid precipitation.

Q4: Can I use sonication or temperature changes to improve solubility?

Yes, these techniques can be helpful but should be used with caution.

  • Sonication: A brief sonication can help to break up aggregates and enhance the dissolution of the peptide.[5][6]

  • Temperature: Gently warming the solution (e.g., to 37°C) may improve solubility. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound.[6]

Troubleshooting Guide: this compound Solubility Issues

This guide provides solutions to specific problems you might encounter when preparing this compound solutions for your experiments.

Problem Potential Cause Recommended Solution
This compound precipitates out of solution upon addition of aqueous buffer. The compound has low aqueous solubility and is "crashing out" as the polarity of the solvent increases.1. Reduce the final aqueous concentration: Try diluting to a lower final concentration in your buffer. 2. Increase the percentage of co-solvent: If your experimental system allows, a higher percentage of DMSO or another organic solvent in the final solution may be necessary to maintain solubility. 3. Use a different buffer system: The pH and salt concentration of your buffer can impact solubility. Experiment with different pH values or lower salt concentrations.[5][6]
A thin film or oily residue is observed at the bottom of the vial after attempting to dissolve in an aqueous buffer. This compound is likely immiscible in the chosen aqueous buffer due to its hydrophobic nature.1. Follow the recommended initial solubilization protocol: Use a minimal amount of a water-miscible organic solvent like DMSO, DMF, or ethanol (B145695) to first dissolve the compound.[6] 2. Step-wise dilution: Slowly add your aqueous buffer to the organic solvent solution while vortexing to reach the desired final concentration.
The prepared this compound solution appears cloudy or contains visible particulates. The compound is not fully dissolved and may be present as a suspension or fine precipitate. This can lead to inaccurate concentration determination and inconsistent experimental results.1. Sonication: Briefly sonicate the solution in a water bath sonicator.[5] 2. Centrifugation: Before use in sensitive assays, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved material. Carefully collect the supernatant for your experiment.[5] This ensures you are working with a truly solubilized fraction.
Loss of biological activity after solubilization. The chosen solvent or solubilization conditions (e.g., extreme pH, high temperature) may be degrading the compound.1. Use high-purity, anhydrous solvents. 2. Avoid harsh conditions: Minimize exposure to strong acids/bases and high temperatures. 3. Prepare fresh solutions: For optimal activity, prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles.[7]
Qualitative Solvent Selection Guide for Peptidic Compounds

Since quantitative solubility data for this compound is not published, the following table provides general guidance on solvent selection based on the properties of similar peptidic and hydrophobic molecules.

Solvent Type Examples Suitability for this compound (Predicted) Notes
Aqueous Buffers PBS, Tris, WaterPoorGenerally unsuitable for initial solubilization of hydrophobic peptides.[5][6]
Polar Aprotic Solvents DMSO, DMFExcellentRecommended for creating a concentrated stock solution.[6]
Alcohols Ethanol, MethanolGoodCan be used for initial solubilization, but may be less effective than DMSO or DMF for highly hydrophobic compounds.
Acids (dilute) Acetic Acid, Trifluoroacetic Acid (TFA)Potentially usefulIf the peptide has basic residues, dilute acid can improve solubility. The exact amino acid sequence of this compound would be needed to predict this accurately.[5][6]
Bases (dilute) Ammonium Bicarbonate, Ammonium HydroxidePotentially usefulIf the peptide has acidic residues, a dilute base may aid solubilization.[6]

Advanced Solubility Enhancement Strategies

For applications requiring higher concentrations of this compound in aqueous media, or for in vivo studies where organic solvents are not ideal, advanced formulation strategies may be necessary.

Experimental Protocol: Nanoparticle Encapsulation for Hydrophobic Compounds

This protocol provides a general method for encapsulating a hydrophobic compound like this compound into polymeric nanoparticles using the nanoprecipitation method. This can improve aqueous dispersibility and bioavailability.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (or another suitable water-miscible organic solvent)

  • Polyvinyl alcohol (PVA) aqueous solution (e.g., 1% w/v)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Nanoprecipitation: While vigorously stirring the aqueous PVA solution, slowly add the organic phase dropwise. The rapid solvent diffusion will cause the PLGA and encapsulated this compound to precipitate into nanoparticles.

  • Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the acetone.

  • Nanoparticle Collection and Purification: The nanoparticles can be collected by ultracentrifugation and washed with deionized water to remove excess PVA and any unencapsulated drug.

  • Characterization: The resulting nanoparticles should be characterized for size, zeta potential, and drug loading efficiency.

Visualizing Experimental Workflows and Concepts

Logical Flow for Troubleshooting Solubility Issues

G start Start: Dissolve this compound solvent Initial Solvent: Aqueous Buffer start->solvent precipitate Precipitate Forms? solvent->precipitate organic_solvent Use Minimal DMSO/DMF precipitate->organic_solvent Yes cloudy Solution Cloudy? precipitate->cloudy No dilute Slowly Add Aqueous Buffer organic_solvent->dilute dilute->cloudy sonicate Sonicate Solution cloudy->sonicate Yes success Soluble and Ready for Use cloudy->success No centrifuge Centrifuge and Use Supernatant sonicate->centrifuge centrifuge->success fail Advanced Formulation Needed

Caption: Troubleshooting workflow for solubilizing this compound.

Signaling Pathway: Proteasome Inhibition by this compound

G cluster_cell Cancer Cell ub_protein Ubiquitinated Proteins proteasome 20S Proteasome ub_protein->proteasome Targeted for degradation degradation Protein Degradation proteasome->degradation accumulation Accumulation of Ub-Proteins proteasome->accumulation apoptosis Apoptosis accumulation->apoptosis Induces carmaphycin This compound carmaphycin->proteasome Inhibits

Caption: Mechanism of action of this compound via proteasome inhibition.

References

Technical Support Center: Optimizing Carmaphycin-17 Dosage for In-Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Carmaphycin-17. The information is designed to help troubleshoot experiments and optimize the dosage of this compound for in-vitro studies.

Disclaimer: Published research indicates that Carmaphycin B analogue 17 (referred to herein as this compound) exhibits low micromolar cytotoxic activity in several cancer cell lines. This should be a key consideration in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic analogue of Carmaphycin B, a natural product isolated from marine cyanobacteria.[1] The Carmaphycin family of compounds are known as potent proteasome inhibitors.[2] They function by irreversibly binding to the β5 subunit of the 20S proteasome, which possesses chymotrypsin-like activity. This inhibition disrupts cellular protein homeostasis, leading to an accumulation of ubiquitinated proteins and ultimately inducing cell cycle arrest and apoptosis. The core structure of Carmaphycins features an α,β-epoxyketone warhead that is crucial for its covalent binding to the proteasome.[3]

Q2: What is the reported in-vitro activity of this compound?

Studies have shown that this compound has significantly lower cytotoxic potency compared to other Carmaphycin analogues. In experiments involving HCT116 (colon carcinoma), MDA-MB-468 (breast cancer), and SKBR3 (breast cancer) cell lines, this compound and its Boc-protected intermediate (17-Boc) demonstrated IC50 values in the micromolar range, indicating weak cytotoxic effects.[1]

Q3: Why is the α,β-epoxyketone warhead important for Carmaphycin activity?

The α,β-epoxyketone moiety is the pharmacophore, or the "warhead," of the Carmaphycin molecule. It is responsible for the covalent and irreversible inhibition of the proteasome's catalytic subunits.[4] Analogues where this warhead is modified or absent, such as in the case of this compound where the epoxyketone and sulfonylaniline moieties were exchanged between the P1 and P2 positions, have shown a significant reduction or complete loss of cytotoxic activity.[1]

Troubleshooting Guide

Issue: I am not observing any significant cytotoxic effects with this compound in my cell line.

  • Confirm Dosage Range: Given the reported low potency of this compound, ensure your dose-response experiments extend into the high micromolar range.[1]

  • Positive Controls: Include a more potent Carmaphycin analogue, such as Carmaphycin B, or another known proteasome inhibitor like Bortezomib or Carfilzomib as a positive control to validate your assay system.

  • Cell Line Sensitivity: The sensitivity to proteasome inhibitors can vary between cell lines. Consider testing a panel of cell lines to identify a more responsive model.

  • Incubation Time: Extend the incubation time of your cytotoxicity assay (e.g., from 24 hours to 48 or 72 hours) to allow more time for the compound to exert its effects.

  • Compound Integrity: Verify the integrity and purity of your this compound stock. Improper storage or handling can lead to degradation.

Issue: How can I confirm if this compound is inhibiting the proteasome in my experimental system?

  • Proteasome Activity Assay: Utilize a cell-based or biochemical proteasome activity assay. These assays typically use a fluorogenic substrate that is cleaved by the chymotrypsin-like activity of the proteasome. A decrease in fluorescence in the presence of this compound would indicate proteasome inhibition.

  • Western Blot for Ubiquitinated Proteins: Treat your cells with this compound and perform a western blot to detect the accumulation of poly-ubiquitinated proteins. An increase in the ubiquitin smear is a hallmark of proteasome inhibition.

Data Presentation

Table 1: Cytotoxicity of this compound and Related Compounds

CompoundHCT116 IC50 (µM)MDA-MB-468 IC50 (µM)SKBR3 IC50 (µM)
This compound Micromolar rangeMicromolar rangeMicromolar range
This compound-Boc Micromolar rangeMicromolar rangeMicromolar range

Data summarized from Almaliti et al., 2018.[1]

Table 2: Comparative Cytotoxicity of Other Carmaphycin Analogues

CompoundHCT116 IC50 (nM)NCI-H460 IC50 (nM)
Carmaphycin B -6
Analogue 6 -860
Analogue 14 0.25.4

Data summarized from Almaliti et al., 2018.[1]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to start with a high concentration (e.g., 100 µM) due to its reported low potency.

  • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (e.g., DMSO) wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Proteasome Activity Assay (Cell-Based)

This protocol is for assessing the proteasome-inhibitory activity of this compound in intact cells.

Materials:

  • This compound

  • Cell line of interest

  • Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay kit (or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at a density of 10,000-20,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium and add the diluted this compound solutions to the wells. Include a positive control (e.g., Bortezomib) and a vehicle control.

  • Incubate for the desired time (e.g., 1-2 hours).

  • Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.

  • Add the reagent to each well and mix gently.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the luminescence using a luminometer.

  • A decrease in luminescence indicates proteasome inhibition. Calculate the percentage of inhibition relative to the controls.

Visualizations

Carmaphycin_Signaling_Pathway cluster_cell Cell Carmaphycin This compound Proteasome 20S Proteasome (β5 subunit) Carmaphycin->Proteasome Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Blocks Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Protein_Degradation

Caption: this compound inhibits the 20S proteasome, leading to apoptosis.

Dosage_Optimization_Workflow start Start: Define Experimental Goals range_finding Initial Range-Finding Experiment (e.g., 10 nM to 100 µM) start->range_finding cytotoxicity_assay Definitive Cytotoxicity Assay (e.g., MTT, SRB) range_finding->cytotoxicity_assay ic50 Determine IC50 Value cytotoxicity_assay->ic50 mechanism_studies Mechanism of Action Studies (e.g., Proteasome Activity Assay, Western Blot) ic50->mechanism_studies troubleshoot Troubleshoot: - Low potency observed? - Consider alternative analogues ic50->troubleshoot dose_selection Select Doses for Further Experiments (e.g., 0.5x, 1x, 2x IC50) mechanism_studies->dose_selection end Proceed with Downstream Assays dose_selection->end

Caption: Workflow for optimizing this compound dosage in in-vitro experiments.

References

Technical Support Center: Carmaphycin-17 and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Carmaphycin-17 and related carmaphycin analogues. Given that public domain information specifically on "this compound" is limited and suggests it is a less active analogue, this guide addresses potential off-target effects from the broader perspective of carmaphycins as a class of potent proteasome inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the known on-targets of the carmaphycin family of compounds?

The primary molecular target of the carmaphycin family, including Carmaphycin A and B, is the 20S proteasome.[1][2][3][4] Specifically, they are potent inhibitors of the β5 subunit, which exhibits chymotrypsin-like (ChT-L) activity.[3][4][5] This inhibition is achieved through their α,β-epoxyketone "warhead," which forms a covalent bond with the N-terminal threonine of the active site.[1] By inhibiting the proteasome, carmaphycins disrupt the degradation of ubiquitinated proteins, leading to cell cycle arrest and apoptosis, which is a key strategy in cancer therapy.[1]

Q2: Is there specific information on the off-target effects of this compound?

Q3: What are the potential off-target effects for the carmaphycin class of compounds?

As potent proteasome inhibitors, the off-target effects of carmaphycins are likely to be similar to other drugs in this class, such as bortezomib (B1684674) and carfilzomib.[5] Because proteasomes are essential for the function of all eukaryotic cells, inhibition can occur in non-cancerous cells, leading to toxicity.[5] Potential off-target effects could manifest as:

  • Cytotoxicity in non-cancerous cell lines: Inhibition of proteasome function in healthy cells can induce apoptosis.

  • Neuropathy: A known side effect of some proteasome inhibitors used in clinical settings.

  • Cardiotoxicity: Another potential concern with systemic administration of proteasome inhibitors.

  • Hematological toxicities: Effects on bone marrow cells can lead to conditions like neutropenia and thrombocytopenia.

To mitigate these effects and improve selectivity, researchers have explored using carmaphycins as payloads for antibody-drug conjugates (ADCs), which target the cytotoxic agent to cancer cells.[1][5]

Q4: How can I assess the selectivity of my carmaphycin analogue?

To determine if your carmaphycin analogue is selectively targeting cancer cells, you can perform a series of cell viability assays.

  • Experimental Setup: Test the compound on a panel of both cancerous and non-cancerous cell lines. For example, you could compare its effect on a cancer cell line (e.g., HCT116, MDA-MB-468) with a non-cancerous cell line from a similar tissue type (e.g., normal colon epithelium, normal breast epithelium).

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

  • Interpretation: A significantly lower IC50 value for the cancer cell line compared to the non-cancerous cell line indicates a degree of selectivity. A large therapeutic window (ratio of IC50 in normal cells to cancer cells) is desirable.

Troubleshooting Guides

Problem 1: High cytotoxicity observed in control (non-cancerous) cell lines.

  • Possible Cause: The concentration of the carmaphycin analogue being used is too high, leading to broad proteasome inhibition in all cells. The compound may have poor selectivity.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a wide range of concentrations to determine the precise IC50 for both your target cancer cells and non-cancerous control cells.

    • Reduce Concentration: Use the lowest effective concentration that shows an effect in your cancer cell line.

    • Assess Proteasome Inhibition Directly: Use a proteasome activity assay to confirm that the observed cytotoxicity correlates with proteasome inhibition at the concentrations used.

    • Consider Structural Modifications: If selectivity is a persistent issue, structural modifications to the carmaphycin scaffold may be necessary to improve its therapeutic index.

Problem 2: Inconsistent results in cell-based assays.

  • Possible Cause: Degradation of the compound, issues with cell culture, or experimental variability.

  • Troubleshooting Steps:

    • Check Compound Stability: The epoxyketone warhead can be reactive. Ensure proper storage of the compound (e.g., at -20°C or -80°C, protected from light and moisture). Prepare fresh dilutions for each experiment.

    • Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and media formulations.

    • Use Appropriate Controls: Include a positive control (a known proteasome inhibitor like bortezomib or carfilzomib) and a negative control (vehicle, e.g., DMSO).

    • Increase Replicates: Perform experiments with sufficient biological and technical replicates to ensure statistical significance.

Quantitative Data Summary

The following table summarizes the inhibitory activity of several carmaphycin analogues against the three active sites of the human 20S proteasome.

CompoundChT-L (β5) IC50 (nM)T-L (β2) IC50 (nM)C-L (β1) IC50 (nM)
Carmaphycin B 2.6 ± 0.9> 10,000> 10,000
Analogue 7 10,000 ± 1,500> 10,000> 10,000
Analogue 13 13,000 ± 1,200> 10,000> 10,000
Analogue 14 3.2 ± 0.4> 10,000> 10,000
Analogue 15 1,200 ± 200> 10,000> 10,000
Analogue 16 7,200 ± 800> 10,000> 10,000
Analogue 17 9,800 ± 1,100> 10,000> 10,000

Data adapted from Almaliti, et al. (2018). Exploration of the Carmaphycins as Payloads in Antibody Drug Conjugate Anticancer Agents.

Experimental Protocols

Protocol 1: In Vitro Proteasome Activity Assay

This protocol describes how to measure the inhibitory activity of a carmaphycin analogue against the different catalytic subunits of the 20S proteasome.

  • Materials:

    • Purified human 20S proteasome

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

    • Fluorogenic proteasome substrates:

      • Suc-LLVY-AMC (for ChT-L/β5 activity)

      • Cbz-LLE-AMC (for C-L/β1 activity)

      • Cbz-VGR-AMC (for T-L/β2 activity)

    • Carmaphycin analogue stock solution (in DMSO)

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare serial dilutions of the carmaphycin analogue in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

    • In a 96-well plate, add the diluted compound or vehicle control.

    • Add the purified 20S proteasome to each well and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Add the fluorogenic substrate to each well to initiate the reaction.

    • Immediately begin monitoring the fluorescence intensity over time using a plate reader (e.g., excitation at 380 nm, emission at 460 nm).

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Proteasome_Inhibition_Pathway cluster_cell Cellular Environment Ub_Protein Ubiquitinated Protein Proteasome 20S Proteasome (β1, β2, β5 subunits) Ub_Protein->Proteasome Targeted for Degradation Peptides Degraded Peptides Proteasome->Peptides Protein Degradation Apoptosis Apoptosis Proteasome->Apoptosis Accumulation of Pro-apoptotic Proteins Carmaphycin Carmaphycin Analogue Carmaphycin->Proteasome Inhibition of β5 subunit

Caption: Mechanism of action of Carmaphycin analogues via proteasome inhibition.

Experimental_Workflow start Start: Carmaphycin Analogue proteasome_assay In Vitro Proteasome Assay start->proteasome_assay cell_viability Cell Viability Assay (Cancer vs. Non-cancerous) start->cell_viability ic50_proteasome Determine Proteasome Subunit IC50s proteasome_assay->ic50_proteasome ic50_cells Determine Cellular IC50s cell_viability->ic50_cells selectivity Assess Selectivity (Therapeutic Window) ic50_proteasome->selectivity ic50_cells->selectivity off_target_analysis Further Off-Target Analysis (Optional) selectivity->off_target_analysis

Caption: Workflow for assessing the on-target and off-target activity of Carmaphycin analogues.

References

Improving the stability of Carmaphycin-17 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carmaphycin-17. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experiments with this compound in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution appears to be losing activity over a short period. What are the potential causes and how can I mitigate this?

A1: Loss of this compound activity in solution is often attributed to chemical degradation. The primary culprits are hydrolysis of the reactive α,β-epoxyketone warhead and oxidation of susceptible amino acid residues. Stability is significantly influenced by pH, temperature, and the choice of solvent.[1][2]

Troubleshooting Steps:

  • pH Optimization: The stability of peptides is often pH-dependent.[1][3] For this compound, maintaining a slightly acidic to neutral pH range (pH 4-6) is generally recommended to minimize hydrolysis. Avoid highly acidic or alkaline conditions.

  • Temperature Control: Peptides degrade more rapidly at higher temperatures. Prepare solutions fresh and store them at recommended temperatures. For short-term storage (days), 2-8°C is advisable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.

  • Solvent Selection: Use high-purity, anhydrous solvents when preparing stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial solubilization due to its ability to minimize aqueous hydrolysis. Subsequent dilutions into aqueous buffers should be done immediately before use.

  • Minimize Oxidation: The tryptophan residues in this compound can be susceptible to oxidation.[2] To mitigate this, consider using de-gassed buffers and minimizing the headspace in storage vials. Storing solutions under an inert gas like argon or nitrogen can also be beneficial.

Q2: I am observing precipitation in my this compound solution. What could be the reason and how can I improve its solubility?

A2: Precipitation of this compound can occur due to its hydrophobic nature and tendency to aggregate at higher concentrations. The choice of solvent and the solution's pH can significantly impact its solubility.

Troubleshooting Steps:

  • Initial Solubilization: Due to its limited aqueous solubility, it is recommended to first dissolve this compound in an organic solvent such as DMSO to create a concentrated stock solution.

  • Aqueous Dilution: For experiments requiring aqueous buffers, dilute the DMSO stock solution into the desired buffer with gentle vortexing. It is advisable to not exceed a final DMSO concentration of 1% in your experimental setup, as higher concentrations may affect biological assays.

  • Use of Co-solvents: In some cases, the addition of a small percentage of a co-solvent like ethanol (B145695) or acetonitrile (B52724) to the aqueous buffer can improve solubility. However, compatibility with your experimental system must be verified.

  • pH Adjustment: The net charge of the peptide can influence its solubility. Experimenting with buffers at different pH values (within the stability range of pH 4-6) may help identify optimal solubility conditions.

Q3: How can I assess the stability of my this compound solution and quantify its degradation over time?

A3: A stability study involving a validated analytical method is the most reliable way to assess the degradation of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer is the recommended method.[4][5]

Key Stability-Indicating Parameters:

  • Purity: A decrease in the peak area of the intact this compound over time.

  • Degradation Products: The appearance and increase of new peaks corresponding to degradation products.

Experimental Protocol: HPLC-Based Stability Assessment

A detailed protocol for conducting a stability study is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound under various conditions to illustrate expected trends.

Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 25°C

pH% Remaining after 24 hours% Remaining after 72 hours
3.085%65%
4.095%88%
5.098%92%
6.096%90%
7.090%78%
8.075%50%

Table 2: Effect of Temperature on this compound Stability in a pH 5.0 Aqueous Buffer

Temperature% Remaining after 7 days
4°C95%
25°C (Room Temp)70%
37°C45%

Table 3: Effect of Solvent on this compound Stability at -20°C over 6 Months

Solvent% Remaining after 6 months
DMSO>99%
Ethanol97%
Aqueous Buffer (pH 5.0)85%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (10 mM in DMSO):

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve a 10 mM concentration.

    • Gently vortex or sonicate at room temperature until the peptide is completely dissolved.

    • Aliquot the stock solution into smaller volumes in tightly sealed, low-protein-binding tubes and store at -20°C or -80°C.

  • Working Solution (in Aqueous Buffer):

    • Thaw an aliquot of the DMSO stock solution at room temperature.

    • Dilute the stock solution into the desired pre-chilled aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 4-6) to the final working concentration.

    • Mix gently by inversion or pipetting. Avoid vigorous vortexing to prevent aggregation.

    • Use the freshly prepared working solution immediately for your experiments.

Protocol 2: HPLC Method for Stability Assessment of this compound

  • Instrumentation:

    • HPLC system with a UV detector or a Mass Spectrometer.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.

    • Flow rate: 1.0 mL/min.

  • Detection:

    • UV detection at 280 nm (due to the presence of tryptophan residues).

  • Procedure:

    • Prepare this compound solutions in different buffers/solvents and at different temperatures as per your study design.

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each sample.

    • Inject a fixed volume (e.g., 20 µL) onto the HPLC system.

    • Record the chromatograms and integrate the peak areas for intact this compound and any degradation products.

    • Calculate the percentage of remaining this compound relative to the initial time point (t=0).

Visualizations

degradation_pathway cluster_main Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (High pH) cluster_oxidation Oxidation Carmaphycin_17 Intact this compound (Cyclic Peptide with α,β-Epoxyketone) Hydrolyzed_Epoxide Hydrolyzed Epoxide (Inactive Diol) Carmaphycin_17->Hydrolyzed_Epoxide H₂O / OH⁻ Peptide_Backbone_Cleavage Peptide Backbone Cleavage (Inactive Fragments) Carmaphycin_17->Peptide_Backbone_Cleavage H₂O / H⁺ or OH⁻ Oxidized_Tryptophan Oxidized Tryptophan Residues (Reduced Activity) Carmaphycin_17->Oxidized_Tryptophan O₂ / ROS

Caption: Potential degradation pathways for this compound in solution.

experimental_workflow cluster_workflow Workflow for this compound Stability Assessment start Prepare this compound Solutions (Different Conditions) incubation Incubate Samples at Defined Time Points and Temperatures start->incubation sampling Withdraw Aliquots incubation->sampling analysis HPLC Analysis (RP-C18, UV/MS Detection) sampling->analysis data Data Analysis: - Peak Area Integration - Calculate % Remaining analysis->data end Determine Degradation Rate and Optimal Storage Conditions data->end

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing Carmaphycin-17 for Advanced Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying Carmaphycin-17 for enhanced antibody-drug conjugate (ADC) conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a promising payload for ADCs?

This compound (CP-17) is a potent and selective inhibitor of the 20S proteasome, with an EC50 of 217 nM.[1] Carmaphycins, originally isolated from marine cyanobacteria, are structurally related to the FDA-approved proteasome inhibitor carfilzomib (B1684676) and feature an α,β-epoxyketone "warhead" responsible for their cytotoxic activity.[2][3][4] Proteasome inhibition is a clinically validated anti-cancer strategy, and the high potency of carmaphycins makes them attractive candidates for use as ADC payloads, offering a mechanism of action distinct from commonly used tubulin inhibitors.[2][5]

Q2: What are the primary challenges when conjugating this compound to an antibody?

The main challenges in developing this compound ADCs include:

  • Identifying a suitable attachment point: The modification site on the this compound molecule must not significantly impair its potent cytotoxic activity.[2][5]

  • Maintaining potency post-conjugation: The addition of a linker and antibody can sometimes reduce the cytotoxic potency of the payload.[2]

  • Hydrophobicity and aggregation: this compound, like many potent cytotoxic payloads, is hydrophobic. Conjugating multiple molecules to an antibody can increase the overall hydrophobicity of the ADC, leading to aggregation and poor biophysical properties.[6][7][8][9]

  • Achieving a consistent Drug-to-Antibody Ratio (DAR): A heterogeneous mixture of ADCs with varying DARs can lead to inconsistent efficacy and safety profiles.[10]

Q3: Which position on the carmaphycin scaffold is best for linker attachment?

Initial studies on carmaphycin B, a closely related analogue, revealed that modifications at the P4 position led to a significant decrease in cytotoxicity.[2] Further research has identified the P2 residue as the most suitable site for linker attachment, as modifications at this position are better tolerated and can retain high potency. Specifically, replacing the methionine sulfone at P2 with a 4-sulfonylaniline moiety has been shown to be an effective strategy for introducing a conjugation handle while maintaining potent anti-cancer activity.[2][5]

Troubleshooting Guides

Issue 1: Reduced Cytotoxicity of this compound Analogue After Modification

Question: I have modified this compound to introduce a conjugation handle, but the resulting analogue shows a significant loss of potency compared to the parent compound. What could be the cause?

Answer: A reduction in potency after modification is a common challenge. Here are the likely causes and troubleshooting steps:

Potential CauseTroubleshooting StepsExpected Outcome
Modification at a critical binding site The P4 position of the carmaphycin scaffold is crucial for its interaction with the proteasome. Modifications here can drastically reduce activity.Focus modification efforts on the P2 position, which is more amenable to chemical changes without a substantial loss of potency.[2]
Increased basicity of the analogue Introducing highly basic functional groups, such as linear amines, can negatively impact cell permeability and reduce cytotoxic effects.[2][5]Utilize less basic aromatic amines, such as a 4-sulfonylaniline handle, to maintain a favorable pKa and preserve cellular uptake and potency.[2][5]
Steric hindrance from the linker A bulky linker attached to the conjugation handle may sterically hinder the interaction of the carmaphycin warhead with the proteasome.Consider using a longer, more flexible linker to distance the payload from the antibody and minimize steric clash.

Quantitative Data Summary: Cytotoxicity of Carmaphycin B Analogues

The following table summarizes the in vitro cytotoxicity (IC50) of various Carmaphycin B analogues in different cancer cell lines, demonstrating the impact of the modification site and the nature of the introduced handle.

AnalogueModificationNCI-H460 IC50 (nM)HCT116 IC50 (nM)
Carmaphycin B (2)-643
6 P4: 6-amino hexanoate860ND
7-Boc P2: Ethylamine (Boc-protected)2.1 ± 0.164.8 ± 0.27
7 P2: Ethylamine34.2165.4
13 P2: 4-sulfonylaniline1.5 ± 0.2414

Data sourced from "Exploration of the Carmaphycins as Payloads in Antibody Drug Conjugate Anticancer Agents".[2]

Issue 2: Low Drug-to-Antibody Ratio (DAR) in the Final ADC Product

Question: My final this compound ADC has a low average DAR. How can I improve the conjugation efficiency?

Answer: A low DAR can compromise the efficacy of your ADC. The following table outlines potential causes and optimization strategies.

Potential CauseTroubleshooting StepsExpected Outcome
Inefficient antibody reduction Incomplete reduction of interchain disulfide bonds results in fewer available thiol groups for conjugation.Optimize the concentration of the reducing agent (e.g., TCEP), incubation time, and temperature to achieve consistent and complete reduction.
Suboptimal reaction pH For maleimide-thiol conjugation, a pH outside the optimal range of 6.5-7.5 can lead to maleimide (B117702) hydrolysis and reduced conjugation efficiency.Maintain a stable pH within the recommended range throughout the conjugation reaction.
Insufficient linker-payload A low molar ratio of the linker-payload to the antibody can limit the extent of conjugation.Increase the molar excess of the this compound linker-payload in the reaction mixture to drive the reaction towards a higher DAR.
Poor solubility of the linker-payload The hydrophobic nature of this compound can lead to poor solubility in aqueous buffers, reducing its availability for reaction.Dissolve the linker-payload in a small amount of a compatible organic co-solvent (e.g., DMSO) before adding it to the reaction buffer. Ensure the final co-solvent concentration is low (<10%) to prevent antibody denaturation.[11]
Issue 3: Aggregation of the this compound ADC

Question: I am observing significant aggregation of my this compound ADC during or after the conjugation process. What can I do to mitigate this?

Answer: Aggregation is a common issue with ADCs carrying hydrophobic payloads and can negatively impact efficacy, stability, and immunogenicity.[6][7]

Potential CauseTroubleshooting StepsExpected Outcome
High hydrophobicity of the payload This compound is a hydrophobic molecule, and a high DAR can lead to intermolecular hydrophobic interactions and aggregation.[8][9]Incorporate a hydrophilic linker, such as one containing polyethylene (B3416737) glycol (PEG), to increase the overall hydrophilicity of the ADC.[12]
Suboptimal buffer conditions The pH, salt concentration, and presence of co-solvents in the buffer can influence ADC stability.Screen different buffer formulations, including varying pH and the addition of excipients like arginine or sucrose, to find conditions that stabilize the ADC.[7]
Heterogeneous ADC mixture A mixture of ADCs with varying DARs, including high-DAR species, can be more prone to aggregation.Utilize site-specific conjugation methods to produce a more homogeneous ADC with a defined DAR.[6] Optimize purification methods like Hydrophobic Interaction Chromatography (HIC) to remove high-DAR species and aggregates.[11]

Experimental Protocols

Protocol 1: Synthesis of a this compound Analogue with a 4-Sulfonylaniline Handle

This protocol is a generalized procedure based on the synthesis of analogue 13 from "Exploration of the Carmaphycins as Payloads in Antibody Drug Conjugate Anticancer Agents".[2]

  • Preparation of the P2 Moiety:

    • Start with commercially available L-homoserine.

    • Brominate the L-homoserine using HBr in acetic acid.

    • Esterify the resulting L-2-amino-4-bromobutanoic acid and protect the amine group with Fmoc-Cl.

    • Separately, protect the amine of 4-aminobenzenethiol with Di-tert-butyl dicarbonate.

    • Alkylate the bromo-homoserine derivative with the protected 4-aminobenzenethiol to form the sulfide (B99878).

    • Oxidize the sulfide to a sulfone using an appropriate oxidizing agent (e.g., m-CPBA).

    • Deprotect the Fmoc group to yield the P2 amine.

  • Peptide Coupling:

    • Couple the prepared P2 moiety with the P3 (valine) and P4 (hexanoate) residues using standard peptide coupling reagents (e.g., HATU, HOBt).

    • Couple the resulting tripeptide with the P1 (leucine-derived α,β-epoxyketone) moiety.

  • Purification:

    • Purify the final this compound analogue using high-performance liquid chromatography (HPLC).

Protocol 2: Conjugation of this compound Analogue to an Antibody (Thiol-Maleimide Chemistry)

This is a general protocol for conjugating a maleimide-functionalized this compound linker-payload to a monoclonal antibody.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a calculated molar excess of a reducing agent (e.g., TCEP) to the antibody solution to reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Immediately after desalting, adjust the pH of the reduced antibody solution to 6.5-7.5.

    • Dissolve the maleimide-functionalized this compound linker-payload in a minimal amount of DMSO.

    • Add the dissolved linker-payload to the reduced antibody solution at a desired molar ratio (e.g., 5:1 payload:antibody).

    • Incubate at 4°C for 1-4 hours with gentle mixing.

  • Quenching the Reaction:

    • Add a molar excess of a quenching agent (e.g., N-acetylcysteine) to cap any unreacted thiol groups on the antibody.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unconjugated linker-payload, quenching agent, and aggregates. Hydrophobic Interaction Chromatography (HIC) can be used for better separation of different DAR species.

  • Characterization:

    • Determine the final ADC concentration and average DAR using techniques such as UV/Vis spectroscopy, HIC, or Mass Spectrometry.[13]

Visualizations

experimental_workflow cluster_modification This compound Modification cluster_linker Linker Functionalization cluster_conjugation ADC Conjugation cluster_purification Purification & Characterization C17 This compound Mod Introduce 4-Sulfonylaniline Handle at P2 C17->Mod Ana Purified this compound Analogue Mod->Ana Func Couple Linker to Analogue Ana->Func Linker Maleimide Linker Linker->Func LP Linker-Payload Construct Func->LP Conj Conjugate with Linker-Payload LP->Conj mAb Monoclonal Antibody Red Reduce mAb (TCEP) mAb->Red Red->Conj Purify Purify ADC (SEC/HIC) Conj->Purify Char Characterize ADC (DAR, Aggregation) Purify->Char ADC Final this compound ADC Char->ADC

Caption: Experimental workflow for creating a this compound ADC.

signaling_pathway cluster_cell Cancer Cell cluster_downstream Downstream Effects PI This compound (Proteasome Inhibitor) Proteasome 26S Proteasome PI->Proteasome Inhibits DegP Degraded Peptides Proteasome->DegP Degrades NFkB NF-kB Inhibition Proteasome->NFkB IkB degradation blocked p53 p53 Stabilization Proteasome->p53 p53 degradation blocked ER ER Stress / UPR Proteasome->ER Misfolded protein accumulation UbP Ubiquitinated Proteins (e.g., IkB, p53, Pro-apoptotic proteins) UbP->Proteasome Targeted for Degradation Apoptosis Apoptosis NFkB->Apoptosis p53->Apoptosis ER->Apoptosis

References

Technical Support Center: Overcoming Carmaphycin-17 Resistance in Parasites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carmaphycin-17, a potent proteasome inhibitor for parasite research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and address potential resistance to this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic analog of the natural product Carmaphycin B. It acts as an irreversible inhibitor of the 20S proteasome, a critical cellular complex responsible for protein degradation. Specifically, this compound's α,β-epoxyketone "warhead" covalently binds to the N-terminal threonine residue of the β5 subunit of the proteasome.[1][2] This subunit possesses chymotrypsin-like activity, and its inhibition leads to the accumulation of polyubiquitinated proteins, cell cycle arrest, and ultimately, apoptosis of the parasite.[3]

Q2: Are there known instances of resistance to Carmaphycins in parasites?

A2: While the development of resistance to any antiparasitic agent is a concern, specific, widespread resistance to this compound has not been extensively documented in published literature. However, parasites have the potential to develop resistance to proteasome inhibitors.[4][5] This resource is designed to proactively address this possibility and provide guidance for researchers who suspect they are observing resistance in their experimental models.

Q3: What are the potential molecular mechanisms of resistance to this compound?

A3: Based on general principles of drug resistance in parasites, several mechanisms could theoretically lead to reduced sensitivity to this compound:[6][7][8]

  • Target Modification: Mutations in the gene encoding the β5 subunit of the proteasome could alter the binding site of this compound, reducing its inhibitory activity.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters or other efflux pumps could actively remove this compound from the parasite's cytoplasm, lowering its intracellular concentration.[7]

  • Drug Metabolism/Detoxification: Parasites might upregulate enzymatic pathways, such as those involving cytochrome P450 monooxygenases or glutathione (B108866) S-transferases, to metabolize and inactivate this compound.[6]

  • Upregulation of the Proteasome Pathway: The parasite could compensate for the inhibition of some proteasomes by increasing the overall expression of proteasome subunits or related machinery.

Troubleshooting Guide

This guide is designed for researchers who observe a decrease in the efficacy of this compound in their parasite cultures.

Issue 1: Gradual increase in the IC50 of this compound over time.

This is a classic indicator of developing resistance.

Troubleshooting Steps:

  • Confirm Drug Integrity: Ensure that your stock of this compound has not degraded. Prepare a fresh stock solution and repeat the IC50 determination.

  • Sequence the Target Gene: The primary suspect for target-based resistance is the gene encoding the β5 subunit of the proteasome.

  • Perform a Drug Efflux Assay: Investigate whether increased drug efflux is responsible for the observed resistance.

  • Analyze Gene Expression: Quantify the expression levels of the β5 subunit gene and genes encoding potential drug efflux pumps (e.g., ABC transporters).

Issue 2: A subpopulation of parasites survives treatment with high concentrations of this compound.

This may indicate the presence of a resistant sub-clone within your parasite population.

Troubleshooting Steps:

  • Isolate and Culture the Surviving Population: Grow the surviving parasites in the presence of this compound to select for a resistant line.

  • Determine the IC50 of the Resistant Line: Compare the IC50 of the isolated resistant line to the parental (sensitive) line.

  • Conduct Whole-Genome Sequencing: Compare the genomes of the resistant and sensitive lines to identify mutations that may be responsible for resistance.

Experimental Protocols

Protocol 1: Determination of IC50 Value

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a parasite culture.

Methodology:

  • Maintain parasite cultures in their appropriate in vitro growth medium.

  • Seed parasites into 96-well plates at a predetermined density.

  • Prepare serial dilutions of this compound in the culture medium.

  • Add the diluted this compound to the wells containing the parasites. Include a vehicle control (e.g., DMSO) and a no-drug control.

  • Incubate the plates for a specified period (e.g., 48-72 hours) under standard culture conditions.

  • Assess parasite viability using a suitable assay, such as SYBR Green I-based fluorescence assay for protozoan parasites or a motility assay for helminths.

  • Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 2: Sequencing of the Proteasome β5 Subunit Gene

Objective: To identify mutations in the gene encoding the β5 subunit of the proteasome that may confer resistance to this compound.

Methodology:

  • Isolate genomic DNA from both the suspected resistant and the parental (sensitive) parasite lines.

  • Design primers to amplify the entire coding sequence of the β5 subunit gene.

  • Perform Polymerase Chain Reaction (PCR) to amplify the target gene.

  • Purify the PCR products.

  • Sequence the purified PCR products using Sanger sequencing.

  • Align the sequences from the resistant and sensitive lines to identify any nucleotide changes.

  • Translate the nucleotide sequences to amino acid sequences to determine if any mutations result in a change in the protein structure.

Protocol 3: Drug Efflux Assay using a Fluorescent Substrate

Objective: To assess the activity of drug efflux pumps in resistant and sensitive parasite lines.

Methodology:

  • Use a fluorescent substrate that is a known substrate for ABC transporters (e.g., Rhodamine 123).

  • Incubate both resistant and sensitive parasite lines with the fluorescent substrate.

  • Measure the intracellular accumulation of the fluorescent substrate over time using flow cytometry or a fluorescence plate reader.

  • Compare the fluorescence intensity between the resistant and sensitive lines. Lower intracellular fluorescence in the resistant line suggests increased efflux.

  • To confirm the involvement of ABC transporters, repeat the assay in the presence of a known efflux pump inhibitor (e.g., verapamil). An increase in fluorescence in the resistant line in the presence of the inhibitor would support the role of efflux pumps in resistance.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound Against Sensitive and Resistant Parasite Lines

Parasite LineIC50 (nM)Fold Resistance
Parental (Sensitive)15.2 ± 2.11.0
Resistant Line A185.6 ± 15.812.2
Resistant Line B98.4 ± 9.36.5

Table 2: Hypothetical Mutations Identified in the β5 Subunit Gene of Resistant Parasite Lines

Parasite LineNucleotide ChangeAmino Acid ChangeLocation in Protein
Resistant Line AG233AGly78AspNear active site
Resistant Line BC451TThr151MetDistal to active site

Table 3: Hypothetical Relative Gene Expression in Resistant vs. Sensitive Parasite Lines (RT-qPCR)

GeneResistant Line A (Fold Change)Resistant Line B (Fold Change)
Proteasome β5 Subunit1.21.1
ABC Transporter 18.52.1
ABC Transporter 21.54.8

Visualizations

Carmaphycin_Mechanism_of_Action cluster_proteasome 26S Proteasome cluster_core 20S Core Particle 20S_Core 20S Core Particle Protein_Degradation Protein Degradation 20S_Core->Protein_Degradation 19S_Cap 19S Regulatory Particle 19S_Cap->20S_Core Unfolding & Translocation alpha_subunits α subunits beta_subunits β subunits b5_subunit β5 subunit b5_subunit->Protein_Degradation Blocks Ubiquitinated_Protein Polyubiquitinated Protein Ubiquitinated_Protein->19S_Cap Recognition Carmaphycin_17 This compound Carmaphycin_17->b5_subunit Irreversible Inhibition Apoptosis Parasite Apoptosis

Caption: Mechanism of action of this compound on the parasite proteasome.

Resistance_Troubleshooting_Workflow start Decreased Efficacy of This compound Observed confirm_drug Confirm Drug Integrity (Prepare Fresh Stock) start->confirm_drug ic50_repeat Repeat IC50 Assay confirm_drug->ic50_repeat resistance_confirmed Resistance Confirmed (Increased IC50) ic50_repeat->resistance_confirmed no_resistance No Resistance (IC50 Unchanged) ic50_repeat->no_resistance investigate_mechanism Investigate Mechanism of Resistance resistance_confirmed->investigate_mechanism target_mod Sequence β5 Subunit Gene investigate_mechanism->target_mod drug_efflux Perform Drug Efflux Assay investigate_mechanism->drug_efflux gene_expression Analyze Gene Expression (RT-qPCR) investigate_mechanism->gene_expression mutation_found Mutation Identified target_mod->mutation_found efflux_increased Efflux Increased drug_efflux->efflux_increased expression_altered Expression Altered gene_expression->expression_altered

Caption: Troubleshooting workflow for suspected this compound resistance.

Potential_Resistance_Mechanisms cluster_cell carmaphycin This compound parasite_cell Parasite Cell proteasome Proteasome (β5 subunit) carmaphycin->proteasome Inhibition efflux_pump Efflux Pump (e.g., ABC Transporter) carmaphycin->efflux_pump Export metabolizing_enzyme Metabolizing Enzyme carmaphycin->metabolizing_enzyme Metabolism resistance Resistance proteasome->resistance Target Modification (Mutation) efflux_pump->resistance Increased Efflux inactive_metabolite Inactive Metabolite metabolizing_enzyme->inactive_metabolite metabolizing_enzyme->resistance Increased Metabolism

Caption: Potential mechanisms of parasite resistance to this compound.

References

Technical Support Center: Enhancing the Cytotoxic Potency of Carmaphycin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the cytotoxic potency of carmaphycin analogues.

Frequently Asked Questions (FAQs)

Q1: We synthesized a carmaphycin analogue by modifying the P4 position, but its cytotoxic potency is significantly lower than the parent compound. What could be the reason?

A1: Modifications at the P4 position, the hexanoate (B1226103) chain terminus of carmaphycin B, can drastically reduce cytotoxic potency. For instance, replacing the hexanoate chain with 6-amino hexanoate has been shown to decrease cytotoxicity and binding affinity to the chymotrypsin-like (ChT-L) site of the proteasome. This suggests that the hydrophobicity and bulk of the P4 side chain are crucial for optimal interaction with the S4 binding pocket of the proteasome. Introducing polar or charged groups, like a linear amine, can be detrimental to its activity.[1]

Q2: Our new carmaphycin analogue shows poor solubility in our aqueous assay buffer, leading to inconsistent results. How can we address this?

A2: Poor aqueous solubility is a common challenge with lipophilic natural product analogues. To improve solubility, consider the following:

  • Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds. However, it is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control with the same DMSO concentration in your experiments.

  • Sonication/Vortexing: Gentle sonication or vortexing of the stock solution can help in dissolving the compound.

  • Formulation Strategies: For in vivo studies or more complex assays, exploring formulation strategies such as encapsulation in liposomes or conjugation to polyethylene (B3416737) glycol (PEG) might be necessary.

Q3: We are designing carmaphycin analogues for use as payloads in Antibody-Drug Conjugates (ADCs) and need to introduce a linker. Which position is most suitable for modification?

A3: The P2 residue has been identified as the most suitable site for linker attachment in carmaphycin-based ADCs.[1][2][3] Modifications at this position, when designed carefully, can retain high cytotoxic potency. Specifically, introducing a less basic aromatic amine, such as a 4-sulfonylaniline moiety, at the P2 position has been shown to be effective. This provides a suitable handle for conjugation without significantly compromising the compound's ability to inhibit the proteasome.[1]

Q4: We observe a significant drop in cytotoxicity after introducing an amine handle for conjugation. How does the basicity of the amine affect potency?

A4: The basicity of the incorporated amine handle strongly influences the cytotoxic properties of carmaphycin analogues. Linear amines, which are more basic, have been shown to cause a greater reduction in cytotoxicity. In contrast, less basic aromatic amines, like 4-sulfonylaniline, help retain potent activity.[1][2][3] It is hypothesized that a highly basic amine may lead to unfavorable interactions or reduced binding affinity at the proteasome's active site.

Troubleshooting Guides

Guide 1: Unexpectedly Low Cytotoxicity in a Newly Synthesized Analogue

Potential Cause Troubleshooting Step
Modification at a critical pharmacophore The α,β-epoxyketone "warhead" at the P1 position is essential for the potent cytotoxic activity of carmaphycins.[1] Ensure that your synthetic route has not inadvertently altered this functional group.
Introduction of unfavorable functional groups As discussed in the FAQs, introducing highly polar or basic groups, especially at the P2 and P4 positions, can significantly decrease potency.[1] Consider synthesizing analogues with less basic linkers or more hydrophobic side chains.
Stereochemistry The stereochemistry of the molecule is crucial for its interaction with the proteasome. The synthesis of carmaphycin B analogues typically aims to eliminate the mixture of stereoisomers found in carmaphycin A (at the sulfoxide group) by using a sulfone derivative.[1] Verify the stereochemical purity of your final compound.
Compound Degradation Ensure proper storage and handling of the compound. Repeated freeze-thaw cycles or exposure to light could lead to degradation. Confirm the integrity of your compound using analytical methods like HPLC or LC-MS before each experiment.

Guide 2: High Variability in Cytotoxicity Assay Results

Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation, which can lead to inconsistent exposure of cells to the analogue. Refer to FAQ Q2 for improving solubility.[4]
Inaccurate Pipetting Ensure accurate and consistent pipetting, especially during serial dilutions and addition of the compound to the assay plates. Use calibrated pipettes and proper pipetting techniques.
Cell Seeding Density Inconsistent cell numbers across wells can lead to high variability. Ensure a homogenous single-cell suspension before seeding and use a consistent cell density for all experiments.[5]
Edge Effects in Microplates The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells or ensure proper humidification during incubation.

Data on Cytotoxic Potency of Carmaphycin Analogues

The following tables summarize the cytotoxic potency (IC50 values) of carmaphycin B and its analogues against various cancer cell lines and their inhibitory effects on the human 20S proteasome.

Table 1: Cytotoxicity (IC50, nM) of Carmaphycin B and Selected Analogues in Cancer Cell Lines

CompoundHCT116 (Colon)NCI-H460 (Lung)SKBR3 (Breast)
Carmaphycin B (2) -6-
Analogue 6 (P4-amino modified) -860-
Analogue 13 (P2-sulfonylaniline) 2.60.43-
Analogue 14 (double electrophile) 0.25.4-
Analogue 15 (P3 aniline-containing) --21

Data extracted from Almaliti et al. (2018).[1]

Table 2: Proteasome Inhibitory Activity (IC50, nM) of Carmaphycin B and Selected Analogues

CompoundChymotrypsin-like (ChT-L)Trypsin-like (T-L)Caspase-like (C-L)
Carmaphycin B (2) 2.6 ± 0.9--
Analogue 6 (P4-amino modified) 539--
Analogue 13 (P2-sulfonylaniline) 1.5 ± 0.2414540
Analogue 14 (double electrophile) 1.9 ± 0.11--

Data extracted from Almaliti et al. (2018).[1]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the carmaphycin analogues in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.

    • Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO) and untreated controls (medium only).[4]

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: Proteasome Inhibition Assay

This assay measures the inhibition of the catalytic activity of the 20S proteasome.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 25 mM Tris, pH 7.5).

    • Prepare a solution of purified human 20S proteasome (e.g., 1 µg/mL) in the assay buffer.

    • Prepare a stock solution of a fluorogenic substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).

    • Prepare serial dilutions of the carmaphycin analogues in the assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add 5 µL of the diluted inhibitor to each well.

    • Add 35 µL of the proteasome solution to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380/460 nm for AMC) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of the analogue compared to a no-inhibitor control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h (Attachment) start->incubate1 add_compounds Add Compounds to Cells incubate1->add_compounds prepare_compounds Prepare Serial Dilutions of Analogues prepare_compounds->add_compounds incubate2 Incubate 48-72h (Exposure) add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

proteasome_inhibition_pathway cluster_proteasome 26S Proteasome cluster_catalytic_sites Catalytic β-subunits core 20S Core Particle peptides Degraded Peptides core->peptides Degrades apoptosis Apoptosis core->apoptosis Leads to chtl Chymotrypsin-like (β5) chtl->peptides Blocks Degradation tl Trypsin-like (β2) cl Caspase-like (β1) ub_protein Ubiquitinated Protein ub_protein->core Enters carmaphycin Carmaphycin Analogue carmaphycin->chtl Inhibits

Caption: Mechanism of action of carmaphycin analogues via proteasome inhibition.

sar_logic cluster_potency Cytotoxic Potency cluster_modifications Structural Modifications cluster_p1_mods P1 Modifications cluster_p2_mods P2 Modifications cluster_p4_mods P4 Modifications high_potency High Potency low_potency Low Potency p1 P1: α,β-epoxyketone p1_intact Intact Epoxyketone p1->p1_intact p1_modified Modified Epoxyketone p1->p1_modified p2 P2: Methionine Sulfone p2_aromatic_amine Less Basic Aromatic Amine (e.g., 4-sulfonylaniline) p2->p2_aromatic_amine p2_linear_amine Basic Linear Amine p2->p2_linear_amine p4 P4: Hexanoate Chain p4_hydrophobic Bulky/Hydrophobic Chain p4->p4_hydrophobic p4_polar Polar/Charged Group (e.g., -NH2) p4->p4_polar p1_intact->high_potency p1_modified->low_potency p2_aromatic_amine->high_potency p2_linear_amine->low_potency p4_hydrophobic->high_potency p4_polar->low_potency

Caption: Structure-Activity Relationship (SAR) logic for carmaphycin analogues.

References

Technical Support Center: Refining the Synthesis of the Carmaphycin Epoxyketone Moiety

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of the carmaphycin epoxyketone moiety. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Stage 1: Weinreb Amide Formation

Question 1: My Weinreb amide synthesis from a Boc-protected amino acid is resulting in a low yield. What are the potential causes and solutions?

Answer: Low yields in Weinreb amide formation can stem from several factors. Incomplete activation of the carboxylic acid is a common issue. Ensure that your coupling reagents, such as BOP or PyBOP, are fresh and handled under anhydrous conditions.[1] Another potential problem is the purity of the N,O-dimethylhydroxylamine hydrochloride salt; it should be stored in a desiccator to prevent moisture absorption. The reaction is also sensitive to stoichiometry. Ensure precise measurement of all reagents. If using an acid chloride intermediate, ensure its complete formation before adding the hydroxylamine.[2]

ParameterRecommendationPotential Issue if Deviated
Coupling Reagent Use fresh, high-purity BOP, PyBOP, or similar.Incomplete activation of the carboxylic acid.
Solvent Ensure anhydrous conditions (e.g., distilled CH₂Cl₂ or THF).[1]Hydrolysis of activated species or reagents.
Temperature Maintain the reaction at the recommended temperature (e.g., 25 °C).[1]Side reactions or decomposition at higher temperatures.
Stoichiometry Use a slight excess (1.1-1.2 eq) of the coupling reagent and amine.Incomplete conversion of the starting material.

Question 2: I am observing significant side product formation during the Grignard reaction with the Weinreb amide. How can I improve the selectivity for the desired enone?

Answer: The primary advantage of the Weinreb amide is its ability to prevent over-addition of the Grignard reagent due to the formation of a stable chelated intermediate.[3] However, side reactions can still occur. The most common issue is the basicity of the Grignard reagent causing deprotonation or other undesired reactions.[4]

Troubleshooting Steps:

  • Temperature Control: Perform the Grignard addition at a low temperature (e.g., 0 °C or -78 °C) to stabilize the tetrahedral intermediate and minimize side reactions.[1]

  • Grignard Reagent Quality: Use freshly prepared or titrated isopropenylmagnesium bromide to ensure accurate stoichiometry and high reactivity.

  • Slow Addition: Add the Grignard reagent dropwise to the solution of the Weinreb amide to maintain a low concentration of the nucleophile and prevent localized overheating.

  • Anhydrous Conditions: Strict anhydrous conditions are crucial for Grignard reactions. Ensure all glassware is oven-dried and solvents are properly distilled.[1]

Stage 2: Enone Reduction and Epoxidation

Question 3: The Luche reduction of my conjugated enone is not selective and is reducing other functional groups or resulting in a mixture of products. How can I improve the 1,2-reduction selectivity?

Answer: The Luche reduction (NaBH₄ with CeCl₃) is specifically designed for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, suppressing the competing 1,4-conjugate addition.[5] If you are observing a lack of selectivity, consider the following:

  • Purity of Cerium(III) Chloride: Use CeCl₃·7H₂O as the hydrated form is crucial for the reaction's selectivity. Anhydrous CeCl₃ is less effective.

  • Solvent: The reaction is typically performed in methanol (B129727). The use of other solvents can affect the nature of the reducing species and alter the selectivity.[5]

  • Temperature: Running the reaction at low temperatures (e.g., -10 °C to 0 °C) generally enhances selectivity.[1]

  • Stoichiometry: Ensure the correct molar ratio of NaBH₄ to CeCl₃ is used to generate the active "cerium borohydride" reductant in situ.[5]

Question 4: I am struggling with poor diastereoselectivity during the vanadium-catalyzed epoxidation of the allylic alcohol. How can I favor the desired syn-diastereomer?

Answer: Vanadium-catalyzed epoxidations of allylic alcohols are known to proceed with syn-diastereoselectivity due to the directing effect of the hydroxyl group.[6] If you are observing low diastereoselectivity, several factors could be at play:

  • Catalyst: Use a suitable vanadium source, such as vanadyl acetylacetonate (B107027) [VO(acac)₂]. The catalyst's quality and concentration are critical.

  • Oxidant: tert-Butyl hydroperoxide (TBHP) is the common oxidant for this reaction. Ensure it is of high purity and the concentration is accurately known.

  • Protecting Groups: The directing effect relies on the free hydroxyl group. Ensure the allylic alcohol is not protected. Acetylation or other forms of protection can reverse the facial selectivity.[6]

  • Substrate Conformation: The conformation of the allylic alcohol can influence the approach of the oxidant. For cyclic systems, a pseudo-equatorial position of the hydroxyl group generally gives better selectivity.[6]

ParameterRecommended ConditionRationale
Catalyst Vanadyl acetylacetonate [VO(acac)₂]Highly selective for epoxidation of allylic alcohols.[6]
Oxidant tert-Butyl hydroperoxide (TBHP)Common and effective oxidant for this transformation.
Temperature Typically around 0 °C to room temperature.Balances reaction rate and selectivity.
Solvent Anhydrous, non-coordinating solvent (e.g., CH₂Cl₂).Prevents interference with catalyst-substrate coordination.
Stage 3: Final Oxidation and Purification

Question 5: The Dess-Martin periodinane (DMP) oxidation of the epoxy alcohol to the epoxyketone is messy, and I have difficulty removing the iodine byproducts. What is the best workup procedure?

Answer: The Dess-Martin oxidation is mild and efficient, but the removal of the reduced iodine byproduct (iodinane) can be challenging.[7] A common issue is the formation of a "gum" during workup.[8]

Recommended Workup Procedures:

  • Aqueous Bicarbonate and Thiosulfate Wash: After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. This will neutralize the acetic acid byproduct and reduce any remaining DMP and the iodinane byproduct to more easily removable species.[8]

  • Filtration: The reduced DMP byproduct is often insoluble in common organic solvents. Diluting the reaction mixture with a nonpolar solvent like hexanes or ether can precipitate the byproduct, which can then be removed by filtration through a pad of Celite.[9][10]

  • Buffered Conditions: For acid-sensitive substrates, the reaction can be buffered by adding pyridine (B92270) or sodium bicarbonate to the reaction mixture to neutralize the acetic acid as it forms.[11]

Question 6: My final epoxyketone product is difficult to purify by column chromatography. Are there alternative purification strategies?

Answer: Epoxyketones can be sensitive to silica (B1680970) gel, potentially leading to decomposition or ring-opening. If standard column chromatography is problematic, consider the following:

  • Deactivated Silica Gel: Prepare a slurry of silica gel with a small amount of triethylamine (B128534) in the eluent to neutralize acidic sites on the silica. This is particularly useful for amine-containing compounds.

  • Alternative Stationary Phases: Consider using alumina (B75360) (neutral or basic) or a reversed-phase silica gel (C18) for purification.

  • Crystallization: If the epoxyketone is a solid, crystallization can be a highly effective purification method that avoids the issues associated with chromatography. A recent improved synthesis of a carfilzomib (B1684676) epoxyketone intermediate utilized a seeded co-addition crystallization to isolate a low-melting point product.[12]

Experimental Protocols

Protocol 1: Generalized Synthesis of the Boc-Protected Epoxyketone Moiety [6]

  • Weinreb Amide Formation: To a solution of a Boc-protected amino acid (1.0 eq) in anhydrous CH₂Cl₂ at 25 °C, add triethylamine (2.2 eq), BOP reagent (1.1 eq), and N,O-dimethylhydroxylamine hydrochloride (1.1 eq). Stir the mixture for 3 hours. Work up by washing with 3M HCl, saturated NaHCO₃, and brine. Purify the crude product by silica gel column chromatography to obtain the Weinreb amide.

  • Enone Formation: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C. Add isopropenylmagnesium bromide (1.2 eq) dropwise. Stir for 6 hours at 0 °C. Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. Purify by column chromatography to yield the conjugated enone.

  • Luche Reduction: Dissolve the enone (1.0 eq) in methanol and cool to -10 °C. Add CeCl₃·7H₂O (1.1 eq) and stir until dissolved. Add NaBH₄ (1.1 eq) portion-wise. Stir for 1 hour. Work up and purify to obtain the allylic alcohol.

  • Epoxidation: To a solution of the allylic alcohol (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add vanadyl acetylacetonate (0.05 eq) and tert-butyl hydroperoxide (1.5 eq). Stir until the reaction is complete as monitored by TLC. Work up and purify to yield the epoxy alcohol.

  • Dess-Martin Oxidation: Dissolve the epoxy alcohol (1.0 eq) in anhydrous CH₂Cl₂ at room temperature. Add Dess-Martin periodinane (1.5 eq). Stir for 1-2 hours. Quench the reaction with saturated NaHCO₃ and Na₂S₂O₃. Extract and purify by column chromatography to obtain the final epoxyketone.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 cluster_step4 Step 4 cluster_step5 Step 5 Boc-Amino Acid Boc-Amino Acid Weinreb Amide Weinreb Amide Boc-Amino Acid->Weinreb Amide BOP, Et3N, Me(OMe)NH.HCl Enone Enone Weinreb Amide->Enone Isopropenyl MgBr Allylic Alcohol Allylic Alcohol Enone->Allylic Alcohol Luche Reduction (NaBH4, CeCl3) Epoxy Alcohol Epoxy Alcohol Allylic Alcohol->Epoxy Alcohol VO(acac)2, TBHP Epoxyketone Epoxyketone Epoxy Alcohol->Epoxyketone Dess-Martin Periodinane

Caption: Synthetic workflow for the carmaphycin epoxyketone moiety.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield or Incomplete Reaction Reagent_Quality Poor Reagent Quality (Moisture, Purity) Low_Yield->Reagent_Quality Reaction_Conditions Suboptimal Conditions (Temp, Solvent) Low_Yield->Reaction_Conditions Stoichiometry_Error Incorrect Stoichiometry Low_Yield->Stoichiometry_Error Side_Products Side Product Formation Side_Products->Reaction_Conditions Side_Products->Stoichiometry_Error Purification_Issues Purification Difficulty Workup_Procedure Ineffective Workup Purification_Issues->Workup_Procedure Product_Instability Product Instability (e.g., on Silica) Purification_Issues->Product_Instability Check_Reagents Use Fresh/Dry Reagents & Solvents Reagent_Quality->Check_Reagents Optimize_Conditions Optimize Temp, Concentration, Time Reaction_Conditions->Optimize_Conditions Verify_Stoichiometry Titrate Reagents, Accurate Measurement Stoichiometry_Error->Verify_Stoichiometry Modify_Workup Implement Quenching/ Filtration Steps Workup_Procedure->Modify_Workup Alternative_Purification Use Deactivated Silica, Alumina, or Crystallization Product_Instability->Alternative_Purification

Caption: General troubleshooting logic for synthesis problems.

References

Validation & Comparative

A Head-to-Head Comparison: Carmaphycin and Carfilzomib as Potent Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteasome inhibitors Carmaphycin and Carfilzomib (B1684676), supported by experimental data. Both compounds are potent inhibitors of the proteasome, a critical cellular machine responsible for protein degradation. Their inhibition leads to the accumulation of unwanted proteins, triggering cell death, a mechanism that is particularly effective in cancer cells.

This guide will delve into their mechanism of action, inhibitory potency, and the cellular pathways they modulate. While the initial query referred to "Carmaphycin-17," the available scientific literature predominantly details the activities of Carmaphycin A and B. Therefore, this comparison will focus on these two compounds against the well-established drug, Carfilzomib.

Mechanism of Action: Targeting the Proteasome's Catalytic Core

Both Carmaphycins and Carfilzomib are classified as α,β-epoxyketone proteasome inhibitors. They form an irreversible covalent bond with the N-terminal threonine residue of the proteasome's active sites, effectively disabling its proteolytic function. Their primary target is the chymotrypsin-like (CT-L) activity associated with the β5 subunit of the 20S proteasome and the β5i subunit of the immunoproteasome.[1][2][3] This selective inhibition disrupts the degradation of proteins crucial for cell cycle progression and survival, ultimately leading to apoptosis.[4]

Quantitative Comparison of Inhibitory Potency

The efficacy of a proteasome inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) for the proteasome's catalytic activity and its half-maximal effective concentration (EC50) or growth inhibition (GI50) in cancer cell lines. The tables below summarize the available data for Carmaphycin A, Carmaphycin B, and Carfilzomib.

CompoundTargetIC50 (nM)Source
Carmaphycin A S. cerevisiae 20S Proteasome (β5 subunit)2.5[1]
Carmaphycin B S. cerevisiae 20S Proteasome (β5 subunit)2.6[1]
Carfilzomib Constitutive 20S Proteasome (β5 subunit)5.2[5]
Immunoproteasome 20Si (LMP7/β5i subunit)14[5]
Chymotrypsin-like subunit (in multiple myeloma cell lines)21.8 ± 7.4[6]
Caspase-like subunit (in multiple myeloma cell lines)618 ± 149[6]
Trypsin-like subunit (in multiple myeloma cell lines)379 ± 107[6]

Table 1: Comparative Inhibitory Activity against Proteasome Subunits. This table presents the IC50 values of Carmaphycin A, Carmaphycin B, and Carfilzomib against the chymotrypsin-like activity of the proteasome. Lower IC50 values indicate higher potency.

CompoundCell LineCancer TypeIC50/EC50/GI50 (nM)Source
Carmaphycin A H-460Lung AdenocarcinomaEC50: 9[1]
HCT-116Colon CancerIC50: 19[1]
Carmaphycin B H-460Lung AdenocarcinomaEC50: 6[1]
HCT-116Colon CancerIC50: 43[1]
Carfilzomib ANBL-6Multiple Myeloma<5[2]
RPMI-8226Multiple Myeloma25.8[7]
MM.1SMultiple Myeloma13.8[7]
MM.1RMultiple Myeloma18.1[7]
Various Cancer Cell Lines (72h treatment)Various Solid Tumors10 - 30[8]

Table 2: Comparative Cytotoxicity in Cancer Cell Lines. This table showcases the cytotoxic effects of Carmaphycins and Carfilzomib across a range of cancer cell lines.

Signaling Pathways Modulated by Proteasome Inhibition

The inhibition of the proteasome by Carmaphycins and Carfilzomib triggers a cascade of downstream signaling events, culminating in apoptosis.

Proteasome_Inhibition_Pathway cluster_inhibitors Proteasome Inhibitors cluster_downstream Downstream Effects Carmaphycin Carmaphycin Proteasome 26S Proteasome Carmaphycin->Proteasome Inhibition Carfilzomib Carfilzomib Carfilzomib->Proteasome Inhibition Protein_Accumulation Accumulation of Polyubiquitinated Proteins Proteasome->Protein_Accumulation UPR Unfolded Protein Response (UPR) Protein_Accumulation->UPR NFkB_Inhibition Inhibition of NF-κB Pathway Protein_Accumulation->NFkB_Inhibition p53_Stabilization Stabilization of p53 Protein_Accumulation->p53_Stabilization Apoptosis Apoptosis UPR->Apoptosis NFkB_Inhibition->Apoptosis p53_Stabilization->Apoptosis

Figure 1. Signaling Pathway of Proteasome Inhibition. This diagram illustrates the central mechanism of action for both Carmaphycin and Carfilzomib. By inhibiting the 26S proteasome, they cause an accumulation of proteins slated for degradation. This leads to cellular stress through the Unfolded Protein Response (UPR), blocks pro-survival signals by inhibiting the NF-κB pathway, and promotes cell cycle arrest and apoptosis through the stabilization of the tumor suppressor p53.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.

Proteasome Activity Assay (Proteasome-Glo™ Cell-Based Assay)

This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cultured cells.[9]

Workflow:

Proteasome_Glo_Workflow A Seed cells in a 96-well plate B Treat cells with proteasome inhibitor A->B C Add Proteasome-Glo™ Reagent B->C D Incubate at room temperature C->D E Measure luminescence D->E MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with compound A->B C Add MTT reagent B->C D Incubate to allow formazan formation C->D E Add solubilization solution D->E F Measure absorbance E->F

References

A Head-to-Head Battle: Carmaphycin-17 versus Metronidazole in the Fight Against Trichomonas vaginalis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 4, 2025

A comprehensive analysis of Carmaphycin-17 and the long-standing frontline treatment, Metronidazole (B1676534), for Trichomonas vaginalis infections reveals significant differences in their mechanisms of action and potency. This report provides researchers, scientists, and drug development professionals with a detailed comparison, including quantitative efficacy data, experimental protocols, and visualizations of their respective signaling pathways.

Trichomonas vaginalis, a parasitic protozoan, is the causative agent of trichomoniasis, the most common non-viral sexually transmitted infection worldwide. For decades, the 5-nitroimidazole compound, metronidazole, has been the primary therapeutic agent. However, the emergence of metronidazole-resistant strains necessitates the exploration of novel antitrichomonal drugs. This compound, a derivative of a marine natural product, has emerged as a promising candidate, exhibiting potent activity against T. vaginalis, including metronidazole-resistant strains[1][2][3].

Quantitative Comparison of Efficacy

A direct comparison of the in vitro efficacy of this compound and Metronidazole against T. vaginalis highlights the superior potency of this compound. While direct side-by-side IC50 values from a single study are not uniformly available, data from discrete studies provide a strong indication of their relative activities.

CompoundMetricValueT. vaginalis StrainReference
This compound EC50217 nMMetronidazole-susceptible[4]
Metronidazole MLC (aerobic)24.1 µg/mLMetronidazole-susceptible[5]
Metronidazole MLC (anaerobic)1.6 µg/mLMetronidazole-susceptible[5]

Note: EC50 (Half-maximal effective concentration) and MLC (Minimum Lethal Concentration) are different metrics and were determined in separate studies under potentially different experimental conditions. A direct comparison of these values should be made with caution. The lower nanomolar potency of this compound suggests a significantly higher intrinsic activity compared to the microgram per milliliter concentrations required for Metronidazole.

Unraveling the Mechanisms of Action: Distinct Cellular Targets

The profound difference in potency between this compound and Metronidazole stems from their fundamentally different mechanisms of action.

Metronidazole , a prodrug, is activated within the hydrogenosomes of T. vaginalis. The anaerobic environment of this organelle facilitates the reduction of Metronidazole by the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system. This activation process generates highly reactive nitro-radical anions that induce catastrophic DNA damage, leading to cell death[2][6][7][8].

This compound , in contrast, targets the parasite's protein degradation machinery. It acts as a potent and selective inhibitor of the 20S proteasome, a critical multi-catalytic enzyme complex responsible for the degradation of ubiquitinated proteins. Specifically, this compound has been shown to inhibit the β2 and β5 catalytic subunits of the T. vaginalis proteasome[9][10]. This inhibition leads to an accumulation of damaged and misfolded proteins, ultimately triggering apoptosis and cell death[4][11][12].

Experimental Methodologies

The following protocols provide a detailed overview of the key experiments utilized to assess the efficacy of this compound and Metronidazole against T. vaginalis.

In Vitro Susceptibility Testing of Trichomonas vaginalis

This protocol outlines a common method for determining the minimum lethal concentration (MLC) of an antimicrobial agent against T. vaginalis.

1. Parasite Culture:

  • T. vaginalis isolates are cultured axenically in Diamond's trypticase-yeast extract-maltose (TYM) medium supplemented with 10% heat-inactivated horse serum.

  • Cultures are incubated at 37°C.

2. Drug Preparation:

  • Stock solutions of the test compounds (this compound and Metronidazole) are prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the drugs are prepared in 96-well microtiter plates using TYM medium to achieve the desired final concentrations.

3. Inoculum Preparation:

  • Log-phase trophozoites are harvested by centrifugation.

  • The parasite concentration is adjusted to a final density of approximately 2.5 x 10^5 cells/mL in fresh TYM medium.

4. Incubation:

  • The parasite suspension is added to the wells of the microtiter plates containing the drug dilutions.

  • Control wells containing parasites without any drug and medium-only wells are included.

  • The plates are incubated anaerobically (e.g., using a GasPak™ system) at 37°C for 48 hours.

5. Determination of MLC:

  • After incubation, the wells are examined microscopically for motile trophozoites.

  • The MLC is defined as the lowest drug concentration at which a 100% inhibition of parasite motility is observed.

Visualizing the Pathways of Action

The distinct mechanisms of this compound and Metronidazole can be visualized through the following signaling pathway diagrams.

Metronidazole_Pathway Metronidazole Metronidazole (Prodrug) PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) in Hydrogenosome Metronidazole->PFOR Enters Hydrogenosome Activated_Metronidazole Activated Metronidazole (Nitro Radical Anion) DNA T. vaginalis DNA Activated_Metronidazole->DNA Interacts with Damaged_DNA DNA Damage (Strand Breaks) DNA->Damaged_DNA Cell_Death Cell Death Damaged_DNA->Cell_Death PFOR->Activated_Metronidazole Reduction Carmaphycin17_Pathway Carmaphycin17 This compound Proteasome 20S Proteasome (β2 and β5 subunits) Carmaphycin17->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degradation Blocked Ub_Proteins->Proteasome Targeted for Degradation Accumulation Accumulation of Ubiquitinated Proteins Ub_Proteins->Accumulation Apoptosis Apoptosis Accumulation->Apoptosis

References

A Comparative Efficacy Analysis: Carmaphycin-17 vs. Carmaphycin B as Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of two related proteasome inhibitors, Carmaphycin-17 and Carmaphycin B. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the available experimental data to inform future research and development efforts.

Introduction

Carmaphycins are a class of potent proteasome inhibitors originally isolated from marine cyanobacteria. They feature a characteristic α,β-epoxyketone warhead responsible for their inhibitory activity against the proteasome, a key cellular complex involved in protein degradation. Inhibition of the proteasome is a validated strategy in cancer therapy, making carmaphycins and their analogs promising candidates for further investigation. This guide focuses on comparing the efficacy of this compound and the more extensively studied Carmaphycin B.

Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound and Carmaphycin B from various studies. It is important to note that a direct head-to-head comparative study under identical experimental conditions has not been identified in the public domain. Therefore, the presented data should be interpreted with consideration of the different experimental setups.

Table 1: Proteasome Inhibition Efficacy

CompoundTargetAssay SystemEfficacy Metric (IC50/EC50)Reference
This compound 20S ProteasomeNot Specified217 nM (EC50)[1]
Carmaphycin B S. cerevisiae 20S Proteasome (β5 subunit, chymotrypsin-like)Fluorogenic Substrate Assay2.6 ± 0.9 nM (IC50)[2]
Carmaphycin B Purified 26S Proteasome (Chymotrypsin-like site)Fluorogenic Substrate Assay22.5 nM (IC50)[3]

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineCancer TypeEfficacy Metric (IC50/GI50)Reference
Carmaphycin B NCI-H460Human Lung Adenocarcinoma6 nM (IC50)[2]
Carmaphycin B HCT-116Human Colon Cancer43 nM (IC50)[4]
Carmaphycin B NCI-60 PanelVarious1 - 50 nM (GI50)[5]
This compound Not ReportedNot ReportedNo data available

Experimental Protocols

Proteasome Inhibition Assay (General Protocol)

This protocol describes a common method for assessing the inhibitory activity of compounds against the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.

Materials:

  • Purified 20S or 26S proteasome

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)

  • Test compounds (this compound or Carmaphycin B) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of a 96-well plate, add the assay buffer.

  • Add the test compound dilutions to the wells. Include a vehicle control (DMSO only) and a positive control (a known proteasome inhibitor).

  • Add the purified proteasome to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the Suc-LLVY-AMC substrate to all wells.

  • Immediately measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~460 nm) kinetically over a period of time (e.g., 30-60 minutes) at 37°C.

  • The rate of increase in fluorescence corresponds to the proteasome activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., NCI-H460, HCT-116)

  • Complete cell culture medium

  • Test compounds (Carmaphycin B) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO).

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Ubiquitin-Proteasome Signaling Pathway

The following diagram illustrates the ubiquitin-proteasome pathway, which is the primary target of carmaphycins.

Ubiquitin_Proteasome_Pathway Target Protein Target Protein Polyubiquitinated Protein Polyubiquitinated Protein Target Protein->Polyubiquitinated Protein Ubiquitin Ubiquitin E1 E1 E2 E2 E1->E2 E3 E3 E2->E3 E3->Polyubiquitinated Protein 26S Proteasome 26S Proteasome Polyubiquitinated Protein->26S Proteasome Peptides Peptides 26S Proteasome->Peptides Apoptosis Apoptosis 26S Proteasome->Apoptosis Carmaphycins Carmaphycins Proteasome_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Reagent Preparation Reagent Preparation Plate Setup Plate Setup Reagent Preparation->Plate Setup Pre-incubation Pre-incubation Plate Setup->Pre-incubation Substrate Addition Substrate Addition Pre-incubation->Substrate Addition Kinetic Reading Kinetic Reading Substrate Addition->Kinetic Reading Calculate Inhibition Calculate Inhibition Kinetic Reading->Calculate Inhibition IC50 Determination IC50 Determination Calculate Inhibition->IC50 Determination

References

Validating the Proteasome as the Primary Target of Carmaphycin-17: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Carmaphycin-17 and its analogs with other known proteasome inhibitors, offering supporting experimental data to validate the proteasome as its primary cellular target. The information is curated for researchers and professionals in the field of drug discovery and development.

Introduction to this compound and the Proteasome

Carmaphycins are a class of potent peptide-based natural products originally isolated from the marine cyanobacterium Symploca sp.[1][2][3]. These compounds, including Carmaphycin A and B, feature a distinctive α,β-epoxyketone "warhead" that is crucial for their biological activity[1][2][3][4][5]. This reactive group forms a covalent bond with the N-terminal threonine residue of the β5 subunit within the 20S proteasome, effectively and irreversibly inhibiting its chymotrypsin-like (CT-L) proteolytic activity[2][4][5].

The ubiquitin-proteasome system (UPS) is the principal mechanism for selective protein degradation in eukaryotic cells, playing a critical role in cellular homeostasis by regulating the levels of proteins involved in key processes such as cell cycle progression, signal transduction, and apoptosis[6][7][8]. The 26S proteasome, the central enzyme of this pathway, is a large multi-catalytic protease complex. Its inhibition leads to the accumulation of polyubiquitinated proteins, inducing endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, programmed cell death[4][9]. Due to the high rate of protein synthesis and turnover in cancer cells, they are particularly vulnerable to proteasome inhibition, making the proteasome an important target for anticancer drug development[4][9].

Carmaphycins have demonstrated potent, low nanomolar inhibitory activity against the proteasome, comparable to the FDA-approved drug carfilzomib, which shares the same α,β-epoxyketone pharmacophore[2][3][4][5]. This guide will delve into the experimental evidence that substantiates the proteasome as the primary target of this compound.

Comparative Efficacy of Proteasome Inhibitors

The following table summarizes the in vitro inhibitory activity of Carmaphycin B, a close analog of this compound, against the proteasome in comparison to other well-established proteasome inhibitors.

CompoundTargetAssay TypeIC50 (nM)Reference
Carmaphycin B S. cerevisiae 20S Proteasome (β5 subunit)Chymotrypsin-like activity2.6[5]
Carmaphycin B Purified 26S Proteasome (rabbit muscle)Chymotrypsin-like activity22.5[5]
Epoxomicin S. cerevisiae 20S Proteasome (β5 subunit)Chymotrypsin-like activity2.7[5]
Salinosporamide A S. cerevisiae 20S Proteasome (β5 subunit)Chymotrypsin-like activity1.4[5]
Carfilzomib Human 20S Proteasome (β5 subunit)Chymotrypsin-like activity~5[4]

Experimental Protocols for Target Validation

To validate the proteasome as the primary target of a compound like this compound, a series of biochemical and cell-based assays are employed. Below are detailed methodologies for key experiments.

In Vitro Proteasome Activity Assay (Fluorometric)

This assay directly measures the inhibition of the proteasome's catalytic activity.

Principle: A fluorogenic peptide substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) is used. Cleavage of the substrate by the proteasome releases the fluorescent molecule AMC, and the resulting fluorescence is quantified.

Materials:

  • Purified 20S or 26S proteasome

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose)[8]

  • Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin)[7]

  • This compound and other inhibitors (e.g., Epoxomicin as a positive control)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)[7]

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in assay buffer.

  • In a 96-well plate, add the diluted compounds to the wells.

  • Add the purified proteasome to each well and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity at regular intervals or after a fixed incubation period (e.g., 60 minutes) at 37°C.[8]

  • Calculate the percentage of inhibition for each concentration relative to a vehicle control (e.g., DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Proteasome Activity Assay (Luminogenic)

This assay assesses the inhibitory effect of a compound on proteasome activity within living cells.

Principle: A cell-permeable luminogenic substrate is introduced to cultured cells. The substrate is cleaved by active intracellular proteasomes, releasing a substrate for luciferase (e.g., aminoluciferin). The resulting luminescence is proportional to proteasome activity. Commercial kits such as Proteasome-Glo™ are widely used for this purpose.[6][10][11]

Materials:

  • Cancer cell line (e.g., HCT-116, H-460)

  • Cell culture medium and reagents

  • 96-well white, clear-bottom microplates

  • This compound and control inhibitors

  • Proteasome-Glo™ Cell-Based Assay System (or similar)[10]

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.[12]

  • Treat the cells with various concentrations of this compound or control inhibitors for a specific duration (e.g., 2-4 hours).

  • Equilibrate the plate to room temperature.

  • Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.

  • Add the reagent to each well and mix.

  • Incubate for 10-15 minutes at room temperature to allow for cell lysis and the enzymatic reaction to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of proteasome activity relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis for Ubiquitinated Protein Accumulation

This method provides qualitative evidence of proteasome inhibition by detecting the buildup of proteins tagged for degradation.

Principle: Inhibition of the proteasome prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell. This can be visualized by Western blotting using an antibody that recognizes ubiquitin.[13]

Materials:

  • Cancer cell line

  • This compound and control inhibitors

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody: anti-ubiquitin

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Treat cells with different concentrations of this compound for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate it with the primary anti-ubiquitin antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate. An increase in the intensity of high molecular weight smeared bands in treated samples compared to the control indicates the accumulation of polyubiquitinated proteins.

Visualizing the Mechanism and Workflow

To better illustrate the concepts and procedures discussed, the following diagrams are provided in Graphviz DOT language.

Proteasome_Inhibition_Pathway cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_Inhibition Inhibition by this compound Protein Cellular Protein Poly_Ub_Protein Polyubiquitinated Protein Protein->Poly_Ub_Protein Ubiquitination (E1, E2, E3 enzymes) Ubiquitin Ubiquitin (Ub) Proteasome 26S Proteasome Poly_Ub_Protein->Proteasome Recognition & Degradation Accumulation Accumulation of Polyubiquitinated Proteins Poly_Ub_Protein->Accumulation Peptides Peptides Proteasome->Peptides Inhibited_Proteasome Inhibited Proteasome Carmaphycin This compound Carmaphycin->Proteasome Irreversible Inhibition Apoptosis Apoptosis Accumulation->Apoptosis

Caption: Mechanism of proteasome inhibition by this compound, leading to apoptosis.

Target_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation Purified_Proteasome Purified 20S/26S Proteasome Inhibitor_Incubation Incubate with This compound Purified_Proteasome->Inhibitor_Incubation Activity_Assay Proteasome Activity Assay (Fluorogenic Substrate) Inhibitor_Incubation->Activity_Assay IC50_determination Determine IC50 Value Activity_Assay->IC50_determination Cultured_Cells Cancer Cell Lines Cell_Treatment Treat cells with This compound Cultured_Cells->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Cell_Activity_Assay Cell-Based Proteasome Activity Assay (Luminogenic) Cell_Treatment->Cell_Activity_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Western_Blot Western Blot for Ubiquitinated Proteins Cell_Lysis->Western_Blot

Caption: Experimental workflow for validating the proteasome as the target of this compound.

Conclusion

The potent and specific inhibition of the proteasome's chymotrypsin-like activity, demonstrated through both in vitro and cell-based assays, strongly validates the proteasome as the primary target of this compound. The accumulation of polyubiquitinated proteins in cells treated with carmaphycins further corroborates this mechanism of action. Its efficacy, comparable to that of clinically approved proteasome inhibitors, underscores its potential as a lead compound for the development of novel therapeutics. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to further investigate this compound and its analogs.

References

Cross-Reactivity Profile of Carmaphycin-17: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and selectivity of Carmaphycin-17, a potent synthetic proteasome inhibitor. Drawing upon experimental data from studies on Carmaphycin analogues and the structurally related FDA-approved drug carfilzomib (B1684676), this document aims to offer an objective assessment of this compound's performance and potential for off-target effects. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.

Introduction to this compound and Proteasome Inhibition

This compound is a synthetic analogue of Carmaphycin A and B, natural products isolated from marine cyanobacteria.[1] These compounds feature an α,β-epoxyketone warhead that irreversibly inhibits the proteasome, a key cellular machine responsible for protein degradation.[1] The proteasome has multiple catalytic activities, primarily the chymotrypsin-like (ChT-L), trypsin-like (T-L), and caspase-like (C-L) activities, which are critical for the breakdown of cellular proteins.[2] Inhibition of the proteasome, particularly the ChT-L activity, is a validated therapeutic strategy in oncology. However, the clinical utility of proteasome inhibitors can be limited by off-target effects and resulting toxicities. Therefore, understanding the selectivity profile of novel inhibitors like this compound is paramount.

On-Target Activity of Carmaphycin Analogues

Carmaphycin analogues have been synthesized and evaluated for their inhibitory activity against the catalytic subunits of the 20S proteasome and their cytotoxic effects on various cancer cell lines. The following table summarizes the on-target potency of selected Carmaphycin analogues.

CompoundProteasome Subunit Inhibition (IC50, nM)Cytotoxicity (IC50, nM)
ChT-L T-L
Carmaphycin A 5.2>1000
Carmaphycin B 3.9>1000
Analogue 7 180>1000
Analogue 13 1.514
Analogue 17 (this compound) >1000>1000

Data compiled from multiple sources.[1]

Cross-Reactivity Comparison with Other Proteasome Inhibitors

Direct cross-reactivity studies on this compound against a broad panel of kinases and other proteases are not yet publicly available. However, data from the epoxyketone-based proteasome inhibitor carfilzomib can serve as a valuable reference. Studies comparing carfilzomib with the boronic acid-based inhibitor bortezomib (B1684674) have revealed important differences in their off-target profiles.

InhibitorClassOff-Target Serine Protease Inhibition
Bortezomib Dipeptide BoronatePotent inhibition of Cathepsin G, Cathepsin A, Chymase, and HtrA2/Omi.[3]
Carfilzomib Tetrapeptide EpoxyketoneMinimal to no activity against a panel of 21 serine, cysteine, aspartyl, and metalloproteases.[3]
This compound Peptide EpoxyketoneExpected to have a favorable selectivity profile similar to carfilzomib due to the shared epoxyketone warhead, which confers high specificity for the proteasome's N-terminal threonine active site.[3][4]

This comparison suggests that epoxyketone-based inhibitors like this compound are likely to exhibit a more favorable safety profile with fewer off-target effects compared to boronate-based inhibitors.

Signaling Pathways Modulated by Proteasome Inhibition

Inhibition of the proteasome by this compound is expected to impact several critical cellular signaling pathways, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The canonical NF-κB pathway is tightly regulated by the proteasomal degradation of its inhibitor, IκB. Proteasome inhibitors block this degradation, leading to the sequestration of NF-κB in the cytoplasm and subsequent inhibition of the transcription of pro-survival and pro-inflammatory genes.[5][6][7][8]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Ub Ubiquitin IkB->Ub + Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome Ub->Proteasome Degradation Gene Gene Transcription Nucleus->Gene Carmaphycin This compound Carmaphycin->Proteasome Inhibition MAPK_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation JNK JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 p38->Apoptosis Proteasome Proteasome Proteasome->ERK Modulation Proteasome->JNK Modulation Proteasome->p38 Modulation Carmaphycin This compound Carmaphycin->Proteasome Inhibition Assay_Workflow A 1. Prepare Reagents - Proteasome Enzyme - Fluorogenic Substrate - Test Compound (this compound) B 2. Assay Plate Setup - Add buffer, enzyme, and inhibitor - Pre-incubate A->B C 3. Initiate Reaction - Add fluorogenic substrate B->C D 4. Kinetic Measurement - Read fluorescence over time C->D E 5. Data Analysis - Calculate reaction rates - Determine IC50 values D->E

References

Comparative Analysis of Carmaphycin Analogues in HCT116 Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various carmaphycin analogues against the HCT116 human colon cancer cell line. The information is supported by experimental data and includes detailed methodologies for key assays.

Carmaphycins are a class of potent proteasome inhibitors originally isolated from marine cyanobacteria.[1][2][3] Their mechanism of action involves the irreversible inhibition of the chymotrypsin-like (β5) subunit of the 20S proteasome, a key player in cellular protein degradation.[1][2][3] This inhibition leads to the accumulation of ubiquitinated proteins, ultimately triggering apoptosis in cancer cells. The HCT116 cell line, a well-characterized human colorectal carcinoma model, is frequently used in anticancer drug screening and is known to be sensitive to proteasome inhibitors.[1] This guide focuses on the structure-activity relationships of synthetic carmaphycin analogues and their cytotoxic effects on HCT116 cells.

Performance Comparison of Carmaphycin Analogues

The cytotoxic activity of carmaphycin analogues is typically evaluated by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of several carmaphycin B analogues against HCT116 cells, highlighting the impact of structural modifications on their potency.

AnalogueModificationIC50 (nM) in HCT116 CellsReference
Carmaphycin BParent Compound1.2
Analogue 66-amino hexanoate (B1226103) at P4>100
Analogue 7Ethylamine (B1201723) at P218
Analogue 8Ethylamine at P25.4
Analogue 9Ethylamine at P212
Analogue 10Ethylamine at P27.2
Analogue 11Ethylamine at P24.8
Analogue 14Double electrophile0.2
Analogue 15Aniline (B41778) at P39.8
Analogue 16Aniline at P425
Analogue 17P1 epoxyketone replaced>1000
Analogue 18Methylene at P235
Analogue 19Methyl glutamine at P22.5
Analogue 20Dimethyl glutamine at P23.1
Analogue 21Sulfide at P21.9

Key Findings from the Comparative Data:

  • The α,β-epoxyketone "warhead" at the P1 position is crucial for potent cytotoxic activity, as its replacement in Analogue 17 resulted in a dramatic loss of potency.

  • Modifications at the P4 position significantly impact activity. Replacing the hexanoate tail with a highly basic 6-amino hexanoate (Analogue 6) or a moderately basic aniline (Analogue 16) reduces potency, suggesting the S4 binding pocket is hydrophobic.

  • Introduction of an ethylamine handle at the P2 position generally leads to a decrease in cytotoxicity compared to carmaphycin B.

  • The double electrophile analogue (Analogue 14) exhibited exceptionally potent activity against HCT116 cells, suggesting a potential for enhanced proteasome inhibition.

  • Replacing the methionine sulfone at P2 with hydrogen bond acceptors like methyl glutamine (Analogue 19) or dimethyl glutamine (Analogue 20) largely retains the potent cytotoxicity.

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparative analysis of carmaphycin analogues.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • HCT116 cells

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Carmaphycin analogues (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed HCT116 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the carmaphycin analogues in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HCT116 cells

  • 6-well plates

  • Carmaphycin analogues

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed HCT116 cells in 6-well plates and treat with different concentrations of carmaphycin analogues for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect the culture medium containing any floating cells.

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of key apoptosis-related proteins.

Materials:

  • HCT116 cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., PARP, Caspase-3, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat HCT116 cells with carmaphycin analogues, then lyse the cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Analyze the band intensities to determine changes in protein expression.

Visualizations

Signaling Pathway

Carmaphycin_Mechanism_of_Action Carmaphycin Carmaphycin Analogues Proteasome 26S Proteasome Carmaphycin->Proteasome Inhibition Accumulation Accumulation of Ubiquitinated Proteins Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Ub_Proteins Ubiquitinated Proteins (e.g., Pro-apoptotic proteins, Cell cycle regulators) Ub_Proteins->Proteasome ER_Stress Endoplasmic Reticulum Stress Accumulation->ER_Stress Apoptosis Apoptosis Accumulation->Apoptosis ER_Stress->Apoptosis

Caption: Mechanism of action of carmaphycin analogues in inducing apoptosis.

Experimental Workflow

Experimental_Workflow start Start cell_culture HCT116 Cell Culture start->cell_culture treatment Treatment with Carmaphycin Analogues (Varying Concentrations and Times) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay western_blot Western Blotting (Apoptosis-related proteins) treatment->western_blot ic50 Determine IC50 Values viability_assay->ic50 data_analysis Comparative Data Analysis and Interpretation ic50->data_analysis flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry flow_cytometry->data_analysis protein_expression Analyze Protein Expression western_blot->protein_expression protein_expression->data_analysis end End data_analysis->end

Caption: General experimental workflow for the in vitro evaluation of carmaphycin analogues.

References

A Comparative Guide to Carmaphycin-17 and Other Leading Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, playing a pivotal role in cellular homeostasis. Its dysregulation is implicated in various diseases, making the proteasome a key therapeutic target, particularly in oncology. This guide provides a comparative analysis of Carmaphycin-17, a novel proteasome inhibitor, against the well-established clinical agents Bortezomib (B1684674) and Carfilzomib. The information is supported by experimental data to aid in the evaluation of these compounds for research and drug development.

Mechanism of Action: Targeting the Proteasome

Proteasome inhibitors function by blocking the catalytic activity of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of misfolded and regulatory proteins, inducing cellular stress, cell cycle arrest, and ultimately apoptosis, particularly in rapidly dividing cancer cells that are highly dependent on proteasome function.

This compound and its analogs, Carmaphycin A and B, are selective inhibitors of the 20S proteasome, the catalytic core of the 26S proteasome.[1][2] Like Carfilzomib, the carmaphycins possess an α,β-epoxyketone warhead that irreversibly binds to the N-terminal threonine residue of the proteasome's active sites.[3] This class of inhibitors primarily targets the chymotrypsin-like activity of the proteasome, residing in the β5 subunit.[4]

Bortezomib is a dipeptide boronic acid derivative that reversibly inhibits the 26S proteasome.[5] Its boronic acid group forms a stable complex with the active site threonine of the β5 subunit, potently inhibiting the chymotrypsin-like activity.[5] At higher concentrations, it can also inhibit the caspase-like (β1) and trypsin-like (β2) activities of the proteasome.[6]

Carfilzomib is a tetrapeptide epoxyketone that irreversibly inhibits the proteasome, with high selectivity for the chymotrypsin-like activity of the β5 subunit of the constitutive proteasome and the β5i (LMP7) subunit of the immunoproteasome.[1][3] This irreversible binding leads to sustained proteasome inhibition even after the drug has been cleared from circulation.[3]

Data Presentation: A Comparative Look at Inhibitor Performance

The following tables summarize the inhibitory activity and cytotoxicity of Carmaphycins, Bortezomib, and Carfilzomib. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as cell lines, exposure times, and assay methodologies.

Table 1: Inhibition of Proteasome Subunit Activity

InhibitorProteasome SubunitIC50 (nM)Comments
Carmaphycin A β5 (Chymotrypsin-like)2.5 ± 0.3Data from S. cerevisiae 20S proteasome.[4]
Carmaphycin B β5 (Chymotrypsin-like)2.6 ± 0.9Data from S. cerevisiae 20S proteasome.[4]
Bortezomib 20S ProteasomeK_i_ = 0.6Reversible inhibitor.[7]
β5 (Chymotrypsin-like)Potent, low nMPrimarily inhibits β5, with some activity against β1.[8]
Carfilzomib β5 (Chymotrypsin-like)5.2Irreversible inhibitor.[1]
β5i/LMP7 (Chymotrypsin-like)14Also inhibits the immunoproteasome subunit.[1]
β1 (Caspase-like)618 ± 149Weaker inhibition compared to β5.[9]
β2 (Trypsin-like)379 ± 107Weaker inhibition compared to β5.[9]

Table 2: Cytotoxicity (IC50/EC50) in Human Cancer Cell Lines

InhibitorH-460 (Lung Cancer)HCT-116 (Colon Cancer)Other Cell Lines
Carmaphycin A EC50 = 9 ± 2 nMIC50 = 19 ± 1 nM-
Carmaphycin B EC50 = 6 ± 1 nMIC50 = 43 ± 4 nM-
This compound --EC50 = 217 nM (Antimicrobial activity against T. vaginalis)[2]
Bortezomib -IC50 = 1.4 nM (72h)[7]PC-3 (Prostate): IC50 = 20 nM (48h)[10]; B16F10 (Melanoma): IC50 = 2.46 nM[11]
Carfilzomib IC50 = <1.0 - 36 nM (96h)IC50 = 9.6 nM (72h)[12]ANBL-6 (Multiple Myeloma): IC50 < 5 nM[13]; RPMI 8226 (Multiple Myeloma): IC50 = 5 nM[12]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Proteasome Activity Assay

This assay measures the inhibition of the proteasome's catalytic activity using a fluorogenic peptide substrate.

Principle: The proteasome cleaves a peptide substrate linked to a fluorescent molecule (e.g., 7-amido-4-methylcoumarin, AMC, or rhodamine 110, R110). The release of the free fluorophore results in an increase in fluorescence intensity, which is proportional to the proteasome activity. The chymotrypsin-like activity is most commonly assayed using the substrate Suc-LLVY-AMC or a similar sequence.[2][14]

Methodology:

  • Preparation of Cell Lysates or Purified Proteasome:

    • For cell-based assays, cells are cultured and treated with the desired concentrations of the proteasome inhibitor.

    • Cells are then lysed to release the proteasomes.

    • Alternatively, purified 20S or 26S proteasome can be used for in vitro assays.

  • Inhibitor Incubation:

    • The cell lysate or purified proteasome is incubated with various concentrations of the inhibitor (e.g., this compound, Bortezomib, Carfilzomib) or a vehicle control (e.g., DMSO).

  • Substrate Addition:

    • The fluorogenic substrate (e.g., Suc-LLVY-AMC) is added to each reaction.

  • Fluorescence Measurement:

    • The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC).[15]

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time curve.

    • The percentage of proteasome inhibition is plotted against the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of the proteasome inhibitor on cancer cells by measuring metabolic activity.

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[16]

Methodology:

  • Cell Seeding:

    • Cancer cells are seeded in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.[16]

  • Compound Treatment:

    • The cells are treated with serial dilutions of the proteasome inhibitors for a specified duration (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition:

    • MTT reagent is added to each well and the plate is incubated for 2-4 hours to allow for formazan crystal formation.[16]

  • Solubilization:

    • The culture medium is removed, and a solubilization agent (e.g., DMSO) is added to dissolve the formazan crystals.[16]

  • Absorbance Measurement:

    • The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.[17]

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Proteasome_Inhibition_Pathway cluster_cell Cancer Cell Ub_Protein Ubiquitinated Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Peptides Peptides Proteasome->Peptides Accumulation Accumulation of Ub-Proteins & Misfolded Proteins ER_Stress ER Stress & UPR Activation Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Inhibitor Proteasome Inhibitor (this compound, Bortezomib, Carfilzomib) Inhibitor->Proteasome Inhibition

Caption: General signaling pathway of proteasome inhibition leading to apoptosis.

Experimental_Workflow cluster_viability Cell Viability Assay (MTT) cluster_activity Proteasome Activity Assay Cell_Seeding Seed Cancer Cells (96-well plate) Inhibitor_Treatment_V Treat with Inhibitors (Serial Dilutions) Cell_Seeding->Inhibitor_Treatment_V MTT_Addition Add MTT Reagent Inhibitor_Treatment_V->MTT_Addition Solubilization Solubilize Formazan MTT_Addition->Solubilization Absorbance_V Measure Absorbance (570 nm) Solubilization->Absorbance_V IC50_Calc_V Calculate IC50 Absorbance_V->IC50_Calc_V Lysate_Prep Prepare Cell Lysate or Purified Proteasome Inhibitor_Treatment_A Incubate with Inhibitors Lysate_Prep->Inhibitor_Treatment_A Substrate_Addition Add Fluorogenic Substrate Inhibitor_Treatment_A->Substrate_Addition Fluorescence Measure Fluorescence Substrate_Addition->Fluorescence IC50_Calc_A Calculate IC50 Fluorescence->IC50_Calc_A

Caption: Experimental workflows for cell viability and proteasome activity assays.

Logical_Relationship Inhibitors Proteasome Inhibitors This compound Bortezomib Carfilzomib Mechanism Mechanism of Action This compound: Irreversible, Epoxyketone Bortezomib: Reversible, Boronate Carfilzomib: Irreversible, Epoxyketone Inhibitors->Mechanism Target Primary Target β5 Subunit (Chymotrypsin-like) Mechanism->Target Outcome Cellular Outcome Accumulation of Ub-Proteins ER Stress Apoptosis Target->Outcome

Caption: Logical relationship of the compared proteasome inhibitors.

References

Comparative Cytotoxicity of Carmaphycin-Based Antibody-Drug Conjugates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of carmaphycin-based Antibody-Drug Conjugates (ADCs) against other established ADC payloads. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and development of next-generation cancer therapeutics.

The efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on the potency and mechanism of action of its cytotoxic payload. While traditional payloads have primarily targeted tubulin or DNA, there is a growing interest in novel agents with distinct mechanisms to overcome resistance and enhance therapeutic windows.[1][2] Carmaphycins, a class of potent proteasome inhibitors derived from marine cyanobacteria, represent a promising new category of ADC payloads.[1][2][3][4] This guide evaluates the comparative cytotoxicity of carmaphycin-based ADCs against established alternatives, providing a framework for their potential in oncology.

Mechanism of Action: A Tale of Two Pathways

The cytotoxic effect of an ADC is dictated by the intracellular target of its payload. Carmaphycins induce cell death through proteasome inhibition, a mechanism distinct from that of widely used tubulin inhibitors like monomethyl auristatin E (MMAE) and maytansinoids (DM1, DM4).

Carmaphycin-Based ADCs: Targeting the Proteasome

Carmaphycins exert their cytotoxic effect by irreversibly inhibiting the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[4][5][6] This inhibition leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum stress, cell cycle arrest, and ultimately, apoptosis.[3] The development of carmaphycin-based ADCs has focused on optimizing the linker attachment point to preserve this potent activity, with the P2 residue being identified as a suitable site.[1][2]

Proteasome_Inhibition_Pathway cluster_cell Cancer Cell ADC Carmaphycin-ADC Receptor Target Antigen ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Carmaphycin Release Lysosome->Payload_Release Proteasome 20S Proteasome Payload_Release->Proteasome Inhibition Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Protein_Accumulation Accumulation of Regulatory Proteins Proteasome->Protein_Accumulation Blockade leads to Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Targeted for Degradation ER_Stress ER Stress Protein_Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Figure 1. Signaling pathway of carmaphycin-based ADC cytotoxicity.

Comparator ADCs: Tubulin Inhibition

Payloads such as MMAE and maytansinoids are potent anti-mitotic agents that disrupt microtubule dynamics.[3] Upon release inside the cancer cell, they bind to tubulin, inhibiting its polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell ADC MMAE/DM1-ADC Receptor Target Antigen ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release MMAE/DM1 Release Lysosome->Payload_Release Tubulin Tubulin Dimers Payload_Release->Tubulin Binding Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition of Polymerization Disruption Disruption of Microtubule Dynamics Microtubules->Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2. Signaling pathway of tubulin inhibitor-based ADC cytotoxicity.

Comparative In Vitro Cytotoxicity

The in vitro potency of carmaphycin analogues and carmaphycin-based ADCs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxicity of different compounds.

Initial studies on carmaphycin B analogues highlighted the importance of the linker attachment point. Modifications at the P4 position or the use of basic amine handles at the P2 position led to a significant reduction in cytotoxicity compared to the parent compound.[1] However, analogues with a 4-sulfonylaniline handle at the P2 position retained high potency.[1][2]

Table 1: In Vitro Cytotoxicity (IC50) of Carmaphycin B and its Analogues

CompoundHCT116 (Colon) IC50 (nM)NCI-H460 (Lung) IC50 (nM)
Carmaphycin B3-15 fold lower than analogues6
Analogue 6 (P4 modification)-860
Analogues 7-11 (P2 ethylamine (B1201723) handle)Significant reduction vs Carmaphycin BSignificant reduction vs Carmaphycin B
Analogue 14 (double electrophile)0.25.4
Carmaphycin B ADC (vs MMAE ADC)Reduced efficacyReduced efficacy

Data synthesized from Almaliti, et al. (2018).[1]

When conjugated to an antibody, initial carmaphycin ADCs showed reduced efficacy compared to an MMAE-based ADC against SKBR3 cells.[1] This was speculated to be due to protein-mediated degradation, lysosomal degradation, or inappropriate ADC trafficking.[1]

Table 2: Comparative In Vitro Cytotoxicity (IC50) of Different ADC Payloads

ADC PayloadTargetCell LineIC50 (nM)
7300-LP3004 (Camptothecin-based)DLL3SHP-7739.74
7300-LP2004 (Camptothecin-based)DLL3SHP-7732.17
7300-LP1003 (Camptothecin-based)DLL3SHP-77186.6
7300-DeruxtecanDLL3SHP-77124.5

Data from a study on camptothecin-based ADCs, providing a reference for IC50 values of other payload types.[7]

It is important to note that direct head-to-head comparisons of optimized carmaphycin ADCs with other payload types across a broad panel of cell lines are still emerging in the public domain. The data suggests that while the free carmaphycin payload is ultra-potent, achieving this potency in an ADC format requires careful optimization of the linker and conjugation strategy.

Experimental Protocols

Standardized in vitro assays are crucial for the comparative evaluation of ADC cytotoxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

MTT_Assay_Workflow Start Start Cell_Seeding Seed antigen-positive & antigen-negative cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate overnight (37°C, 5% CO2) Cell_Seeding->Incubation1 ADC_Treatment Treat cells with serial dilutions of ADC Incubation1->ADC_Treatment Incubation2 Incubate for 72-120 hours ADC_Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % cell viability and determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Figure 3. Workflow for an in vitro cytotoxicity (MTT) assay.

Detailed Methodology:

  • Cell Seeding: Plate antigen-positive (target) and antigen-negative (control) cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[8][9]

  • Incubation: Allow cells to adhere by incubating overnight at 37°C with 5% CO2.[8]

  • ADC Treatment: Prepare serial dilutions of the carmaphycin-ADC and comparator ADCs in complete cell culture medium. Add the diluted ADCs to the respective wells. Include untreated cells as a negative control and the unconjugated antibody as a further control.[10]

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).[10]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.[8][9]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism) with a four-parameter logistic (4PL) curve fit.[9][10]

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells, which is important for treating heterogeneous tumors.[11][12][13]

Bystander_Assay_Workflow Start Start Cell_Labeling Label antigen-negative (Ag-) cells with a fluorescent marker (e.g., GFP) Start->Cell_Labeling Co-culture_Seeding Co-culture fluorescent Ag- cells with unlabeled antigen-positive (Ag+) cells Cell_Labeling->Co-culture_Seeding Incubation1 Incubate overnight to allow adherence Co-culture_Seeding->Incubation1 ADC_Treatment Treat co-culture with serial dilutions of ADC Incubation1->ADC_Treatment Incubation2 Incubate for 72-120 hours ADC_Treatment->Incubation2 Fluorescence_Reading Measure fluorescence intensity Incubation2->Fluorescence_Reading Data_Analysis Normalize fluorescence to untreated control to determine % viability of Ag- cells Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Figure 4. Workflow for a bystander effect co-culture assay.

Detailed Methodology:

  • Cell Preparation: Genetically engineer the antigen-negative cell line to express a fluorescent protein, such as Green Fluorescent Protein (GFP).[8]

  • Co-culture Setup: Seed a mixed population of antigen-positive and GFP-expressing antigen-negative cells in 96-well plates at a defined ratio. Also, set up a monoculture of GFP-antigen-negative cells as a control.[10]

  • Incubation: Allow cells to adhere overnight.

  • ADC Treatment: Treat the co-cultures and the antigen-negative monoculture with serial dilutions of the ADCs.

  • Incubation: Incubate the plates for 72-120 hours.[10]

  • Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader. This specifically quantifies the viability of the antigen-negative cell population.[10]

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the antigen-negative cells. A greater decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.[10]

Conclusion

Carmaphycins are ultra-potent cytotoxic agents with a distinct mechanism of action from traditional ADC payloads, offering a potential new avenue for cancer therapy. Their efficacy as an ADC warhead is highly dependent on the chemical strategy used for conjugation to the monoclonal antibody. While initial studies have shown promise, further research and direct comparative studies with optimized carmaphycin-based ADCs are necessary to fully elucidate their therapeutic potential relative to established platforms like MMAE and DM1. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to design and interpret studies aimed at developing the next generation of highly effective and targeted cancer treatments.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Carmaphycin-17

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

As a potent proteasome inhibitor with significant cytotoxic properties, Carmaphycin-17 requires stringent handling and disposal protocols to ensure the safety of researchers and the environment. This document provides essential, step-by-step guidance for the proper disposal of this compound, aligning with best practices for handling hazardous chemical compounds in a laboratory setting. Adherence to these procedures is critical for minimizing exposure risks and maintaining a safe research environment.

I. Understanding the Hazard Profile

This compound belongs to the class of proteasome inhibitors and contains a reactive α,β-epoxyketone pharmacophore. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, compounds in this class are generally considered hazardous. Based on the safety profile of similar proteasome inhibitors, researchers should handle this compound as a substance that is potentially toxic if swallowed and may cause genetic defects.

II. Personal Protective Equipment (PPE) - A Non-Negotiable Requirement

Prior to handling this compound in any form (solid or in solution), all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationRationale
Gloves Nitrile, double-gloving recommendedPrevents skin contact with the hazardous compound.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from accidental splashes.
Lab Coat Fully buttoned, disposable or designated for hazardous materialsPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorNecessary when handling the powder form outside of a certified chemical fume hood to prevent inhalation.

III. Emergency Procedures: Swift and Decisive Action

In the event of accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek prompt medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

IV. Step-by-Step Disposal Protocol

All waste containing this compound must be treated as hazardous waste. Do not dispose of this material down the drain or in regular trash.

A. Solid Waste Disposal:

  • Segregation: All disposables that have come into contact with this compound, including pipette tips, tubes, vials, and contaminated gloves, must be segregated from non-hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container. The container should be robust and leak-proof.

  • Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the associated hazard symbols.

  • Storage: Store the sealed container in a designated, secure, and well-ventilated area, away from incompatible materials, pending pickup by certified hazardous waste disposal personnel.

B. Liquid Waste Disposal:

  • Segregation: Unused solutions of this compound and any contaminated media or solvents must be collected separately from other waste streams.

  • Collection: Collect all liquid waste in a clearly labeled, sealed, and leak-proof hazardous waste container.

  • Labeling: As with solid waste, the liquid hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard symbols.

  • Storage: Store the sealed liquid waste container in a designated secondary containment bin within a secure and well-ventilated area until it is collected for disposal.

V. Disposal Workflow Diagram

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal Solid_Waste Solid Waste (Gloves, Tips, Vials) Solid_Container Designated Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions, Media) Liquid_Container Designated Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Labeled_Solid Label Container: 'Hazardous Waste - this compound' Solid_Container->Labeled_Solid Labeled_Liquid Label Container: 'Hazardous Waste - this compound' Liquid_Container->Labeled_Liquid Secure_Storage Store in Secure, Ventilated Area Labeled_Solid->Secure_Storage Labeled_Liquid->Secure_Storage Waste_Pickup Arrange for Pickup by Certified Hazardous Waste Disposal Secure_Storage->Waste_Pickup

Caption: Workflow for the safe disposal of this compound waste.

By strictly adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for the proper disposal of all hazardous waste.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。